4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]triazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N4/c11-9-2-1-3-10(12)8(9)6-16-5-7(4-13)14-15-16/h1-3,5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIAOIJYIQHKPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453053 | |
| Record name | 4-CYANO-1-(2,6-DIFLUOROBENZYL)-1H-1,2,3-TRIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202003-06-3 | |
| Record name | 1-((2,6-Difluorophenyl)methyl)triazole-4-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202003063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-CYANO-1-(2,6-DIFLUOROBENZYL)-1H-1,2,3-TRIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-((2,6-DIFLUOROPHENYL)METHYL)TRIAZOLE-4-CARBONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5UG4W3SYK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, valued for its metabolic stability and unique electronic properties. This guide provides a comprehensive technical overview of the synthesis and characterization of a specific, functionally rich derivative: 4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole. This compound holds significant potential as a building block in the development of novel therapeutic agents. We will delve into the strategic rationale behind the chosen synthetic pathway, provide detailed experimental protocols, and outline the analytical techniques essential for its structural confirmation and purity assessment.
Introduction: The Significance of the 1,2,3-Triazole Moiety
The 1,2,3-triazole ring system has emerged as a critical pharmacophore in drug discovery.[1] Its appeal lies in its remarkable stability to metabolic degradation, its capacity for hydrogen bonding, and its rigid planar structure that can effectively mimic the geometry of peptide bonds.[2] The advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the accessibility of 1,4-disubstituted 1,2,3-triazoles, making them readily available for the construction of diverse molecular libraries.[1][3] The introduction of a cyano group at the 4-position and a difluorobenzyl substituent at the 1-position of the triazole ring imparts specific electronic and steric properties that can be exploited for targeted drug design. The electron-withdrawing nature of the cyano group can modulate the acidity of the adjacent C-H bond and participate in specific interactions with biological targets. The 2,6-difluoro substitution on the benzyl ring can enhance metabolic stability and influence the conformational preferences of the molecule.
Strategic Approach to Synthesis
The synthesis of this compound is most efficiently achieved through a convergent synthesis strategy, culminating in a highly regioselective 1,3-dipolar cycloaddition reaction. The core of this strategy is the CuAAC reaction, which ensures the exclusive formation of the desired 1,4-disubstituted triazole isomer. This approach is favored over non-catalyzed thermal cycloadditions which often yield a mixture of 1,4- and 1,5-regioisomers, necessitating challenging purification steps.[4]
The overall synthetic workflow can be visualized as the coupling of two key precursors: 2,6-difluorobenzyl azide and a suitable cyano-functionalized alkyne.
Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of 2,6-Difluorobenzyl Azide
The synthesis of the azide precursor is a straightforward nucleophilic substitution reaction. 2,6-Difluorobenzyl bromide is treated with sodium azide in a suitable polar aprotic solvent.
Experimental Protocol:
-
Reagents and Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-difluorobenzyl bromide (1.0 eq) in acetone or dimethylformamide (DMF).
-
Reaction: Add sodium azide (1.2 eq) to the solution. Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude 2,6-difluorobenzyl azide is often of sufficient purity for the subsequent cycloaddition step. If necessary, it can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: Acetone and DMF are excellent solvents for this reaction as they effectively dissolve both the organic substrate and the inorganic azide salt, facilitating the reaction.
-
Temperature: Gentle heating increases the rate of the nucleophilic substitution without promoting significant decomposition of the azide product.
-
Safety: Sodium azide is toxic and can form explosive hydrazoic acid in the presence of acid. All manipulations should be performed in a well-ventilated fume hood, and acidic conditions should be avoided during work-up.
Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The final step in the synthesis is the copper-catalyzed "click" reaction between 2,6-difluorobenzyl azide and a suitable source of the cyano-alkyne moiety. While cyanoacetylene itself can be used, it is a gas at room temperature and can be challenging to handle. A more practical alternative is the use of 2-chloroacrylonitrile, which serves as a precursor to the 4-cyano-1,2,3-triazole through a one-pot reaction.
Experimental Protocol:
-
Catalyst Preparation: In a reaction vessel, prepare the active Cu(I) catalyst in situ. This is typically achieved by reducing a Cu(II) salt, such as copper(II) sulfate pentahydrate, with a reducing agent like sodium ascorbate.
-
Reaction Mixture: To a solution of 2,6-difluorobenzyl azide (1.0 eq) in a mixture of t-butanol and water (1:1), add 2-chloroacrylonitrile (1.1 eq).
-
Catalysis: Add the freshly prepared Cu(I) catalyst solution to the reaction mixture.
-
Reaction: Stir the reaction vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Causality Behind Experimental Choices:
-
Catalyst: The in situ generation of the Cu(I) catalyst from a stable Cu(II) precursor and a reducing agent is a common and convenient practice in CuAAC reactions.[4] This avoids the need to handle potentially unstable Cu(I) salts.
-
Solvent System: The t-butanol/water solvent system is widely used for CuAAC reactions as it effectively solubilizes both the organic reactants and the inorganic catalyst components.
-
Regioselectivity: The copper catalyst plays a crucial role in directing the regioselectivity of the cycloaddition, leading exclusively to the 1,4-disubstituted product.[4]
Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the benzylic protons (CH₂) around δ 5.6-5.8 ppm. - A multiplet for the aromatic protons of the difluorobenzyl group in the range of δ 7.0-7.6 ppm. - A singlet for the triazole proton (C5-H) around δ 8.0-8.5 ppm. |
| ¹³C NMR | - A signal for the benzylic carbon (CH₂) around δ 50-55 ppm. - Signals for the aromatic carbons, with the fluorine-coupled carbons showing characteristic splitting patterns. - A signal for the triazole C5 carbon around δ 120-125 ppm. - A signal for the triazole C4 carbon (attached to the cyano group) around δ 140-145 ppm. - A signal for the cyano carbon (CN) around δ 110-115 ppm. |
| FTIR (cm⁻¹) | - A sharp, medium intensity peak for the cyano (C≡N) stretch around 2230-2250 cm⁻¹. - C-H stretching vibrations for the aromatic and benzylic protons around 3000-3150 cm⁻¹. - C=C stretching vibrations for the aromatic ring around 1450-1600 cm⁻¹. - C-F stretching vibrations around 1000-1200 cm⁻¹. |
| Mass Spec. | - The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the compound. - Characteristic fragmentation patterns, including the loss of the benzyl group. |
Rationale for Expected Spectral Features:
-
¹H NMR: The chemical shifts are influenced by the electronic environment of the protons. The benzylic protons are deshielded by the adjacent nitrogen atom of the triazole ring. The triazole proton is typically found at a downfield shift due to the aromatic nature of the ring.
-
¹³C NMR: The chemical shifts of the carbon atoms provide information about their hybridization and electronic environment. The presence of electronegative fluorine and nitrogen atoms influences the chemical shifts of the adjacent carbons.
-
FTIR: The vibrational frequencies of the functional groups are characteristic. The cyano group has a distinct and easily identifiable stretching frequency.
-
Mass Spectrometry: This technique provides the molecular weight of the compound and information about its fragmentation, which can be used to confirm the structure.
Potential Applications in Drug Discovery
The structural features of this compound make it an attractive scaffold for the development of a wide range of therapeutic agents. The 1,2,3-triazole core is a known bioisostere for amide bonds, offering improved metabolic stability.[2] The cyano group can act as a hydrogen bond acceptor or participate in other specific interactions with protein targets. The difluorobenzyl moiety can enhance binding affinity and improve pharmacokinetic properties. This class of compounds has shown promise in various therapeutic areas, including as anticancer, antiviral, and antimicrobial agents.[5]
Conclusion
This technical guide has outlined a robust and efficient synthetic strategy for the preparation of this compound, centered around the highly reliable copper-catalyzed azide-alkyne cycloaddition. The detailed experimental protocols and the rationale behind the chosen methodologies provide a solid foundation for researchers to synthesize this valuable building block. The comprehensive characterization data, based on established spectroscopic techniques, ensures the structural integrity and purity of the final product. The unique combination of a stable triazole core, a reactive cyano group, and a metabolically robust difluorobenzyl substituent makes this compound a highly promising platform for the future development of novel and effective therapeutic agents.
References
- 1. Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry | NSF Public Access Repository [par.nsf.gov]
- 2. Methodological Advances in Organic Synthesis: A Case Study on Rufinamide via Flow and Batch Processes - Durham e-Theses [etheses.dur.ac.uk]
- 3. ilacadofsci.com [ilacadofsci.com]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
An In-Depth Technical Guide to the Physicochemical Properties of 4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole
Foreword: The Strategic Importance of Physicochemical Profiling in Modern Drug Discovery
In the landscape of contemporary drug development, the adage "formulation follows the molecule" has never been more pertinent. The intrinsic physicochemical properties of a novel chemical entity (NCE) are the bedrock upon which its entire development trajectory is built. These properties govern everything from solubility and absorption to metabolic stability and target engagement. For researchers, scientists, and drug development professionals, a comprehensive understanding of these parameters is not merely academic; it is a critical prerequisite for rational drug design and the successful translation of a promising molecule from the bench to the clinic.
This technical guide focuses on 4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole , a molecule of significant interest due to its structural motifs. The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding.[1] The incorporation of a difluorobenzyl group can enhance binding affinity and modulate metabolic pathways, a strategy frequently employed in the design of kinase inhibitors and other targeted therapies.[2] The cyano group, a versatile functional handle, can act as a hydrogen bond acceptor or be a precursor for other functionalities.
This document moves beyond a simple recitation of data. It is designed as a practical guide for the laboratory scientist. We will delve into the "why" behind experimental choices, providing not just data, but also the detailed, self-validating protocols required to generate that data. Where direct experimental values for the title compound are not publicly available, we will provide robust, well-established protocols for their determination, supplemented by predicted values based on closely related structures to guide the researcher's expectations.
Molecular Identity and Core Physicochemical Parameters
The foundational step in characterizing any NCE is to establish its identity and a summary of its core physical properties. These parameters provide a high-level overview of the molecule's nature and inform subsequent experimental design.
| Parameter | Value / Description | Source |
| IUPAC Name | 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbonitrile | N/A |
| Synonyms | This compound | [3] |
| CAS Number | 202003-06-3 | [3] |
| Molecular Formula | C₁₀H₆F₂N₄ | [3] |
| Molecular Weight | 220.18 g/mol | [3] |
| Physical Form | Predicted: White to off-white crystalline solid | N/A |
| Melting Point | Predicted: >200 °C (See Protocol 3.1) | N/A |
| Aqueous Solubility | Predicted: Low (See Protocol 3.2) | N/A |
| pKa | Predicted: Weakly basic (See Protocol 3.3) | N/A |
| LogP | Predicted: 1.5 - 2.5 (See Protocol 3.4) | N/A |
Synthesis and Spectroscopic Characterization
A reliable synthetic route and unambiguous structural confirmation are prerequisites for any physicochemical study. The synthesis of 1,2,3-triazoles is well-established, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) being a cornerstone of "click chemistry." However, for N-benzylated triazoles, a common route involves the reaction of an azide with an appropriate alkyne precursor.
Plausible Synthetic Pathway
The synthesis of the title compound can be envisaged via a 1,3-dipolar cycloaddition reaction. This involves the reaction of 2,6-difluorobenzyl azide with a suitable cyano-containing three-carbon synthon. A plausible route, adapted from patent literature for related compounds, is the reaction of 2,6-difluorobenzyl azide with a protected or activated form of cyanoacetylene.[4]
Predicted Spectroscopic Profile
Unambiguous characterization relies on a suite of spectroscopic techniques. Based on the structure of this compound and data from analogous compounds, the following spectral features are anticipated:
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Benzyl CH₂: A singlet at approximately δ 5.5-5.8 ppm.
-
Triazole CH: A singlet at approximately δ 8.0-8.5 ppm.
-
Aromatic Protons: A multiplet pattern between δ 7.0-7.6 ppm, characteristic of a 2,6-disubstituted phenyl ring. The two protons ortho to the fluorine atoms will likely appear as a triplet, and the para proton as a multiplet.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Cyano (C≡N): A signal in the range of δ 115-120 ppm.
-
Triazole Carbons: Two signals, one for the cyano-substituted carbon (C4) around δ 120-125 ppm and one for the unsubstituted carbon (C5) around δ 130-135 ppm.
-
Benzyl CH₂: A signal around δ 50-55 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 110-165 ppm). The carbons directly bonded to fluorine will show characteristic large C-F coupling constants and appear as doublets.
-
-
FTIR (Fourier-Transform Infrared Spectroscopy):
-
C≡N Stretch: A sharp, strong absorption band around 2230-2250 cm⁻¹.[5]
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
-
Aliphatic C-H Stretch (CH₂): Peaks just below 3000 cm⁻¹.
-
C=C and C=N Ring Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region.[6]
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The mass spectrum, likely acquired via electrospray ionization (ESI), should show a prominent protonated molecular ion [M+H]⁺ at m/z 221.07.[7]
-
Key Fragmentation: A characteristic fragmentation would be the loss of the difluorobenzyl group, leading to a fragment ion at m/z 127 (difluorobenzyl cation) or the cleavage of the benzyl C-N bond.[8]
-
Protocols for Experimental Determination of Physicochemical Properties
The following sections provide detailed, field-proven methodologies for determining the core physicochemical properties of the title compound. These protocols are designed to be self-validating and are based on standard pharmaceutical industry practices.
Melting Point Determination
Causality: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range (typically < 2 °C) is indicative of high purity, whereas impurities will lead to a depressed and broadened melting range.[9] This is due to the disruption of the crystal lattice by foreign molecules.
Experimental Protocol:
-
Sample Preparation: Finely powder a small amount of the crystalline solid. Tap the open end of a glass capillary tube into the powder to introduce a small amount of the sample.[10]
-
Packing: Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be 2-3 mm.[11]
-
Apparatus Setup: Place the packed capillary tube into a calibrated melting point apparatus (e.g., Mel-Temp or similar).
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This allows for a more efficient and accurate subsequent measurement.
-
Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating again at a slow rate (1-2 °C per minute).[11]
-
Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂). The melting range is T₁ - T₂.
-
Replicates: Perform the measurement in triplicate to ensure reproducibility.
Aqueous Solubility Determination (Shake-Flask Method)
Causality: Aqueous solubility is a critical determinant of a drug's bioavailability. The "shake-flask" method is the gold standard, as it measures the equilibrium solubility of a compound, which is the most relevant value for predicting in vivo dissolution.[12]
Experimental Protocol:
-
Buffer Preparation: Prepare buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).[12]
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of each buffer in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[13]
-
Equilibration: Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.[14]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.
-
Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.[14]
-
Calibration: Prepare a standard curve using known concentrations of the compound to accurately determine the concentration in the experimental samples.
-
Data Reporting: Report the solubility in mg/mL or µg/mL for each pH value.
pKa Determination (Potentiometric Titration)
Causality: The pKa, or acid dissociation constant, dictates the ionization state of a molecule at a given pH. This is critical as the charge state of a drug affects its solubility, permeability across biological membranes, and binding to its target.[15] Potentiometric titration is a highly accurate method for determining pKa.[16]
Experimental Protocol:
-
Apparatus Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[15]
-
Sample Preparation: Prepare a solution of the compound in water or a water/co-solvent mixture (if solubility is low) at a known concentration (e.g., 1 mM).[1]
-
Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode in the solution.
-
Titration: If the compound is expected to be a weak base, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl). If it is a weak acid, titrate with a strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments.[1]
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the compound has been neutralized). This corresponds to the flattest region of the buffer zone in the titration curve. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.
-
Replicates: Perform the titration in triplicate.
LogP Determination (HPLC Method)
Causality: The octanol-water partition coefficient (LogP) is the primary measure of a compound's lipophilicity. Lipophilicity is a key factor in drug absorption, distribution, metabolism, and excretion (ADME). HPLC-based methods are widely used as a rapid and reliable way to estimate LogP.[17] The method is based on the correlation between a compound's retention time on a reverse-phase HPLC column and its known LogP value.
Experimental Protocol:
-
System Setup: Use a reverse-phase HPLC system with a C18 column. The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Calibration: Prepare a set of standard compounds with known LogP values that span a range around the expected LogP of the test compound.
-
Standard Analysis: Inject each standard compound and record its retention time (t_R). Also, determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).
-
Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t₀) / t₀.
-
Generate Calibration Curve: Plot log(k') versus the known LogP values for the standards. Perform a linear regression to obtain a calibration equation.
-
Sample Analysis: Dissolve the test compound in the mobile phase and inject it into the HPLC system under the same conditions used for the standards. Record its retention time.
-
Calculate LogP: Calculate the log(k') for the test compound and use the calibration equation to determine its LogP value.[4]
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the critical physicochemical properties of This compound . While specific experimental data for this compound is not yet widely published, the detailed protocols and predictive analyses presented herein offer a robust starting point for any research or development program. By applying these standardized, self-validating methodologies, researchers can generate the high-quality data necessary to make informed decisions, optimize formulation strategies, and ultimately unlock the full therapeutic potential of this and other novel chemical entities.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 3. This compound|202003-06-3--AN PharmaTech Co Ltd [anpharma.net]
- 4. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives<sup>†</sup> [cjcp.ustc.edu.cn]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. chm.uri.edu [chm.uri.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. who.int [who.int]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 17. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
"structure-activity relationship of 1,2,3-triazole analogs"
An In-Depth Technical Guide to the Structure-Activity Relationship of 1,2,3-Triazole Analogs
Authored by: A Senior Application Scientist
Foreword: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, the 1,2,3-triazole ring has emerged as a uniquely powerful and versatile scaffold.[1] Its ascent is largely attributed to the advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which provides a reliable, specific, and biocompatible method for its synthesis.[2] This synthetic accessibility has made the 1,2,3-triazole an ideal framework for constructing vast compound libraries, enabling deep and informative structure-activity relationship (SAR) studies.[3] This guide provides a comprehensive exploration of the SAR of 1,2,3-triazole analogs, delving into the synthetic strategies that underpin their creation, the nuances of their biological interactions, and the methodologies used to elucidate their therapeutic potential across various disease areas. We will examine the 1,2,3-triazole not merely as a passive linker but as an active pharmacophoric element and a strategic bioisostere that profoundly influences molecular recognition and biological activity.[1][3]
Part 1: The Synthetic Cornerstone - "Click Chemistry"
The ability to rapidly and efficiently generate diverse analogs is the bedrock of any successful SAR campaign. For 1,2,3-triazoles, this is predominantly achieved through the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. The choice of catalyst is a critical experimental decision, as it dictates the regiochemical outcome, which is often a crucial parameter in the SAR.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the gold standard of click chemistry, prized for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively producing 1,4-disubstituted 1,2,3-triazoles.[2] This predictability is invaluable for SAR studies, as it eliminates the need to separate isomers, ensuring that any observed biological activity can be attributed to a single, known regioisomer.
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast, employing a ruthenium catalyst directs the reaction to yield the 1,5-disubstituted regioisomer.[4] The ability to generate both 1,4- and 1,5-isomers allows researchers to systematically investigate the spatial arrangement of substituents, a key aspect of probing the topology of a biological target's binding site.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Click chemistry: 1,2,3-triazoles as pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Whitepaper: A Strategic Guide to the Identification and Validation of Therapeutic Targets for 4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole
Abstract
The discovery of novel therapeutic agents is contingent upon the precise identification of their molecular targets and mechanisms of action. This guide presents a comprehensive, multi-pronged strategy for elucidating the potential therapeutic targets of 4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole, a novel chemical entity possessing structural motifs of significant interest in medicinal chemistry. By integrating computational prediction with robust experimental validation, this document provides an in-depth technical framework for researchers to systematically deconvolve the biological activity of this and similar small molecules. We detail methodologies from in silico screening to chemical proteomics and subsequent biophysical and cell-based validation, offering both the strategic rationale and detailed protocols required for successful target identification and verification.
Introduction: Unlocking the Potential of a Privileged Scaffold
The compound this compound represents a confluence of two powerful pharmacophoric elements. The 1,2,3-triazole ring is a highly stable, five-membered heterocycle that serves as a versatile scaffold in medicinal chemistry. It is recognized for its ability to form favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with various biological targets like enzymes and receptors.[1][2] Its inclusion in numerous approved drugs highlights its role in enhancing metabolic stability and serving as a bioisostere or a rigid linker connecting different pharmacophores.[3][4][5]
Complementing the triazole core is the 2,6-difluorobenzyl moiety. The incorporation of fluorine into drug candidates is a well-established strategy to modulate physicochemical properties.[6] Specifically, difluorination can enhance metabolic stability, increase binding affinity, and improve membrane permeability.[7][8] The 2,6-substitution pattern, as seen in the antiepileptic drug Rufinamide, can impart unique conformational constraints and electronic properties that contribute to potent and selective biological activity.[9]
Given this promising structural architecture, a systematic investigation into the compound's molecular targets is paramount. This guide outlines a logical, phased approach, beginning with hypothesis generation through computational methods and culminating in rigorous experimental validation to identify high-confidence therapeutic targets.
Phase I: Hypothesis Generation via In Silico Target Prediction
The initial phase of target identification should leverage computational methods to explore the vast space of the human proteome in a time- and cost-effective manner.[10] These in silico approaches use the compound's structure to predict potential protein interactions, thereby generating a tractable list of candidate targets for subsequent experimental validation.[11][12]
Core Computational Methodologies
Two primary classes of computational methods are recommended:
-
Structure-Based Prediction (Reverse Docking): This approach "docks" the 3D conformation of the small molecule against a library of protein crystal structures.[11] Algorithms score the binding poses based on factors like electrostatic compatibility and free energy, ranking proteins by their predicted binding affinity. This method is powerful for identifying potential binding sites within known protein structures.
-
Ligand-Based Prediction (Chemical Similarity): These methods operate on the principle that structurally similar molecules often share similar biological targets.[13][14] The compound is compared against databases of molecules with known bioactivities. Tools like the Similarity Ensemble Approach (SEA) can identify statistically significant relationships between our query compound and annotated ligands, thus predicting its targets.
| Methodology | Principle | Key Advantages | Limitations | Recommended Tools |
| Reverse Docking | Fits the ligand into multiple protein structures to calculate binding energy.[11] | Does not require prior knowledge of active ligands; can identify novel targets. | Computationally intensive; limited by the availability of high-quality protein structures. | idTarget, PharmMapper, TarFisDock |
| Ligand Similarity | Compares the query molecule to a database of compounds with known targets.[14] | Fast and efficient; effective when structurally similar compounds have known targets. | Less likely to identify novel targets for a truly unique scaffold. | SEA, SwissTargetPrediction, SuperPred |
In Silico Target Prediction Workflow
The following diagram illustrates a streamlined workflow for generating a high-quality list of putative targets.
Caption: Workflow for computational target hypothesis generation.
Phase II: Experimental Target Identification via Chemical Proteomics
While in silico methods provide valuable hypotheses, direct experimental evidence is required to identify bona fide binding partners within a complex biological system. Chemical proteomics, specifically affinity-based protein profiling, is a powerful, unbiased approach to "fish" for target proteins directly from a cell lysate.[15][16][17]
The core principle involves creating an "affinity probe" by chemically modifying the compound of interest with a tag (e.g., biotin). This probe is immobilized on a solid support (e.g., streptavidin beads) and incubated with a cell lysate. Target proteins that bind to the compound are captured, while non-binding proteins are washed away. The captured proteins are then eluted and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18][19]
Detailed Protocol: Affinity Pulldown with LC-MS/MS
This protocol outlines the key steps for identifying binding partners of this compound.
Step 1: Synthesis of the Affinity Probe
-
Rationale: To enable capture, the compound must be functionalized with a tag. A linker is used to distance the tag from the core molecule, minimizing steric hindrance to target binding. The cyano group or an available position on the triazole ring could be a potential attachment point, requiring synthetic chemistry development.
-
Procedure:
-
Synthesize a derivative of the compound with a suitable linker (e.g., a short polyethylene glycol chain) terminating in an alkyne or azide group.
-
Use copper-catalyzed "click chemistry" to conjugate the linker to a biotin-azide or biotin-alkyne moiety.
-
Purify the final biotinylated probe via HPLC and confirm its structure by MS and NMR.
-
Step 2: Preparation of Cell Lysate
-
Rationale: A native protein mixture is required to identify targets in their physiological context.
-
Procedure:
-
Select a relevant human cell line (e.g., a cancer cell line like A549 if anticancer activity is suspected[1]).
-
Culture cells to ~80-90% confluency.
-
Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., containing NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris. Determine protein concentration using a BCA assay.
-
Step 3: Affinity Pulldown
-
Rationale: This is the core capture step. A competition control using the untagged "free" compound is critical to distinguish specific binders from non-specific background proteins.[20]
-
Procedure:
-
Pre-clear the lysate by incubating with streptavidin-agarose beads to remove endogenously biotinylated proteins.
-
Divide the lysate into two conditions:
-
Test Condition: Add the biotinylated probe.
-
Competition Control: Add a 100-fold molar excess of the original, non-biotinylated compound 30 minutes before adding the biotinylated probe.
-
-
Incubate the lysates with streptavidin-agarose beads to immobilize the probe and any bound proteins.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Step 4: Protein Elution and Preparation for MS
-
Rationale: Captured proteins must be released from the beads and digested into peptides for MS analysis.
-
Procedure:
-
Elute the bound proteins from the beads using an SDS-containing buffer and heat.
-
Separate the eluted proteins briefly on an SDS-PAGE gel (in-gel digestion) or perform digestion directly in solution (in-solution digestion).
-
Reduce cysteine bonds with DTT and alkylate with iodoacetamide.
-
Digest the proteins into peptides overnight using sequencing-grade trypsin.
-
Step 5: LC-MS/MS Analysis and Data Interpretation
-
Rationale: Mass spectrometry identifies and quantifies the peptides, allowing for protein identification.
-
Procedure:
-
Analyze the peptide mixtures by LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap).
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins.
-
Perform label-free quantification (LFQ) to compare protein abundance between the Test and Competition Control conditions.
-
Criteria for Hits: True targets should be significantly depleted (e.g., >3-fold reduction in LFQ intensity) in the competition control sample compared to the test sample.
-
Chemical Proteomics Experimental Workflow
Caption: Experimental workflow for affinity-based target identification.
Phase III: Target Validation and Mechanistic Insight
Identifying a protein that binds to the compound is a critical step, but it does not confirm a functional interaction. The final phase involves validating the interaction and determining its functional consequence.
Validation of Direct Binding
Biophysical techniques are essential to confirm a direct interaction between the compound and a purified candidate protein, and to quantify the binding affinity.
| Technique | Principle | Information Gained | Key Considerations |
| Surface Plasmon Resonance (SPR) | Immobilizes the protein target; flows the compound over the surface to measure binding-induced changes in refractive index.[21] | On-rate (ka), Off-rate (kd), Affinity (KD). | Requires purified, active protein. Immobilization strategy is critical. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event between the protein and compound in solution.[22] | Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS). | Gold standard for thermodynamics; requires larger amounts of purified protein. |
| Cellular Thermal Shift Assay (CETSA) | Measures changes in protein thermal stability in cells or lysate upon ligand binding.[23] | Target engagement in a cellular context. | Confirms engagement but not direct affinity; requires a specific antibody for detection. |
Functional Characterization
Once direct binding is confirmed, the next step is to understand how this interaction affects the protein's function and downstream cellular pathways. The choice of assay is dictated by the identity of the validated target.
-
If the target is an enzyme (e.g., Kinase, Protease): Perform an in vitro enzyme activity assay using a purified enzyme and a relevant substrate. Determine if the compound acts as an inhibitor or activator and calculate its IC50 or EC50 value.
-
If the target is a receptor (e.g., GPCR, Nuclear Receptor): Use a cell-based reporter assay where the activation of the receptor drives the expression of a reporter gene (e.g., luciferase). This will determine if the compound is an agonist or antagonist.
-
If the target is part of a signaling pathway: Use Western blotting to probe the phosphorylation status or expression levels of downstream pathway components in cells treated with the compound. This confirms that target engagement leads to a functional cellular response.
Hypothesized Target Classes and Therapeutic Applications
Based on the extensive literature on 1,2,3-triazole and fluorinated benzyl moieties, we can hypothesize several promising target classes and potential therapeutic areas for this compound.
-
Potential Target Classes:
-
Protein Kinases: Many triazole derivatives function as kinase inhibitors, a cornerstone of modern oncology.[3][4]
-
Tubulin/Microtubules: Some triazole hybrids disrupt microtubule dynamics, leading to cell cycle arrest, a validated anticancer mechanism.[1]
-
Nuclear Receptors: The 2,6-difluorobenzyl group is a key component of potent inverse agonists for RORγt, a target for autoimmune and inflammatory diseases.[24]
-
Enzymes in Viral/Bacterial Pathogens: Triazoles are present in numerous approved antimicrobial and antiviral agents.[25][26]
-
-
Potential Therapeutic Areas:
-
Oncology: The antiproliferative, pro-apoptotic, and anti-metastatic activities of triazoles are well-documented.[27][28][29]
-
Inflammatory/Autoimmune Diseases: Modulation of targets like RORγt or inflammatory kinases could be a viable application.[24]
-
Infectious Diseases: The compound could be screened against a panel of viral or bacterial enzymes.[30]
-
Hypothetical Signaling Pathway: Kinase Inhibition
The diagram below illustrates a hypothetical mechanism where the compound inhibits a key kinase in a cancer-related signaling pathway.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Conclusion
The journey from a novel chemical compound to a potential therapeutic requires a rigorous and systematic approach to target identification and validation. For this compound, its privileged structural motifs suggest significant biological potential. The integrated strategy presented in this guide—combining predictive in silico analysis with unbiased, experimental chemical proteomics and subsequent functional validation—provides a robust framework for deorphaning this compound. By identifying its molecular targets, researchers can unlock its therapeutic potential, define its mechanism of action, and pave the way for its development as a next-generation therapeutic agent in areas such as oncology or immunology.
References
- 1. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. A Review of Computational Methods for Predicting Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Computational Prediction of Drug-Target Interactions via Ensemble Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Target profiling of small molecules by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Profiling of Small Molecules by Chemical Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 18. Affinity-based methods in drug-target discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. researchgate.net [researchgate.net]
- 25. ijpsr.com [ijpsr.com]
- 26. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Therapeutic potential of 1,2,3-triazole hybrids for leukemia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The current landscape of 1,2,3-triazole hybrids with anticancer therapeutic potential: Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Triazole-Based Anticancer Agents: A Technical Guide for Researchers
Introduction: The Ascendancy of the Triazole Scaffold in Oncology
The relentless pursuit of novel and effective anticancer therapeutics has led medicinal chemists to explore a vast chemical space. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation, and among them, the triazole nucleus stands out for its remarkable versatility and therapeutic potential. Triazoles, five-membered heterocyclic rings containing three nitrogen atoms, exist as two primary isomers: 1,2,3-triazole and 1,2,4-triazole. Both scaffolds have become privileged structures in the design of anticancer agents due to their unique physicochemical properties. The triazole ring is metabolically stable, capable of engaging in hydrogen bonding and dipole-dipole interactions, and can act as a rigid linker to orient pharmacophoric groups in a desired conformation for optimal target engagement. This guide provides an in-depth technical overview of the discovery and development of triazole-based anticancer agents, from rational design and synthesis to biological evaluation and mechanism of action studies, tailored for researchers and drug development professionals.
Core Principles in the Development of Triazole-Based Anticancer Agents
The development of triazole-based anticancer agents is a multidisciplinary endeavor that integrates computational modeling, synthetic chemistry, and cancer biology. A key to success in this field is a deep understanding of the molecular targets that drive cancer progression and the rational design of triazole scaffolds that can effectively and selectively modulate these targets.
Strategic Design and Synthesis
The synthesis of triazole-containing compounds has been revolutionized by the advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1] This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The mild reaction conditions and high yields associated with CuAAC have made it a cornerstone in the rapid generation of diverse libraries of triazole-based compounds for high-throughput screening. For 1,2,4-triazoles, various synthetic strategies exist, often involving the cyclization of thiosemicarbazide precursors.
The design of these agents often involves a "hybrid" approach, where the triazole core serves as a linker to connect two or more pharmacophoric moieties known to interact with specific anticancer targets. This strategy has proven effective in generating compounds with enhanced potency and novel mechanisms of action.
Mechanisms of Action: Targeting the Pillars of Cancer Progression
Triazole-based compounds exert their anticancer effects through a multitude of mechanisms, often by inhibiting key enzymes and signaling pathways that are dysregulated in cancer.
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. A significant class of triazole-based anticancer agents functions as tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin and preventing the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][3]
Combretastatin A-4 (CA-4), a natural product, is a potent tubulin inhibitor, but its clinical utility is limited by its poor water solubility and isomerization to the inactive trans-isomer. To overcome these limitations, researchers have developed cis-restricted analogs of CA-4 where the cis-double bond is replaced with a stable 1,2,3-triazole or 1,2,4-triazole ring.[2][4] This modification maintains the crucial spatial orientation of the two aryl rings required for binding to the colchicine site while improving the compound's stability.
Structure-Activity Relationship (SAR) for Triazole-Based Tubulin Inhibitors:
-
Ring A: The 3,4,5-trimethoxyphenyl group is a critical pharmacophore for potent tubulin inhibition.[4]
-
Triazole Linker: Both 1,2,3- and 1,2,4-triazole rings can effectively mimic the cis-alkene of CA-4.[2][4]
-
Ring B: The nature and substitution pattern on the second aryl ring significantly influence activity. For 1,2,3-triazole analogs, methoxy or ethoxy groups at the para position of the B-ring are often associated with enhanced cytotoxicity.[4] For some 1,2,4-triazole derivatives, an N-methyl-5-indolyl moiety has been shown to confer optimal properties.[2]
Aromatase Inhibition
Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis, converting androgens to estrogens. In hormone receptor-positive breast cancer, estrogens promote tumor growth. Aromatase inhibitors (AIs) are a mainstay in the treatment of this breast cancer subtype. Several FDA-approved AIs, including letrozole and anastrozole, feature a 1,2,4-triazole moiety. The nitrogen atoms of the triazole ring chelate the heme iron atom in the active site of aromatase, leading to potent and selective inhibition of the enzyme.
Modulation of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1] Hyperactivation of this pathway is a common event in many cancers, making it an attractive target for therapeutic intervention. Several studies have reported the development of triazole-containing compounds that inhibit the PI3K/Akt/mTOR pathway.[5][6][7] These inhibitors can act at different nodes of the pathway, for instance, by directly inhibiting PI3K or Akt kinases. The inhibition of this pathway can lead to cell cycle arrest and apoptosis.[5][6]
Experimental Protocols: From Synthesis to Biological Evaluation
Synthesis of a Representative 1,2,4-Triazole-Based Tubulin Inhibitor: A Combretastatin A-4 Analog
This protocol describes the synthesis of 1-Methyl-5-[3-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl]-1H-indole, a potent tubulin polymerization inhibitor.[2]
Step 1: Synthesis of the Intermediate Hydrazide
-
To a solution of 3,4,5-trimethoxybenzoic acid in an appropriate solvent (e.g., methanol), add a catalytic amount of sulfuric acid.
-
Reflux the mixture for several hours to obtain the corresponding methyl ester.
-
Purify the methyl ester by column chromatography.
-
Dissolve the purified ester in ethanol and add hydrazine hydrate.
-
Reflux the mixture to yield 3,4,5-trimethoxybenzohydrazide.
Step 2: Formation of the Thiosemicarbazide
-
Dissolve the 3,4,5-trimethoxybenzohydrazide in ethanol.
-
Add an equimolar amount of 1-methyl-1H-indole-5-carbaldehyde.
-
Reflux the mixture in the presence of a catalytic amount of acetic acid to form the corresponding Schiff base.
-
To the Schiff base, add an isothiocyanate reagent and continue refluxing to obtain the thiosemicarbazide derivative.
Step 3: Cyclization to the 1,2,4-Triazole
-
Dissolve the thiosemicarbazide in an alkaline solution (e.g., sodium hydroxide).
-
Reflux the mixture to induce cyclization, forming the 1,2,4-triazole-3-thiol.
-
Acidify the reaction mixture to precipitate the product.
-
The thiol group can be subsequently removed or modified if desired. In this specific synthesis, the final product is achieved through a different cyclization route from a thiosemicarbazide precursor.
Step 4: Final Product Synthesis
-
The synthesis of 1-Methyl-5-[3-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl]-1H-indole involves the reaction of the appropriate precursors under specific conditions as detailed in the original literature.[2] The final product is purified by crystallization or column chromatography.
-
Characterization of the final compound is performed using techniques such as 1H NMR, Mass Spectrometry, and Elemental Analysis.[2]
In Vitro Anticancer Activity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium
-
96-well plates
-
Triazole compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the triazole compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Data Presentation and Visualization
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity (IC50 values) of selected triazole-based compounds against various human cancer cell lines.
| Compound ID | Triazole Type | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| 7e | 1,2,4-Triazole | Aromatase Inhibitor | MCF-7 (Breast) | 4.7 | [8] |
| 7e | 1,2,4-Triazole | Aromatase Inhibitor | HeLa (Cervical) | 2.9 | [8] |
| 7e | 1,2,4-Triazole | Aromatase Inhibitor | A549 (Lung) | 9.4 | [8] |
| 10a | 1,2,4-Triazole | Aromatase Inhibitor | MCF-7 (Breast) | 6.43 | [8] |
| 10a | 1,2,4-Triazole | Aromatase Inhibitor | HeLa (Cervical) | 5.6 | [8] |
| 10a | 1,2,4-Triazole | Aromatase Inhibitor | A549 (Lung) | 21.1 | [8] |
| Fz25 | 1,2,3-Triazole | EGFR/PI3K/Akt Inhibitor | MDA-MB-231 (Breast) | 8.12 | [5] |
| Compound 7 | 1,2,4-Triazole | Tubulin Inhibitor | NCI-60 Panel | (Varies) | [2] |
| 15r | 1,2,4-Triazole | Tankyrase/PI3K Inhibitor | HT-29 (Colon) | 0.85 | [6] |
Visualizing Molecular Pathways and Experimental Workflows
Diagram 1: The PI3K/Akt/mTOR Signaling Pathway and Inhibition by Triazole Agents
Caption: PI3K/Akt/mTOR pathway and points of inhibition by triazole agents.
Diagram 2: Workflow for the Discovery and Development of Triazole-Based Anticancer Agents
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole as a Potential Enzyme Inhibitor
This guide provides a comprehensive technical overview of 4-cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole, a compound of significant interest in the field of enzyme inhibition and drug discovery. We will delve into its synthesis, explore its potential as an enzyme inhibitor based on the well-established pharmacology of the triazole scaffold, and provide detailed experimental workflows for its characterization. This document is intended for researchers, scientists, and drug development professionals.
Introduction: The Triazole Scaffold and the Promise of a Novel Inhibitor
The 1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability, capacity for hydrogen bonding, and bioisosteric properties that enhance pharmacological profiles.[1][2] Triazole-containing compounds have been successfully developed into a wide range of therapeutics, including the antifungal agents fluconazole and voriconazole, and the anticancer drugs anastrozole and letrozole.[3][4] The core mechanism of action for many of these drugs lies in their ability to inhibit key enzymes.[2][3]
The compound this compound, also known as 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carbonitrile, is a structurally related analogue of the approved anti-epileptic drug Rufinamide (1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide).[5][6][7] The replacement of the carboxamide group with a cyano group introduces significant changes in electronic and steric properties, warranting an investigation into its potential as a novel enzyme inhibitor. The difluorobenzyl group is a common feature in many bioactive molecules, contributing to metabolic stability and binding interactions.
This guide will explore the hypothesis that the nitrogen atoms of the triazole ring, combined with the electronic properties of the cyano group, can enable potent and selective inhibition of specific enzyme targets.
Synthesis and Characterization
The synthesis of this compound can be achieved through a well-established cycloaddition reaction. A plausible synthetic route is outlined below, based on methodologies reported for Rufinamide and its intermediates.[8][9]
Proposed Synthetic Pathway
The primary method for constructing the 1,2,3-triazole ring is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
-
Preparation of 2,6-Difluorobenzyl Azide: This key intermediate is typically synthesized from 2,6-difluorobenzyl halide (e.g., bromide or chloride) by reaction with an azide salt, such as sodium azide.[9]
-
Cycloaddition Reaction: 2,6-difluorobenzyl azide is then reacted with a suitable cyano-containing alkyne. While not explicitly detailed in the search results for this specific compound, a logical precursor would be a protected or activated form of cyanoacetylene. An alternative and more direct precursor to the final compound is through the dehydration of the corresponding carboxamide (Rufinamide).
The overall reaction can be summarized as:
Caption: Proposed two-step synthesis of the target compound.
Characterization
The synthesized compound should be rigorously characterized to confirm its identity and purity using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic cyano (C≡N) stretch.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
Potential Enzyme Targets and Mechanisms of Inhibition
The triazole ring is a versatile pharmacophore that can interact with a variety of enzyme active sites.[1] The primary mechanism often involves the coordination of one of the triazole's nitrogen atoms with a metal cofactor within the enzyme's active site, such as the heme iron in cytochrome P450 enzymes.[3]
Cytochrome P450 (CYP) Enzymes
Many triazole-based drugs, particularly antifungals, are potent inhibitors of CYP enzymes like 14α-demethylase (CYP51).[3][10] Systemic triazoles are also known to inhibit human CYP isozymes such as CYP3A4, CYP2C9, and CYP2C19, which is a major source of drug-drug interactions.[11] The 2,6-difluorobenzyl moiety of our target compound suggests that it may also interact with the active site of various CYP enzymes.
Aromatase (CYP19A1)
Aromatase, another CYP enzyme, is the target of the triazole-based anticancer drugs letrozole and anastrozole.[4] Molecular docking studies have shown that the N4 of the triazole ring can coordinate with the heme iron in the aromatase active site.[4] Given the structural similarities, this compound should be considered a potential aromatase inhibitor.
Histone Demethylases (HDMs)
Recent studies have highlighted the potential of triazole derivatives as inhibitors of histone demethylases, such as KDM5A, which are implicated in cancer.[12] The binding mechanism in these enzymes may involve hydrogen bonding and hydrophobic interactions within the active site.
Other Kinases and Enzymes
The triazole scaffold has been incorporated into inhibitors of a wide range of other enzymes, including EGFR kinase and tubulin.[1][4][13] The specific substitutions on the triazole ring and the benzyl group will determine the selectivity and potency against these targets.
Experimental Workflow for Characterization as an Enzyme Inhibitor
A systematic approach is required to identify the enzyme targets and characterize the inhibitory activity of this compound.
Caption: A systematic workflow for inhibitor characterization.
Step 1: High-Throughput Screening (HTS)
The initial step is to screen the compound against a broad panel of enzymes to identify potential targets.[14] This provides an unbiased view of its activity profile.
Protocol: General Enzyme Inhibition Assay
-
Reagent Preparation: Prepare buffer solutions, enzyme stock, substrate stock, and a dilution series of the test compound (e.g., from 100 µM to 1 nM).
-
Assay Setup: In a 96- or 384-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[3]
-
Reaction Initiation: Add the substrate to start the reaction.
-
Detection: Measure the rate of product formation using a suitable detection method (e.g., spectrophotometry, fluorescence, luminescence) over time.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
Step 2: IC₅₀ Determination
Once initial "hits" are identified, the half-maximal inhibitory concentration (IC₅₀) must be determined. This is a measure of the compound's potency.[15]
Protocol: IC₅₀ Curve Generation
-
Follow the general enzyme inhibition assay protocol using a wider range of inhibitor concentrations (typically a 10-point, 3-fold serial dilution).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[15]
Illustrative Data for a Hypothetical Triazole Inhibitor:
| Enzyme Target | Substrate Concentration | IC₅₀ (µM) |
| Aromatase (CYP19A1) | 50 nM (Dibenzylfluorescein) | 0.85 |
| KDM5A | 1 µM (H3K4me3 peptide) | 2.3 |
| CYP3A4 | 5 µM (Midazolam) | 15.7 |
Note: This data is illustrative and not based on experimental results for the title compound.
Step 3: Enzyme Kinetic Studies for Mechanism of Action (MoA)
To understand how the compound inhibits the enzyme, kinetic studies are essential.[14][16] These experiments determine whether the inhibition is competitive, non-competitive, uncompetitive, or a mixed type.
Protocol: MoA Determination
-
Perform the enzyme assay with varying concentrations of both the substrate and the inhibitor.
-
Measure the initial reaction velocities for each condition.
-
Analyze the data using double reciprocal plots (Lineweaver-Burk) or by fitting the velocity data directly to the Michaelis-Menten equation modified for different inhibition models.
-
Competitive Inhibition: The inhibitor binds only to the free enzyme. Vmax remains unchanged, but the apparent Km increases.
-
Non-competitive Inhibition: The inhibitor binds to both the free enzyme and the enzyme-substrate complex. Km remains unchanged, but Vmax decreases.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. Both Vmax and Km decrease.
-
Caption: Different modes of reversible enzyme inhibition.
Step 4: Computational Modeling and Docking
Molecular docking and molecular dynamics (MD) simulations can provide valuable insights into the binding mode of the inhibitor at the atomic level.[13][17][18]
Protocol: Molecular Docking
-
Protein Preparation: Obtain the crystal structure of the target enzyme from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogens, and assigning charges.
-
Ligand Preparation: Generate a 3D structure of this compound and minimize its energy.
-
Docking Simulation: Use software like AutoDock or Schrödinger Suite to dock the ligand into the defined active site of the enzyme.[4][17]
-
Analysis: Analyze the resulting poses based on binding energy scores and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, metal coordination).[4][18] This can help rationalize the observed inhibitory activity and guide further optimization.
Conclusion and Future Directions
This compound represents a promising, yet unexplored, scaffold for the development of novel enzyme inhibitors. Its structural relationship to known bioactive molecules, combined with the proven utility of the triazole core, provides a strong rationale for its investigation. The systematic workflow outlined in this guide—from targeted synthesis and broad screening to detailed mechanistic studies and computational modeling—provides a robust framework for elucidating its therapeutic potential. Future work should focus on executing these experimental plans to identify primary enzyme targets and subsequently optimizing the structure to improve potency and selectivity, paving the way for a new class of therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ijcrcps.com [ijcrcps.com]
- 5. Rufinamide | C10H8F2N4O | CID 129228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Rufinamide Cyano Impurity | 202003-06-3 | : Venkatasai Life Sciences [venkatasailifesciences.com]
- 7. 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide [webbook.nist.gov]
- 8. WO2014072992A1 - A process for preparing triazole compounds - Google Patents [patents.google.com]
- 9. WO2010043849A1 - Process for the preparation of rufinamide - Google Patents [patents.google.com]
- 10. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The enzymatic basis of drug-drug interactions with systemic triazole antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cal-tek.eu [cal-tek.eu]
- 13. ijmtlm.org [ijmtlm.org]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]
A Technical Guide to Exploring the Neurotropic Potential of Substituted Triazoles
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless progression of neurodegenerative diseases and the limited efficacy of current treatments necessitate a paradigm shift in therapeutic strategies. Neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF), offer immense promise by promoting neuronal survival, differentiation, and synaptic plasticity.[1][2] However, their clinical utility as protein therapeutics is hampered by poor pharmacokinetics and inability to cross the blood-brain barrier (BBB). This guide focuses on a compelling alternative: small-molecule neurotrophic mimetics, with a specific emphasis on the substituted triazole scaffold. Triazoles represent a class of heterocyclic compounds with significant potential in neuropharmacology due to their metabolic stability, synthetic accessibility, and capacity to modulate CNS targets.[3][4][5] This document provides an in-depth exploration of the methodologies required to identify, validate, and characterize substituted triazoles as novel neurotropic agents. We will detail the experimental workflows from initial cell-based screening to mechanism of action studies and structure-activity relationship (SAR) analysis, providing both the rationale and step-by-step protocols to empower researchers in this critical field of drug discovery.
Introduction: The Case for Small-Molecule Neurotrophic Mimetics
Neurotrophic factors are essential for the development and maintenance of the nervous system.[1] The activation of their corresponding receptors, particularly the Tropomyosin receptor kinase B (TrkB) by BDNF, triggers critical signaling cascades that support neuronal health.[1][2] A deficiency in BDNF-TrkB signaling is implicated in the pathophysiology of numerous disorders, including Alzheimer's disease, Parkinson's disease, and major depressive disorder.[1] Consequently, activating this pathway is a major therapeutic goal.
Small-molecule mimetics that can act as TrkB agonists offer several advantages over recombinant neurotrophins:
-
Blood-Brain Barrier Permeability: Appropriately designed small molecules can cross the BBB to engage their CNS targets directly.[6]
-
Improved Pharmacokinetics: Small molecules can be optimized for oral bioavailability and longer half-lives.
-
Synthetic Tractability: Chemical synthesis allows for rapid and systematic structural modifications to optimize potency, selectivity, and drug-like properties.[7][8]
The 1,2,3- and 1,2,4-triazole rings are considered "privileged structures" in medicinal chemistry. Their unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding and dipole interactions make them ideal scaffolds for CNS drug design.[8][9][10] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally efficient and modular, further accelerating discovery efforts in this space.[7][8][9][11][12]
The Discovery Engine: A Workflow for Identifying Neurotropic Triazoles
The identification of a novel neurotropic agent is a multi-step process that begins with broad screening and progressively refines the candidates through more complex, biologically relevant assays.
Figure 1: High-level workflow for the discovery and optimization of neurotropic triazoles.
Primary Screening: The Neurite Outgrowth Assay
The initial screen aims to identify compounds that can induce neuronal differentiation, a hallmark of neurotrophic activity.[13][14] This is phenotypically measured as the extension of neurites.
Rationale & Causality: Neuronal precursor cell lines, such as rat pheochromocytoma (PC12) or human neuroblastoma (SH-SY5Y), are used for their robustness and scalability.[13][14][15] PC12 cells, in response to Nerve Growth Factor (NGF), and SH-SY5Y cells, often in response to retinoic acid or BDNF, differentiate and extend neurites.[13][14] A small molecule that mimics this effect is considered a "hit." This assay simultaneously provides a first-pass assessment of cytotoxicity; compounds that kill cells will not produce a neurite outgrowth signal.[13][14]
Detailed Protocol: High-Content Neurite Outgrowth Assay using SH-SY5Y Cells
-
Materials & Reagents:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
DMEM/F-12 medium with GlutaMAX™
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
BDNF (Positive Control)
-
Triton™ X-100 (Positive Control for cell death)
-
Test Compounds (dissolved in DMSO)
-
96-well clear-bottom imaging plates, collagen-coated
-
Hoechst 33342 (Nuclear Stain)
-
Beta-III Tubulin antibody (Neuronal Stain)
-
Alexa Fluor 488-conjugated secondary antibody
-
Paraformaldehyde (PFA)
-
Phosphate Buffered Saline (PBS)
-
-
Step-by-Step Procedure:
-
Cell Seeding: Plate SH-SY5Y cells in collagen-coated 96-well imaging plates at a density of 5,000-10,000 cells/well in DMEM/F-12 + 10% FBS. Allow cells to adhere for 24 hours.
-
Differentiation & Treatment: Gently replace the growth medium with a low-serum (0.5-1% FBS) differentiation medium. Add test compounds (e.g., at a final concentration of 10 µM) and controls.
-
Negative Control: Vehicle (DMSO) only.
-
Positive Control: 50 ng/mL BDNF.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Fixation & Staining:
-
Gently wash wells twice with warm PBS.
-
Fix cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1% Triton™ X-100 in PBS for 10 minutes.
-
Block with 3% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Incubate with primary antibody against Beta-III Tubulin (1:500 in 1% BSA) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor 488 secondary antibody (1:1000) and Hoechst 33342 (1:2000) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging & Analysis:
-
Acquire images using a high-content imaging system.
-
Use automated image analysis software to quantify:
-
Total neurite length per neuron.
-
Number of neurites per neuron.
-
Percentage of neurite-bearing cells.
-
Total cell count (from Hoechst stain) for cytotoxicity assessment.
-
-
-
Mechanism of Action (MoA) Elucidation
Once non-toxic hits are validated, the next critical phase is to understand how they work. For compounds targeting neurotrophin pathways, the primary hypothesis is often the activation of the TrkB receptor.
Figure 2: Simplified BDNF/TrkB signaling pathway activated by a neurotropic triazole.
Probing TrkB Activation via Western Blot
Rationale & Causality: Ligand binding to the TrkB receptor induces its dimerization and autophosphorylation at specific tyrosine residues. This phosphorylation event is the initiating step for all downstream signaling.[16] By measuring the levels of phosphorylated TrkB (p-TrkB) and key downstream effectors like Akt and ERK, we can confirm that the compound engages the intended pathway.[16]
Detailed Protocol: Western Blot for TrkB Pathway Activation
-
Materials & Reagents:
-
SH-SY5Y cells or NIH-3T3 cells stably expressing TrkB.[16]
-
Low-serum medium.
-
Test Compounds, BDNF (Positive Control), K252a (Trk inhibitor).
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, transfer buffer.
-
PVDF membrane.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary Antibodies: anti-p-TrkB (Tyr816), anti-TrkB (total), anti-p-Akt (Ser473), anti-Akt (total), anti-p-ERK1/2, anti-ERK1/2 (total), anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
-
Step-by-Step Procedure:
-
Cell Culture & Treatment: Plate cells and grow to 80-90% confluency. Serum starve the cells for 4-6 hours.
-
Stimulation: Treat cells with the test compound (e.g., 10 µM) or BDNF (50 ng/mL) for a short duration (typically 5-30 minutes). To confirm specificity, pre-treat a set of wells with the Trk inhibitor K252a (100 nM) for 30 minutes before adding the test compound.[1]
-
Lysis: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer. Scrape cells, collect lysate, and centrifuge at 14,000 rpm for 15 min at 4°C.
-
Quantification: Determine protein concentration of the supernatant using the BCA assay.
-
SDS-PAGE & Transfer: Denature 20-30 µg of protein per lane by boiling in Laemmli buffer. Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibody overnight at 4°C.
-
Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour. Wash again. Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal to determine the fold-change in activation over the vehicle control.
-
Structure-Activity Relationship (SAR) and Lead Optimization
SAR studies are the cornerstone of medicinal chemistry, guiding the iterative process of modifying a hit compound to improve its biological activity and drug-like properties.[17][18] For 1,2,3-triazoles synthesized via click chemistry, this typically involves varying the substituents attached to the N1 and C4 positions of the triazole ring.[11]
Rationale & Causality: By systematically altering the chemical groups (e.g., changing size, electronics, lipophilicity) at different positions on the triazole scaffold and re-running the primary assays, a relationship between chemical structure and biological activity can be established.[18] This data informs the design of new, more potent, and selective analogs.[18][19]
Data Presentation: Exemplar SAR Table
| Compound ID | R1-Group (N1-substituent) | R2-Group (C4-substituent) | Neurite Outgrowth EC₅₀ (µM) | Max. Neurite Length (% of BDNF) | Cell Viability at 10 µM (%) |
| T-1 (Hit) | Phenyl | Benzyl | 8.2 | 65% | 98% |
| T-2 | 4-Fluorophenyl | Benzyl | 2.5 | 85% | 95% |
| T-3 | 2-Chlorophenyl | Benzyl | 15.7 | 40% | 99% |
| T-4 | Phenyl | 4-Methoxybenzyl | 5.1 | 75% | 96% |
| T-5 | Phenyl | Cyclohexyl | > 20 | 15% | 97% |
This table is a fictional representation for illustrative purposes.
Interpretation: From this hypothetical data, one could infer that:
-
Electron-withdrawing groups at the para-position of the R1-phenyl ring (T-2) enhance potency.
-
Steric hindrance at the ortho-position (T-3) is detrimental to activity.
-
A benzyl group at R2 is preferred over a bulky aliphatic group like cyclohexyl (T-5).
Conclusion and Future Directions
The exploration of substituted triazoles as neurotrophic agents is a promising frontier in the quest for novel CNS therapeutics. The methodologies outlined in this guide provide a robust framework for the systematic discovery and optimization of such compounds. The synthetic accessibility of the triazole core, combined with high-content cellular screening and detailed mechanistic studies, creates a powerful engine for identifying lead candidates.[7][8] Future work will focus on optimizing the pharmacokinetic properties of these leads, particularly their ability to penetrate the BBB, and validating their efficacy in preclinical in vivo models of neurodegenerative disease.[6] The ultimate goal is the clinical translation of a safe and effective small-molecule neurotrophic mimetic that can halt or reverse the devastating impact of neurological disorders.
References
- 1. Effects of novel small compounds targeting TrkB on neuronal cell survival and depression-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Psychedelics act against depression by stimulating connections between neurons : Revista Pesquisa Fapesp [revistapesquisa.fapesp.br]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Triazole derivatives as inhibitors of Alzheimer's disease: Current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Neuroprotection of 1,2,4-Triazole Derivative by Inhibiting Inflammation and Protecting BBB Integrity in Acute Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction – Oriental Journal of Chemistry [orientjchem.org]
- 10. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 11. New triazole-based hybrids as neurotropic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 13. A Combined In Vitro Assay for Evaluation of Neurotrophic Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro assessment of neurotrophic activity from the striatum of aging rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of Pleiotropic TrkB and 5-HT4 Receptor Ligands as Neuroprotective Agents [mdpi.com]
- 17. A structure-activity relationship for the neurotoxicity of triazole fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis and structure-activity relationships of new triazole derivatives containing N-substituted phenoxypropylamino side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Triazoles
Introduction: The Power of Click Chemistry in Modern Science
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a pillar of "click chemistry," a concept introduced by Nobel laureate K.B. Sharpless.[1] This reaction's acclaim stems from its remarkable efficiency, stereospecificity, and the mild, often aqueous, conditions under which it proceeds.[1] The CuAAC reaction forms a stable 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide, a transformation that has proven indispensable in diverse fields such as drug discovery, chemical biology, and materials science.[1][2][3][4][5][6] Its bioorthogonal nature allows it to occur in complex biological environments without interfering with native biochemical processes, making it an exceptionally powerful tool for bioconjugation.[1][5]
The core of the CuAAC reaction's success is the copper(I) catalyst, which dramatically accelerates the cycloaddition rate compared to the uncatalyzed thermal reaction.[1][7] The active Cu(I) catalyst is typically generated in situ from an inexpensive and stable Cu(II) salt, like copper(II) sulfate (CuSO₄), using a reducing agent, most commonly sodium ascorbate.[1][7][8] The inclusion of a stabilizing ligand is often critical to shield the Cu(I) from oxidation and to further enhance the reaction rate.[9][10][11]
This document serves as a detailed guide for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and practical advice for the successful implementation of the CuAAC reaction.
Understanding the Mechanism: The "Why" Behind the Protocol
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the CuAAC reaction. The generally accepted mechanism involves several key steps, with evidence suggesting the involvement of a binuclear copper intermediate.[12][13]
The catalytic cycle is initiated by the formation of a copper(I)-acetylide complex.[][15] This coordination increases the acidity of the terminal alkyne proton, facilitating its removal.[15] The resulting copper acetylide is a key reactive intermediate. Subsequently, the azide coordinates to a copper center, and a cycloaddition occurs to form a six-membered copper-containing ring intermediate.[12][] This intermediate then rearranges to a more stable five-membered triazolyl-copper species.[] The final step is protonolysis, which releases the 1,4-disubstituted triazole product and regenerates the active copper(I) catalyst, allowing the cycle to continue.[]
Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Key Reagents and Considerations
The success of a CuAAC reaction is highly dependent on the quality and appropriate selection of its core components.
| Component | Common Choices | Key Considerations |
| Copper Source | Cu(II) Salts: CuSO₄ (most common), Cu(OAc)₂Cu(I) Salts: CuI, CuBr | Cu(II) salts are stable and require an in situ reducing agent.[7][8] Cu(I) salts are air-sensitive and require careful handling.[8] |
| Reducing Agent | Sodium Ascorbate | Prevents the oxidation of Cu(I) and reduces any formed Cu(II).[7][16] A fresh solution should be used. |
| Ligand | Water-Soluble: THPTA, BTTAAOrganic Soluble: TBTA | Ligands accelerate the reaction and protect the Cu(I) catalyst from oxidation.[9][10][11] The choice depends on the solvent system. |
| Solvent | Water, t-BuOH/H₂O, DMSO, DMF, THF | The solvent should fully dissolve all reactants.[17] For bioconjugations, aqueous buffers are standard.[17][18] |
| Azide & Alkyne | Various functionalized molecules | Purity of starting materials is crucial for high yields.[17] Steric hindrance near the reactive groups can slow the reaction.[1] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for performing CuAAC reactions for both small molecule synthesis and bioconjugation applications.
Protocol 1: General Procedure for Small Molecule Synthesis
This protocol is a general guideline for the synthesis of a 1,4-disubstituted 1,2,3-triazole from a small molecule azide and alkyne.
Materials:
-
Azide starting material
-
Alkyne starting material
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable ligand
-
Solvent (e.g., 1:1 mixture of tert-butanol and water)
Procedure:
-
Reagent Preparation: In a suitable reaction vessel, dissolve the azide (1.0 eq) and alkyne (1.0-1.2 eq) in the chosen solvent system.
-
Catalyst Addition: To the reaction mixture, add a solution of CuSO₄·5H₂O (0.01-0.05 eq) and TBTA (0.01-0.05 eq).
-
Initiation: Add a freshly prepared solution of sodium L-ascorbate (0.1-0.3 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Protocol 2: Bioconjugation of a Protein with a Fluorescent Dye
This protocol details the labeling of an alkyne-modified protein with an azide-containing fluorescent dye. It is critical to use a water-soluble ligand like THPTA to maintain protein stability and catalyst activity in aqueous buffers.[19]
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized fluorescent dye
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Aminoguanidine (optional, as a scavenger for reactive oxygen species)[1]
Procedure:
-
Prepare Reactant Mixture: In a microcentrifuge tube, combine the alkyne-modified protein solution with the azide-functionalized dye. The molar ratio of dye to protein may need to be optimized, but a 2 to 10-fold molar excess of the dye is a good starting point.[18]
-
Prepare Catalyst Premix: In a separate tube, prepare a premixed solution of CuSO₄ and THPTA. For a 500 µL reaction, you might add 2.5 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA to achieve final concentrations of 100 µM and 1.25 mM, respectively (a 5:1 ligand to copper ratio).[1] Let this solution stand for a few minutes.
-
Add Catalyst to Reactants: Add the premixed catalyst solution to the protein and dye mixture.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 2.5-5 mM.[18][19] If using, aminoguanidine can also be added at this stage.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours. The reaction can be performed on a rotator to ensure gentle mixing.[16]
-
Purification: Remove unreacted dye and copper catalyst from the labeled protein using size-exclusion chromatography (e.g., a desalting column) or dialysis against a buffer containing a chelating agent like EDTA.[16]
Caption: A typical workflow for a CuAAC bioconjugation experiment.
Troubleshooting Common Issues
Even with a robust reaction like CuAAC, challenges can arise. The following table provides guidance on common problems and their solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Poor reagent quality- Inactive catalyst (Cu(I) oxidation)- Low reactant concentration- Steric hindrance | - Verify purity of starting materials.[17]- Use a stabilizing ligand (e.g., THPTA, TBTA).[20]- Degas solvents to remove oxygen.[17]- Increase reactant concentrations.- Increase reaction time and/or temperature for sterically hindered substrates.[1][17] |
| Side Product Formation | - Oxidative homocoupling of the alkyne | - Ensure a sufficient excess of sodium ascorbate is used.[7][21]- Perform the reaction under an inert atmosphere. |
| Biomolecule Degradation | - Oxidative damage from reactive oxygen species (ROS) generated by the Cu/ascorbate system | - Increase the ligand-to-copper ratio (e.g., 5:1).[1][18]- Add a scavenger like aminoguanidine.[1]- Minimize reaction time. |
| Inconsistent Results | - Inconsistent reagent quality- Order of reagent addition | - Use high-purity reagents and freshly prepared solutions, especially for sodium ascorbate.[1]- Follow a consistent order of addition: premix copper and ligand before adding to the azide/alkyne mixture, and add ascorbate last.[17][20] |
Conclusion
The Copper-Catalyzed Azide-Alkyne Cycloaddition reaction is a cornerstone of modern chemical synthesis and bioconjugation. Its reliability, efficiency, and broad applicability have cemented its role in advancing drug discovery and our understanding of complex biological systems. By understanding the underlying mechanism and adhering to optimized protocols, researchers can effectively harness the power of this remarkable "click" reaction. The guidelines and protocols presented here provide a solid foundation for the successful application of CuAAC, enabling scientists to build complex molecular architectures with unparalleled ease and precision.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bioclone.net [bioclone.net]
- 5. mdpi.com [mdpi.com]
- 6. CuAAC Click Chemistry Accelerates the Discovery of Novel Chemical Scaffolds as Promising Protein Tyrosine Phosphatases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click reaction ligands | BroadPharm [broadpharm.com]
- 11. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 15. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. jenabioscience.com [jenabioscience.com]
- 19. broadpharm.com [broadpharm.com]
- 20. benchchem.com [benchchem.com]
- 21. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
"using MTT assay to evaluate cytotoxicity of 4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole"
Application Note & Protocol
Topic: Evaluating the Cytotoxicity of 4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole using the MTT Assay
Introduction
The evaluation of a compound's cytotoxicity is a critical early step in the drug discovery and development pipeline. It provides essential information on the potential therapeutic window and off-target effects of a novel chemical entity. The compound of interest, This compound , belongs to the triazole family of heterocyclic compounds. Triazoles are a well-established pharmacophore present in numerous approved drugs, known for a wide range of biological activities, including anticancer properties.[1][2][3] Therefore, quantifying the cytotoxic profile of this novel triazole derivative is fundamental to understanding its therapeutic potential.
This document provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a robust, sensitive, and widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle of the MTT Assay
The core of the MTT assay lies in the enzymatic conversion of a tetrazolium salt into a colored formazan product by metabolically active cells.[4][5]
-
MTT Uptake: The water-soluble, yellow-colored MTT compound is cell-permeable and readily enters viable cells.[6]
-
Enzymatic Reduction: Within the cell, mitochondrial NAD(P)H-dependent oxidoreductase enzymes, such as succinate dehydrogenase, cleave the tetrazolium ring.[4][7] This reduction process converts the yellow MTT into insoluble, purple-colored formazan crystals.
-
Formazan Accumulation: These formazan crystals accumulate within the intracellular compartments of living, metabolically active cells. Dead cells lose this enzymatic ability and thus do not produce the purple color.[6]
-
Solubilization & Quantification: A solubilizing agent, typically Dimethyl Sulfoxide (DMSO) or an acidified alcohol solution, is added to dissolve the formazan crystals, resulting in a colored solution.[7][8] The intensity of this purple color is directly proportional to the number of viable cells.[6][8] The absorbance of the solution is then measured using a spectrophotometer or a microplate reader at a wavelength between 550 and 600 nm.[9]
Experimental Workflow Overview
The following diagram outlines the complete workflow for the MTT cytotoxicity assay.
Caption: High-level workflow of the MTT cytotoxicity assay.
Materials and Reagents
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow biological safety cabinet
-
Inverted microscope
-
Microplate reader with a 570 nm filter (reference wavelength ~650 nm recommended)[9]
-
Multichannel pipette (8 or 12-channel)
-
Standard laboratory pipettes and sterile tips
-
Sterile 96-well flat-bottom tissue culture plates
-
Sterile reagent reservoirs
-
Centrifuge (for suspension cells, if applicable)
Reagents & Consumables:
-
Cell Line: A suitable cancer or normal cell line (e.g., HeLa, A549, MCF-7, or HEK293). Cells should be in the logarithmic growth phase.[10]
-
Test Compound: this compound
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA Solution (for adherent cells)
-
Phosphate-Buffered Saline (PBS): sterile, pH 7.4
-
MTT Reagent (Stock Solution): 5 mg/mL in sterile PBS. Filter-sterilize through a 0.22 µm filter and store at -20°C, protected from light.[11]
-
Solubilization Solution: Cell culture grade Dimethyl Sulfoxide (DMSO) or 10% SDS in 0.01 M HCl.
-
Vehicle Control: The solvent used to dissolve the test compound (e.g., DMSO).
Experimental Protocol
This protocol is optimized for a 96-well plate format.
Part 1: Cell Seeding
-
Culture the chosen cell line until it reaches 70-80% confluency. Ensure cells are healthy and in the logarithmic growth phase.[10]
-
For adherent cells, wash with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium. For suspension cells, collect them directly.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the optimal seeding density in complete culture medium.
-
Scientist's Note: The optimal seeding density is crucial and cell-line dependent. It should be determined empirically to ensure cells are in a log growth phase during the assay and the absorbance values fall within the linear range of the microplate reader (typically 0.75-1.25 for untreated controls).[12][13] A good starting point is between 5,000 and 10,000 cells per well.[10][11]
-
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
To avoid "edge effects," do not use the outermost wells for experimental data. Instead, fill them with 100 µL of sterile PBS or medium to maintain humidity across the plate.[10]
-
Incubate the plate for 18-24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to attach and resume normal growth.
Part 2: Compound Treatment
-
Prepare Compound Stock: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).
-
Prepare Serial Dilutions: Perform serial dilutions of the stock solution in a serum-free or low-serum culture medium to achieve the desired final test concentrations.
-
Scientist's Note: The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[10]
-
-
Set Up Plate Controls:
-
Untreated Control: Wells containing only cells in culture medium.
-
Vehicle Control: Wells containing cells treated with the same concentration of vehicle (e.g., DMSO) as the highest concentration test wells.
-
Blank Control: Wells containing only culture medium (no cells) for background absorbance subtraction.[14]
-
-
Administer Treatment: After the 24-hour pre-incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (and controls) to the respective wells in triplicate.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
Part 3: MTT Assay and Measurement
-
Following the treatment incubation, carefully remove the compound-containing medium from each well.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of 0.5 mg/mL).[9]
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, purple formazan crystals will become visible in viable cells when viewed under a microscope.[15]
-
After incubation, add 100 µL of Solubilization Solution (e.g., DMSO) to each well.[8]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance (OD) at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background noise.
Data Analysis and Interpretation
The goal of data analysis is to determine the concentration of the compound that inhibits cell viability by 50% (IC₅₀).
Data Analysis Workflow
Caption: Step-by-step workflow for calculating the IC50 value.
Calculations
-
Average the Replicates: Calculate the average absorbance for each set of triplicates.
-
Subtract Background: Subtract the average absorbance of the blank (medium only) wells from all other average values.
-
Calculate Percent Viability: Normalize the data to the vehicle control to determine the percentage of viable cells at each compound concentration.
% Viability = ( [OD of Treated Cells - OD of Blank] / [OD of Vehicle Control Cells - OD of Blank] ) * 100 [14]
-
Determine IC₅₀: The IC₅₀ value is the concentration of the compound that results in a 50% reduction in cell viability. This is determined by plotting the Percent Viability (Y-axis) against the logarithm of the compound concentration (X-axis) and fitting the data to a sigmoidal dose-response curve using software like GraphPad Prism or Microsoft Excel.[16][17]
Sample Data Presentation
| Compound Conc. (µM) | Log [Compound] | Avg. Corrected OD | Std. Deviation | % Viability |
| 0 (Vehicle Control) | - | 1.152 | 0.085 | 100.0% |
| 0.1 | -1.0 | 1.135 | 0.079 | 98.5% |
| 1 | 0 | 0.988 | 0.061 | 85.8% |
| 10 | 1.0 | 0.601 | 0.045 | 52.2% |
| 50 | 1.7 | 0.255 | 0.021 | 22.1% |
| 100 | 2.0 | 0.118 | 0.015 | 10.2% |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Absorbance Readings | Cell seeding density is too low.[10] Incubation time with MTT was too short.[10][12] Cells are unhealthy or not in log phase. | Optimize cell number via a titration experiment. Increase MTT incubation time (e.g., to 4 hours). Use cells at a consistent, low passage number and ensure they are 70-80% confluent before the experiment.[10] |
| High Absorbance in Blank Wells | Microbial (bacterial/yeast) contamination.[12] Phenol red in the medium can interfere.[10] MTT reagent was exposed to light and degraded. | Discard contaminated cultures/reagents. Always use sterile techniques. Consider using a phenol red-free medium during the MTT incubation step. Store MTT reagent protected from light at -20°C.[14] |
| High Variability Between Replicates | Inconsistent cell seeding. Inaccurate pipetting. "Edge effects" in the 96-well plate.[10] | Ensure the cell suspension is homogenous before seeding. Use calibrated pipettes and change tips appropriately. Avoid using the outer wells of the plate for experimental samples; fill them with PBS instead.[10] |
| Compound Interference | The test compound is colored or has reducing properties. | Run a control plate with the compound in cell-free medium to measure its intrinsic absorbance and subtract it from the experimental values. If interference is high, consider an alternative viability assay (e.g., LDH or Resazurin). |
Safety Precautions
-
Compound Handling: The toxicological properties of this compound may be unknown. Handle with care, using personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.[18]
-
Reagent Handling: MTT is a potential mutagen. Avoid contact with skin and eyes.[18] DMSO is readily absorbed through the skin and can carry other chemicals with it. Always wear gloves when handling these reagents.[19]
-
General Lab Safety: All procedures involving cell culture should be performed in a biological safety cabinet using sterile techniques to prevent contamination.[14][18] Dispose of all biological waste and chemical waste according to your institution's guidelines.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Synthesis and cytotoxic evaluation of some derivatives of triazole-quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship | MDPI [mdpi.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]
- 6. MTT Assay | AAT Bioquest [aatbio.com]
- 7. MTT assay - Wikipedia [en.wikipedia.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. atcc.org [atcc.org]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 15. static.igem.wiki [static.igem.wiki]
- 16. researchgate.net [researchgate.net]
- 17. clyte.tech [clyte.tech]
- 18. abcam.co.jp [abcam.co.jp]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
"molecular docking studies of 1,2,3-triazole derivatives with target proteins"
An Application Guide to In Silico Exploration: Molecular Docking of 1,2,3-Triazole Derivatives with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3-triazole scaffold represents a cornerstone in modern medicinal chemistry, lauded for its metabolic stability and versatile interaction capabilities.[1] This application note serves as a comprehensive guide to leveraging molecular docking for the investigation of 1,2,3-triazole derivatives. Moving beyond a mere procedural checklist, this document elucidates the causal-driven framework for each step, from initial molecule preparation to the critical analysis of binding interactions. We provide detailed, field-proven protocols designed to ensure scientific integrity and reproducibility, empowering researchers to confidently predict the binding affinities and interaction modes of novel triazole-based compounds with their protein targets.
The Scientific Rationale: Why Dock 1,2,3-Triazoles?
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This technique is instrumental in drug discovery for screening virtual libraries, elucidating mechanisms of action, and guiding lead optimization.
The 1,2,3-triazole ring is considered a "privileged scaffold" in drug design for several key reasons:
-
Metabolic Stability: The triazole core is highly resistant to metabolic degradation, a desirable property for drug candidates.[2]
-
Versatile Interactions: The nitrogen-rich heterocycle acts as a rigid linker that can form a variety of non-covalent interactions, including hydrogen bonds, dipole-dipole, and π-π stacking, which are crucial for strong receptor binding.[1][3]
-
Synthetic Accessibility: The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," allows for the efficient and specific synthesis of a vast array of 1,4-disubstituted 1,2,3-triazole derivatives.[1][2][4][5]
These properties have led to the development of 1,2,3-triazole derivatives as potent agents against a wide range of biological targets, as summarized in the table below.
Table 1: Exemplary Target Proteins for 1,2,3-Triazole Derivatives
| Target Class | Specific Protein Target(s) | Disease Area | Representative PDB IDs |
| Oncology | Aromatase, EGFR, CDK4, Tubulin | Cancer | 1S78, 2ITO, 5L2T, 1SA0 |
| Virology | COVID-19 Main Protease (Mpro) | COVID-19 | 6LU7, 6W41 |
| Microbiology | M. tuberculosis CYP51, DprE1 | Tuberculosis, Fungal Infections | 1EA1, 4P8C |
| Metabolic | α-Glucosidase | Diabetes | 2QMJ, 3A4A |
The Docking Workflow: A Conceptual Overview
A successful molecular docking study is a systematic process that begins with meticulous preparation and culminates in rigorous analysis. The entire workflow is designed to create a computationally sound model of the protein-ligand interaction.
Caption: A generalized workflow for molecular docking studies.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for conducting docking studies. While specific commands may vary between software packages (e.g., AutoDock, Schrödinger Maestro, Discovery Studio), the underlying principles are universal.[6][7][8]
Protocol 1: Target Protein Preparation
The goal of this protocol is to prepare a biologically relevant and computationally clean protein structure.
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prioritize structures with high resolution and a co-crystallized ligand, which is invaluable for defining the binding site and validating the protocol.
-
Initial Structure Cleanup:
-
Causality: The raw PDB file often contains non-essential molecules (water, ions, crystallization agents) and may represent multiple protein chains or alternate conformations. These must be removed to isolate the relevant biological unit and avoid interference in the binding site.[6][9][10]
-
Action: Delete all water molecules. If the biological unit is a monomer, remove additional protein chains (e.g., Chains B, C, D). Remove any co-crystallized ligands and cofactors that are not part of the study.
-
-
Structural Refinement:
-
Causality: Crystal structures may have missing atoms, side chains, or entire loops, which can create an incomplete binding pocket. These must be added to ensure structural integrity.
-
Action: Use protein preparation tools (e.g., Schrödinger's Protein Preparation Wizard, Discovery Studio's Prepare Protein protocol) to build missing loops and add missing side-chain atoms.[7][11]
-
-
Protonation:
-
Causality: Hydrogen atoms are typically not resolved in X-ray crystal structures but are critical for forming hydrogen bonds. The protonation state of ionizable residues (like Asp, Glu, His) at a physiological pH (typically ~7.4) dramatically affects their interaction potential.[12]
-
Action: Add all hydrogen atoms. Assign protonation states appropriate for the chosen pH.
-
-
Energy Minimization:
-
Causality: The addition of hydrogens and reconstruction of missing parts can introduce steric clashes or unfavorable geometries. A brief, constrained energy minimization relaxes the structure.
-
Action: Perform a restrained minimization on the prepared protein structure, allowing only hydrogens to move freely while keeping heavy atoms constrained to prevent significant deviation from the crystal structure.
-
Protocol 2: 1,2,3-Triazole Ligand Preparation
This protocol ensures the ligands are in a stable, low-energy 3D conformation with correct protonation states.
-
Structure Generation: Convert 2D structures of the triazole derivatives into 3D conformations. This can be done using software like ChemDraw, MarvinSketch, or directly within molecular modeling suites.[13]
-
Protonation and Tautomeric States:
-
Causality: Like proteins, the charge and hydrogen bond donor/acceptor pattern of a ligand depends on its protonation state at the simulation pH.
-
Action: Generate possible ionization states for the ligands at the target pH (e.g., 7.4). For the 1,2,3-triazole core and any other relevant functional groups, generate all reasonable tautomers.
-
-
Energy Minimization:
-
Causality: The initial 3D conversion may not yield the most stable, lowest-energy conformation. Minimizing the ligand's energy provides a more realistic starting point for docking.[6]
-
Action: Perform a full energy minimization of each ligand using a suitable force field (e.g., MMFF94, OPLS).
-
Protocol 3: Docking Protocol Validation
This is the most critical step for ensuring the trustworthiness of your results. The process validates that your chosen software and parameters can accurately reproduce a known binding pose.[14]
-
Select a Validation System: Use the prepared protein structure that originally contained a co-crystallized ligand. Use the co-crystallized ligand itself (extracted during protein preparation) as the molecule to be docked.
-
Define the Binding Site: Define the docking grid or sphere to encompass the active site. The most reliable method is to center the grid on the coordinates of the co-crystallized ligand.[10]
-
Re-dock the Native Ligand: Perform a docking simulation using the prepared native ligand and the defined grid.
-
Analyze the Result:
-
Causality: If the docking protocol is accurate, it should place the ligand back into the binding pocket in a conformation and orientation very similar to the original crystal structure.
-
Action: Superimpose the top-scoring docked pose of the ligand onto the original co-crystallized pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
-
Success Criterion: An RMSD value of less than 2.0 Å is considered a successful validation, indicating the protocol is reliable for docking other similar ligands into the same site.[9][15][16]
-
Caption: The logic of a re-docking validation workflow.
Analysis and Interpretation of Results
Once the protocol is validated, you can proceed to dock your library of 1,2,3-triazole derivatives.
Analyzing Binding Affinity
The primary quantitative output of a docking simulation is the "docking score" or "binding energy," typically expressed in kcal/mol. This value estimates the binding affinity between the ligand and the protein. Lower (more negative) values suggest stronger, more favorable binding.
Table 2: Hypothetical Docking Results for Triazole Derivatives Against Target X
| Compound ID | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| Control | -9.5 | Tyr234, Lys150, Met312 | H-bond, Cation-π |
| TRZ-001 | -10.2 | Tyr234, Lys150, Asp310 | H-bond, Cation-π, H-bond |
| TRZ-002 | -8.1 | Tyr234, Met312 | H-bond, Hydrophobic |
| TRZ-003 | -11.5 | Tyr234, Lys150, Asp310, Phe235 | H-bond, Cation-π, H-bond, π-π |
Visualizing Binding Poses
Quantitative scores alone are insufficient. Visual inspection of the top-ranked poses is essential to understand how the ligand is binding.[17]
-
Identify Key Interactions: Look for hydrogen bonds, hydrophobic contacts, ionic bonds, and π-π stacking. The 1,2,3-triazole ring itself can act as a hydrogen bond acceptor and participate in dipole interactions.
-
Compare with Controls: Analyze whether your novel compounds form similar interactions to the known inhibitor or co-crystallized ligand. Do they form new favorable interactions that could explain improved potency?
-
Assess Reasonableness: Does the pose make chemical sense? Are there any steric clashes? Is the ligand occupying the known active site?
Successful docking can provide strong hypotheses for the structure-activity relationship (SAR) of your compound series, guiding the next cycle of synthesis and in vitro testing.[9]
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ajchem-a.com [ajchem-a.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Schrödinger Docking Tutorial - CD ComputaBio [computabio.com]
- 8. Discovery Studio LibDock Tutorial - CD ComputaBio [computabio.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. indico.ijs.si [indico.ijs.si]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. bio-protocol.org [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. m.youtube.com [m.youtube.com]
Application Note & Protocol: Methodology for Testing Antifungal Activity of Fluorinated Triazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Rigorous Antifungal Susceptibility Testing
Fluorinated triazoles represent a cornerstone in the management of invasive fungal infections. Their unique chemical structure enhances metabolic stability and potency, making them critical assets in both clinical and agricultural settings.[1] However, the rise of antifungal resistance necessitates robust, reproducible, and clinically relevant methods for evaluating their efficacy.[2]
This guide provides a comprehensive overview of the essential methodologies for testing the antifungal activity of novel and established fluorinated triazoles. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind protocol choices, ensuring that researchers can generate high-quality, reliable data for drug discovery, preclinical development, and surveillance studies. The protocols described herein are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring a self-validating and globally recognized framework.[3][4][5]
The "Why": Understanding the Triazole Mechanism of Action
To design and interpret antifungal assays effectively, one must first understand the drug's mechanism of action. Triazoles, including their fluorinated derivatives, function by disrupting the integrity of the fungal cell membrane.[6]
Core Mechanism: Triazoles are potent and specific inhibitors of a fungal cytochrome P450 enzyme: lanosterol 14α-demethylase (encoded by the ERG11 gene) .[7][8][9][10] This enzyme is a critical catalyst in the biosynthesis of ergosterol, the primary sterol component of the fungal cell membrane. By binding to the heme iron within the enzyme's active site, triazoles halt the conversion of lanosterol to ergosterol.[7][10][11] This blockade leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors.[9][12] The resulting membrane becomes structurally compromised, increasing its permeability and ultimately leading to the inhibition of fungal growth and replication—a primarily fungistatic effect.[12]
Figure 1: Mechanism of Action of Fluorinated Triazoles. Triazoles inhibit the enzyme lanosterol 14α-demethylase (CYP51), blocking the synthesis of ergosterol and causing the accumulation of toxic precursors, which disrupts fungal cell membrane integrity.
In Vitro Susceptibility Testing: The Foundational Assays
In vitro susceptibility testing is the bedrock of antifungal evaluation, providing a quantitative measure of a drug's activity against a specific fungal isolate. The Minimum Inhibitory Concentration (MIC) is the primary endpoint, defined as the lowest concentration of the drug that prevents the visible growth of a microorganism.
Broth Microdilution (BMD) Method
The BMD method, standardized by CLSI document M27 and EUCAST document E.Def 7.3.1, is the gold-standard reference method for yeast susceptibility testing.[3][4][13][14] It offers high reproducibility and is the basis against which other methods are validated.
Causality Behind Experimental Choices:
-
Medium: RPMI-1640 is the standard medium. Its defined composition ensures consistency. It is buffered with MOPS to a pH of 7.0 to maintain stable conditions, as pH can significantly affect azole activity.[15][16] EUCAST guidelines specify the use of RPMI with 2% glucose to better support the growth of some fastidious species.[13]
-
Inoculum: A standardized inoculum (0.5 x 10³ to 2.5 x 10³ CFU/mL) is critical.[17] A higher density can lead to falsely elevated MICs due to the "inoculum effect," where a larger number of fungal cells require more drug to be inhibited.
-
Incubation: Incubation at 35°C for 24-48 hours provides optimal conditions for the growth of most pathogenic yeasts.[2]
-
Endpoint Reading: For azoles, the endpoint is read as the concentration that causes a significant reduction in turbidity (typically ≥50%) compared to the drug-free growth control.[2] This is crucial because of the fungistatic nature of triazoles, which often results in some trailing growth.
Figure 2: Broth Microdilution (BMD) Experimental Workflow. A standardized workflow ensures reproducibility when determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Protocol: Broth Microdilution for Yeasts (Adapted from CLSI M27) [3][4][18][19]
-
Inoculum Preparation: a. Subculture the yeast isolate on Sabouraud Dextrose Agar (SDA) and incubate for 24 hours at 35°C. b. Select several colonies and suspend in 5 mL of sterile 0.85% saline. c. Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). d. Make a 1:1000 dilution of this suspension in RPMI-1640 medium (buffered with MOPS, pH 7.0) to achieve the final inoculum density of 1-5 x 10³ CFU/mL.
-
Plate Preparation: a. Prepare serial two-fold dilutions of the fluorinated triazole in a 96-well microtiter plate. The final volume in each well should be 100 µL. Typical concentration ranges are 0.016 to 16 µg/mL. b. Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
Inoculation and Incubation: a. Add 100 µL of the final inoculum suspension to each well, bringing the total volume to 200 µL. b. Seal the plate and incubate at 35°C for 24 to 48 hours.
-
MIC Determination: a. Read the plate visually or with a plate reader at 530 nm. b. The MIC is the lowest drug concentration showing a prominent decrease in turbidity (≥50% inhibition) compared to the growth control.[2] c. Handling Trailing: The "trailing effect," characterized by reduced but persistent growth at supra-MIC concentrations, is common with azoles.[2][16][20] It is critical to adhere to the ≥50% inhibition endpoint at 24 hours (or 48 hours if growth is slow) and not mistake this residual growth for true resistance.[15][21]
Quality Control (QC): The Self-Validating System
Trustworthiness in susceptibility testing is established through rigorous quality control. Specific ATCC reference strains with known MIC ranges must be tested concurrently with the experimental compounds.[22] If the MIC for the QC strain falls outside its acceptable range, the results for the test compounds are considered invalid.
| QC Strain | Antifungal Agent | 24-Hour CLSI MIC Range (µg/mL) | Rationale for Use |
| Candida parapsilosis ATCC 22019 | Fluconazole | 1.0 - 4.0 | Represents a wild-type susceptible isolate.[23][24] |
| Voriconazole | 0.016 - 0.12 | Sensitive QC for newer triazoles. | |
| Candida krusei ATCC 6258 | Fluconazole | 8.0 - 64.0 | Intrinsically resistant to fluconazole, tests the upper range.[23][24] |
| Voriconazole | 0.06 - 0.5 | Susceptible to voriconazole, provides a different profile. |
Note: Table data is illustrative and based on published QC ranges. Always refer to the latest CLSI M27/M44S supplement for current, definitive ranges.[25]
Advanced & Supplementary Assays
While MIC determination is fundamental, it provides a static picture of antifungal activity. A deeper understanding requires more dynamic and clinically relevant assays.
Time-Kill Assays
This assay distinguishes between fungistatic and fungicidal activity by measuring the rate of fungal killing over time.[26]
Principle: A standardized inoculum is exposed to the antifungal agent at various multiples of its MIC. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed, serially diluted, and plated to quantify the number of viable CFU/mL.[27][28]
Interpretation:
-
Fungistatic: A <3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. This is typical for triazoles.[17][26]
-
Fungicidal: A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[17][26]
This data is invaluable for predicting pharmacodynamic outcomes and optimizing dosing regimens.[27]
Biofilm Susceptibility Testing
Fungal biofilms—structured communities of cells encased in an extracellular matrix—are notoriously resistant to antifungal agents and are a major cause of persistent and device-related infections.[29][30] Testing activity against biofilms is therefore a critical step.
Protocol: Microtiter Plate Biofilm Assay [31][32]
-
Biofilm Formation: a. Add 100 µL of a standardized fungal suspension (1 x 10⁶ cells/mL in RPMI) to the wells of a flat-bottomed 96-well plate. b. Incubate for 24-48 hours at 37°C to allow the biofilm to form. c. Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent, planktonic cells.
-
Antifungal Challenge: a. Add 100 µL of the fluorinated triazole at various concentrations to the wells containing the pre-formed biofilms. b. Incubate for another 24 hours.
-
Quantification of Viability: a. Wash the biofilms again with PBS. b. Add 100 µL of a metabolic indicator dye, such as XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), to each well.[31][33] c. Incubate for 2-3 hours. Viable cells will reduce the XTT tetrazolium salt to a colored formazan product. d. Read the absorbance on a plate reader (450-490 nm). e. The Sessile MIC (SMIC) is determined as the concentration causing a ≥50% or ≥80% reduction in metabolic activity compared to the untreated biofilm control.[31]
Typically, SMIC values for azoles against biofilms are dramatically higher than planktonic MICs, highlighting the challenge of treating these infections.[33]
In Vivo Efficacy Models
Ultimately, in vitro activity must translate to in vivo efficacy. Animal models are essential for evaluating a drug's pharmacokinetics, pharmacodynamics, and overall therapeutic potential in a complex biological system.[34][35]
Common Models:
-
Murine Model of Disseminated Candidiasis: Mice are infected intravenously with a pathogenic Candida species. Treatment with the test compound begins shortly after infection. Efficacy is measured by survival rates or by quantifying the fungal burden in target organs (typically the kidneys) at the end of the study.[34][36][37]
-
Murine Model of Invasive Aspergillosis: Immunocompromised mice are infected via inhalation of Aspergillus conidia. This model is critical for testing compounds intended for use against mold infections. Efficacy is assessed by survival and reduction in lung fungal burden.[34][36]
These models provide crucial data for progressing a candidate compound toward clinical trials.[36][38]
References
- 1. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 2. In Vitro Susceptibility and Trailing Growth Effect of Clinical Isolates of Candida Species to Azole Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 7. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sterol 14 alpha-demethylase and its inhibition: structural considerations on interaction of azole antifungal agents with lanosterol 14 alpha-demethylase (P-450(14DM)) of yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. altmeyers.org [altmeyers.org]
- 13. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. scribd.com [scribd.com]
- 19. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 20. mdpi.com [mdpi.com]
- 21. Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 23. researchgate.net [researchgate.net]
- 24. journals.asm.org [journals.asm.org]
- 25. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 26. benchchem.com [benchchem.com]
- 27. Determination of Fungicidal Activities against Yeasts and Molds: Lessons Learned from Bactericidal Testing and the Need for Standardization - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Biofilms and Antifungal Susceptibility Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Fungal Biofilm Susceptibility Test Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 31. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 32. youtube.com [youtube.com]
- 33. journals.asm.org [journals.asm.org]
- 34. In vivo models: evaluating antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 37. mdpi.com [mdpi.com]
- 38. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Investigating the Neuropharmacological Profile of 4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole
Introduction: A Novel Triazole Scaffold in Neuropharmacology
The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, renowned for its metabolic stability and diverse biological activities.[1][2] Within the realm of neuropharmacology, triazole derivatives have emerged as critical therapeutic agents, most notably for their anticonvulsant properties.[1][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential neuropharmacological applications of a novel compound, 4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole (CAS No. 202003-06-3).[4]
While direct research on this specific cyano-substituted triazole is nascent, its structural similarity to the established antiepileptic drug Rufinamide (1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide) provides a strong rationale for its investigation as a modulator of neuronal excitability.[5][6][7] Rufinamide is known to act by prolonging the inactive state of voltage-gated sodium channels, thereby limiting excessive neuronal firing.[5][8] Furthermore, the broader class of triazole derivatives has demonstrated a spectrum of neuroprotective effects, including anti-inflammatory, antioxidant, and blood-brain barrier-preserving properties in models of ischemic stroke and neurodegeneration.[2][9][10][11]
These application notes will therefore explore the potential of this compound in two key areas: anticonvulsant activity and neuroprotection . We will provide detailed protocols for in vitro and in vivo assays to characterize its pharmacological profile.
Part 1: Anticonvulsant Activity Assessment
The primary hypothesis for the mechanism of action of this compound is the modulation of voltage-gated sodium channels, analogous to Rufinamide. The following protocols are designed to test this hypothesis and evaluate its anticonvulsant potential.
In Vitro Evaluation: Neuronal Cell Line Models
Objective: To determine the effect of the compound on neuronal excitability and viability in vitro.
Cell Line: SH-SY5Y human neuroblastoma cells are a suitable model for initial screening.
Protocol 1: MTT Assay for Cell Viability
This assay assesses the cytotoxicity of the compound.
-
Materials: SH-SY5Y cells, DMEM/F12 medium, FBS, penicillin-streptomycin, 96-well plates, this compound, DMSO, MTT reagent, solubilization buffer.
-
Procedure:
-
Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Prepare a stock solution of the test compound in DMSO. Further dilute in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Replace the medium in the wells with the medium containing the test compound or vehicle control (DMSO).
-
Incubate for 24-48 hours.
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 2: Patch-Clamp Electrophysiology for Sodium Channel Modulation
This is a direct functional assessment of the compound's effect on voltage-gated sodium channels.[8]
-
Materials: SH-SY5Y cells, patch-clamp rig (amplifier, micromanipulators, perfusion system), borosilicate glass pipettes, intracellular and extracellular solutions.
-
Procedure:
-
Culture SH-SY5Y cells on glass coverslips.
-
Use a whole-cell patch-clamp configuration to record sodium currents.
-
Establish a stable baseline recording of sodium currents elicited by a voltage-step protocol.
-
Perfuse the cells with the extracellular solution containing the test compound at various concentrations.
-
Record the changes in sodium current amplitude and kinetics (e.g., inactivation).
-
Analyze the data to determine the IC50 for sodium channel inhibition.
-
In Vivo Evaluation: Rodent Models of Seizures
Objective: To assess the anticonvulsant efficacy of the compound in established animal models of epilepsy.
Animal Model: Male Swiss albino mice or Wistar rats.
Protocol 3: Pentylenetetrazole (PTZ)-Induced Seizure Model
This model is used to identify compounds that can raise the seizure threshold.[12]
-
Materials: Mice or rats, this compound, vehicle (e.g., 0.5% carboxymethylcellulose), PTZ, stopwatch.
-
Procedure:
-
Administer the test compound or vehicle to the animals via intraperitoneal (i.p.) or oral (p.o.) route.
-
After a predetermined pre-treatment time (e.g., 30-60 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.).
-
Immediately observe the animals for the onset of clonic and tonic-clonic seizures for at least 30 minutes.
-
Record the latency to the first seizure and the duration of seizures.
-
A significant increase in seizure latency or a reduction in seizure severity indicates anticonvulsant activity.
-
Protocol 4: Maximal Electroshock (MES) Seizure Model
This model is used to identify compounds that can prevent seizure spread.[3]
-
Materials: Mice or rats, this compound, vehicle, corneal electrodes, electroshock apparatus.
-
Procedure:
-
Administer the test compound or vehicle to the animals.
-
After the pre-treatment time, deliver a maximal electrical stimulus through corneal electrodes.
-
Observe the animals for the presence or absence of a tonic hindlimb extension.
-
The absence of tonic hindlimb extension is considered a protective effect.
-
Determine the ED50 of the compound for protection against MES-induced seizures.
-
Part 2: Neuroprotection Assessment
Beyond anticonvulsant effects, triazole derivatives have shown promise in protecting neurons from various insults. The following protocols are designed to evaluate the neuroprotective potential of this compound.
In Vitro Neuroprotection Assays
Objective: To determine if the compound can protect neuronal cells from oxidative stress and excitotoxicity.
Cell Line: SH-SY5Y or primary cortical neurons.
Protocol 5: 6-Hydroxydopamine (6-OHDA)-Induced Neurotoxicity Model
This assay models Parkinson's disease-related oxidative stress.[2]
-
Materials: SH-SY5Y cells, 6-OHDA, test compound, MTT assay reagents.
-
Procedure:
-
Pre-treat SH-SY5Y cells with various concentrations of the test compound for 3 hours.[2]
-
Induce neurotoxicity by adding 50 µM 6-OHDA for another 24 hours.[2]
-
Assess cell viability using the MTT assay as described in Protocol 1.
-
An increase in cell viability compared to the 6-OHDA-treated group indicates neuroprotection.
-
Protocol 6: Reactive Oxygen Species (ROS) Production Assay
This assay measures the antioxidant potential of the compound.[2][12]
-
Materials: SH-SY5Y cells, 6-OHDA, test compound, H2DCFDA dye, fluorescence microplate reader.
-
Procedure:
-
Pre-treat cells with the test compound.
-
Induce oxidative stress with 6-OHDA.
-
Load the cells with H2DCFDA dye.
-
Measure the fluorescence intensity, which is proportional to the intracellular ROS levels.
-
A decrease in fluorescence indicates a reduction in ROS production.
-
In Vivo Neuroprotection Models
Objective: To evaluate the neuroprotective efficacy of the compound in animal models of neurodegeneration or stroke.
Animal Model: Rats or mice.
Protocol 7: Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke
This model assesses the compound's ability to reduce brain damage following a stroke.[9][10][11]
-
Materials: Rats, surgical microscope, sutures for MCAO, test compound, vehicle.
-
Procedure:
-
Induce focal cerebral ischemia by occluding the middle cerebral artery.
-
Administer the test compound at the time of reperfusion or shortly after.
-
After 24-48 hours, assess neurological deficits using a standardized scoring system.[9]
-
Euthanize the animals and measure the infarct volume in the brain using TTC staining.
-
A reduction in neurological score and infarct volume indicates neuroprotection.
-
Data Presentation
| Assay | Model | Endpoint | Expected Outcome with Active Compound |
| MTT Assay | SH-SY5Y cells | Cell Viability (%) | High viability at non-toxic concentrations |
| Patch-Clamp | SH-SY5Y cells | Sodium Current (pA) | Concentration-dependent inhibition |
| PTZ-Induced Seizures | Mice/Rats | Seizure Latency (s) | Increased latency |
| MES-Induced Seizures | Mice/Rats | Protection (%) | Increased protection |
| 6-OHDA Neurotoxicity | SH-SY5Y cells | Cell Viability (%) | Increased viability |
| ROS Production | SH-SY5Y cells | Fluorescence Intensity | Decreased fluorescence |
| MCAO Model | Rats | Infarct Volume (mm³) | Decreased infarct volume |
Visualizations
Caption: Proposed mechanism of action for anticonvulsant activity.
Caption: Workflow for in vitro neuroprotection screening.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Attenuation of 6‑OHDA-Induced Neurotoxicity by 1,2,3-Triazole-Based Sulfonamides through SIRT1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Substituted N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)- 2-(4-chloro-phenoxy)-acetamide for Biphasic Anticancer and Anticonvulsant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound|202003-06-3--AN PharmaTech Co Ltd [anpharma.net]
- 5. Rufinamide [drugfuture.com]
- 6. Rufinamide - Wikipedia [en.wikipedia.org]
- 7. Rufinamide | C10H8F2N4O | CID 129228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Neuroprotection of 1,2,4‐Triazole Derivative by Inhibiting Inflammation and Protecting BBB Integrity in Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Neuroprotection of 1,2,4-Triazole Derivative by Inhibiting Inflammation and Protecting BBB Integrity in Acute Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neurochemical Effects of 4-(2Chloro-4-Fluorobenzyl)-3-(2-Thienyl)-1,2,4-Oxadiazol-5(4H)-One in the Pentylenetetrazole (PTZ)-Induced Epileptic Seizure Zebrafish Model [mdpi.com]
Application Notes and Protocols for the Analytical Characterization of Novel Triazoles
Introduction: The Expanding Chemical Space of Triazoles and the Imperative for Rigorous Characterization
Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, represent a cornerstone in medicinal chemistry, materials science, and agricultural chemistry.[1] Their unique structural features give rise to a wide array of biological activities, including antifungal, anticancer, antiviral, and antibacterial properties.[1][2] The therapeutic and industrial significance of triazoles, such as voriconazole and paclobutrazol, continually drives the synthesis of novel derivatives with enhanced efficacy, selectivity, and pharmacokinetic profiles.
The journey from a promising molecular design to a validated, functional compound is underpinned by a rigorous and multi-faceted analytical characterization workflow. This process is not merely a confirmatory step but a foundational aspect of scientific integrity, ensuring the unambiguous determination of the chemical structure, purity, and physicochemical properties of a newly synthesized triazole. In the realm of drug development, robust analytical validation is a regulatory prerequisite, guaranteeing the safety and efficacy of new chemical entities.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principal analytical methods for the characterization of novel triazoles. This document moves beyond a simple recitation of procedures, delving into the causality behind experimental choices to equip the reader with the expertise to design and execute a self-validating characterization strategy.
A Multi-Modal Approach to Triazole Characterization
The comprehensive characterization of a novel triazole is not reliant on a single analytical technique but rather on the synergistic application of multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and their collective data builds a robust and irrefutable profile of the molecule. The typical analytical workflow for a novel triazole is depicted below.
Caption: A typical workflow for the synthesis and characterization of novel triazoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful and indispensable tool for the structural elucidation of organic molecules, including novel triazoles.[3][4][5] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectroscopy: Mapping the Proton Framework
¹H NMR is often the first spectroscopic technique employed to analyze a newly synthesized triazole. It provides a "fingerprint" of the proton environment within the molecule.
Causality Behind the Experiment: The chemical shift (δ) of a proton is highly sensitive to its electronic environment. The formation of the triazole ring and the introduction of various substituents will cause predictable changes in the chemical shifts of nearby protons. This allows for the confirmation of a successful reaction and the elucidation of the substitution pattern.
Key Diagnostic Signals for Triazoles:
-
Triazole Ring Proton: The proton directly attached to the triazole ring is a key diagnostic signal. For 1,4-disubstituted 1,2,3-triazoles, this proton typically appears as a singlet in the downfield region of the spectrum, generally between δ 7.5 and 8.8 ppm.[6] For 1,2,4-triazoles, the chemical shifts of the ring protons are also in the aromatic region, typically between δ 7.98 and 8.60 ppm.[1]
-
Disappearance of Starting Material Signals: The successful formation of a triazole from an azide and an alkyne via a click reaction, for example, is confirmed by the disappearance of the characteristic signals of the starting materials. The acetylenic proton of a terminal alkyne (typically δ 2-3 ppm) will be absent in the product spectrum.[6]
-
Shifts in Adjacent Protons: Protons on carbons adjacent to the newly formed triazole ring will experience a change in their chemical shift compared to the starting material, providing further evidence of a successful reaction.
| Proton Type | Typical ¹H Chemical Shift (δ, ppm) | Notes |
| 1,4-Disubstituted 1,2,3-Triazole C5-H | 7.5 - 8.8 | Singlet, highly diagnostic.[6] |
| 1,2,4-Triazole Ring C-H | 7.98 - 8.60 | Can be multiple signals depending on substitution.[1] |
| Protons on Benzene Rings | 6.87 - 8.01 | Dependent on the substitution pattern.[1] |
| Methylene Protons (-CH₂-) adjacent to Triazole | Shifted downfield compared to precursors. | The exact shift depends on the specific structure. |
| Methyl Protons (-CH₃) | Variable | Dependent on the attachment point. |
Protocol 1: ¹H NMR Analysis of a Novel Triazole
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified novel triazole.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD) in a clean, dry NMR tube. The choice of solvent is critical; it must dissolve the sample and not have signals that overlap with key analyte signals. DMSO-d₆ is often a good choice for polar, nitrogen-containing heterocycles.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. A sufficient number of scans (typically 8 to 64) should be acquired to achieve a good signal-to-noise ratio.
-
Set the spectral width to encompass all expected proton signals (e.g., -2 to 12 ppm).
-
Use a relaxation delay (e.g., 1-5 seconds) appropriate for quantitative integration, if required.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts, coupling patterns (multiplicity), and coupling constants to assign the signals to the protons in the proposed structure.
-
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
¹³C NMR spectroscopy provides complementary information to ¹H NMR, detailing the carbon framework of the molecule.
Causality Behind the Experiment: Each unique carbon atom in the molecule will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of each carbon is indicative of its hybridization and electronic environment.
Key Diagnostic Signals for Triazoles:
-
Triazole Ring Carbons: The carbon atoms of the triazole ring typically resonate in the range of δ 140-152 ppm.[1]
-
Carbonyl Carbons: If the triazole derivative contains a carbonyl group (e.g., in an ester or amide substituent), its signal will appear further downfield, typically in the range of δ 165-170 ppm.[1]
| Carbon Type | Typical ¹³C Chemical Shift (δ, ppm) |
| Triazole Ring Carbons | 140 - 152[1] |
| Carbonyl Carbons (C=O) | 165 - 170[1] |
| Benzene Ring Carbons | 110 - 150 |
| Methylene Carbons (-CH₂-) | 50 - 75[1] |
| Methyl Carbons (-CH₃) | 10 - 60[1] |
Protocol 2: ¹³C NMR Analysis of a Novel Triazole
-
Sample Preparation:
-
Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Instrument Setup:
-
Use the same locked and shimmed sample from the ¹H NMR experiment.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment where all ¹H-¹³C couplings are removed, resulting in a single peak for each unique carbon.
-
A larger number of scans will be required compared to ¹H NMR (hundreds to thousands) to achieve an adequate signal-to-noise ratio.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 200 ppm).
-
-
Data Processing and Analysis:
-
Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and referencing).
-
Correlate the observed signals with the expected carbon atoms in the proposed structure.
-
For more complex molecules, 2D NMR experiments such as HSQC and HMBC are invaluable for unambiguous assignments.[3][4]
-
Mass Spectrometry (MS): Weighing the Evidence
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.[2][7]
Low-Resolution Mass Spectrometry (LRMS)
LRMS is used for the initial confirmation of the molecular weight of the synthesized triazole. The observation of the molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target compound is strong evidence of its formation.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule.
Causality Behind the Experiment: By measuring the mass with high precision (typically to four or five decimal places), it is possible to distinguish between molecules with the same nominal mass but different elemental formulas. This provides irrefutable confirmation of the molecular formula of the novel triazole.
Protocol 3: HRMS Analysis of a Novel Triazole
-
Sample Preparation:
-
Prepare a dilute solution of the purified triazole (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
-
Instrument Setup:
-
The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Electrospray ionization (ESI) is a common ionization technique for triazoles, as it is a soft ionization method that typically produces the protonated molecular ion ([M+H]⁺).
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
Ensure the instrument is calibrated to provide high mass accuracy.
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
Compare the experimentally measured accurate mass to the theoretically calculated mass for the proposed molecular formula. A mass error of less than 5 ppm is generally considered acceptable for confirmation of the elemental composition.
-
Analyze the fragmentation pattern, if any, to gain further structural insights. The fragmentation of 1,2,4-triazole derivatives often involves the sequential loss of small neutral molecules.[8]
-
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantity
HPLC is an essential technique for determining the purity of a synthesized triazole and for quantitative analysis.[9][10][11]
Causality Behind the Experiment: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. The retention time of a compound is a characteristic property under a specific set of chromatographic conditions. The peak area is proportional to the concentration of the compound, allowing for quantitative analysis.
Purity Assessment
A pure compound should ideally produce a single, sharp peak in the chromatogram. The presence of additional peaks indicates the presence of impurities. The purity is often expressed as the percentage of the area of the main peak relative to the total area of all peaks.
Quantitative Analysis
For applications in drug development, a validated HPLC method is required to accurately quantify the concentration of the triazole in various matrices, such as plasma or formulations.[12][13][14] This involves creating a calibration curve using standards of known concentrations.
Protocol 4: HPLC Purity Analysis of a Novel Triazole
-
Sample Preparation:
-
Prepare a stock solution of the novel triazole in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration (e.g., 10-100 µg/mL).
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used for the analysis of triazoles.[15]
-
Mobile Phase: A gradient elution is often employed, starting with a higher proportion of an aqueous phase (e.g., water with 0.1% formic acid) and gradually increasing the proportion of an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Detection: A Diode Array Detector (DAD) or a UV detector is commonly used. The detection wavelength should be set to the λmax of the triazole, which can be determined by acquiring a UV spectrum.[11]
-
-
Data Acquisition and Analysis:
-
Inject a known volume (e.g., 10 µL) of the sample solution into the HPLC system.
-
Record the chromatogram.
-
Integrate the peaks and calculate the percentage purity based on the peak areas.
-
Single Crystal X-ray Diffraction: The Definitive Structure
When a suitable single crystal of the novel triazole can be grown, single crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure in the solid state.[16][17][18][19][20]
Causality Behind the Experiment: X-rays are diffracted by the electrons in the atoms of a crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted X-ray beams, the precise arrangement of atoms in the crystal lattice can be determined, including bond lengths, bond angles, and torsional angles.[20]
Protocol 5: Single Crystal X-ray Diffraction Analysis
-
Crystal Growth:
-
Grow a single crystal of the purified triazole of suitable size and quality (typically 0.1-0.5 mm in each dimension). This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
-
Data Collection:
-
Mount the crystal on a goniometer in the X-ray diffractometer.
-
Collect the diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain the unit cell parameters and the intensities of the reflections.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, accurate structure.
-
-
Data Analysis:
-
Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions.
-
Generate a graphical representation of the molecule (e.g., an ORTEP diagram).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.
Causality Behind the Experiment: Different functional groups absorb infrared radiation at characteristic frequencies, causing the bonds to vibrate. An FT-IR spectrum is a plot of absorbance or transmittance versus frequency (wavenumber).
Key Diagnostic Signals for Triazoles:
-
N-H stretch: If the triazole ring is unsubstituted on the nitrogen, an N-H stretching vibration may be observed around 3100-3500 cm⁻¹.
-
C=N stretch: The C=N stretching vibrations of the triazole ring typically appear in the region of 1500-1650 cm⁻¹.
-
C-N stretch: C-N stretching vibrations are usually found in the 1250-1350 cm⁻¹ region.
-
Aromatic C-H stretch: These vibrations are typically observed above 3000 cm⁻¹.
Protocol 6: FT-IR Analysis of a Novel Triazole
-
Sample Preparation:
-
The sample can be prepared as a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.
-
Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the functional groups present in the molecule.
-
Conclusion: A Commitment to Scientific Rigor
The analytical characterization of novel triazoles is a critical process that demands a meticulous and multi-faceted approach. The combination of NMR spectroscopy, mass spectrometry, HPLC, and, where possible, single crystal X-ray diffraction, provides a comprehensive and unambiguous structural and purity profile. By understanding the principles behind each technique and following validated protocols, researchers can ensure the scientific integrity of their work and accelerate the development of new and impactful triazole-based technologies.
References
- 1. Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijbr.com.pk [ijbr.com.pk]
- 3. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. helixchrom.com [helixchrom.com]
- 10. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scioninstruments.com [scioninstruments.com]
- 12. Quantification of the Triazole Antifungal Compounds Voriconazole and Posaconazole in Human Serum or Plasma Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (HPLC-ESI-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review [pharmacia.pensoft.net]
- 16. mdpi.com [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. mdpi.com [mdpi.com]
- 19. Crystals | Special Issue : Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction [mdpi.com]
- 20. creative-biostructure.com [creative-biostructure.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 1,2,3-Triazole Synthesis via CuAAC
Welcome to the technical support center for the optimization of 1,2,3-triazole synthesis. This guide is tailored for researchers, scientists, and drug development professionals to navigate the nuances of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, ensuring robust and reproducible outcomes.
Troubleshooting Guide: Common Issues in 1,2,3-Triazole Synthesis
Low or no product yield is a frequent challenge in CuAAC reactions. The following table outlines common problems, their probable causes, and scientifically-grounded solutions to get your reaction back on track.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Copper Catalyst: The active catalyst is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen.[3] | Ensure all solutions are thoroughly degassed. Use an excess of a reducing agent like sodium ascorbate to maintain the copper in its +1 oxidation state.[4][5] |
| Poor Reagent Quality: Impurities in azides, alkynes, or solvents can inhibit the catalyst. Some reagents, like fluorescent dyes, can be prone to hydrolysis if not stored correctly.[3] | Use high-purity reagents. Store sensitive compounds under appropriate conditions (e.g., desiccated, protected from light). | |
| Incorrect Stoichiometry: An inappropriate molar ratio of azide to alkyne can lead to incomplete conversion. | While a 1:1 ratio is a good starting point, using a slight excess (1.1-1.5 equivalents) of one reagent can drive the reaction to completion.[3] | |
| Inadequate Ligand Support: The ligand stabilizes the Cu(I) catalyst and accelerates the reaction. An unsuitable ligand or an incorrect ligand-to-copper ratio can result in poor performance.[3][6] | For aqueous systems, water-soluble ligands like THPTA or BTTAA are recommended.[7] A common starting point is a 1:5 to 1:2 ratio of copper to ligand.[5][6] | |
| Substrate-Related Issues: Steric hindrance around the azide or alkyne functionality can impede the reaction.[3] For biomolecules, secondary structures might mask the reactive groups. | Consider increasing the reaction temperature or adding a co-solvent like DMSO to help overcome steric barriers and disrupt secondary structures.[8] | |
| Formation of Side Products | Oxidative Homocoupling of Alkyne: In the presence of oxygen, Cu(I) can catalyze the formation of diynes.[9] | Rigorously degas all reaction components. The use of a reducing agent like sodium ascorbate helps to minimize this side reaction.[9] |
| Formation of 5-Iodotriazoles: If using CuI as the copper source, the formation of iodoalkyne intermediates can lead to iodotriazole byproducts.[10] | It is often more convenient to generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent.[4][10] | |
| Difficulty in Product Purification | Copper Contamination: The triazole product can chelate copper ions, leading to contamination of the final product.[11] | After the reaction, wash the crude product with an aqueous solution of a chelating agent like EDTA to remove residual copper.[11] Column chromatography on silica gel can also be effective.[11] |
| Excess Reagents: Unreacted starting materials can co-elute with the product during chromatography. | If one of the starting materials is a solid, it can sometimes be removed by filtration after precipitation. Otherwise, careful optimization of stoichiometry is key. |
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the practical aspects of CuAAC reaction optimization.
Q1: What is the most reliable and efficient method for preparing 1,4-disubstituted 1,2,3-triazoles?
A1: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prevalent and robust method.[2] It is a key example of "click chemistry," celebrated for its high yields, mild reaction conditions, and exceptional regioselectivity, which exclusively produces the 1,4-disubstituted isomer.[2][9]
Q2: What are the essential components of a CuAAC reaction?
A2: A typical CuAAC reaction requires:
-
An azide .
-
A terminal alkyne .
-
A source of copper(I) ions . This can be a Cu(I) salt like CuI or CuBr, or more commonly, a Cu(II) salt (e.g., CuSO₄) used in conjunction with a reducing agent.[4][10]
-
A reducing agent (if using a Cu(II) salt), with sodium ascorbate being the most popular choice.[4][5]
-
A suitable solvent . A wide range of solvents can be used, including water, alcohols, and mixtures with organic solvents like DMSO or THF.[12]
-
Often, a chelating ligand is used to stabilize the Cu(I) catalyst and enhance the reaction rate.[3][9]
Q3: Why is a reducing agent like sodium ascorbate necessary when using a Copper(II) salt (e.g., CuSO₄)?
A3: The catalytically active species in the CuAAC reaction is copper(I).[4] Copper(II) salts are often used for their stability and solubility. Sodium ascorbate reduces the Cu(II) to the active Cu(I) in situ.[4] The presence of a reducing agent also helps to counteract any dissolved oxygen that could oxidize the Cu(I) back to the inactive Cu(II) state.[4]
Q4: How do I choose the right ligand for my CuAAC reaction?
A4: The choice of ligand depends on the solvent system and the specific requirements of your reaction.
-
For aqueous or biological systems: Water-soluble ligands are essential. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTAA) are excellent choices that stabilize Cu(I) and accelerate the reaction.[7]
-
For organic solvents: Tris(benzyltriazolylmethyl)amine (TBTA) is a widely used ligand, though it has limited water solubility.[7][9] The ligand not only accelerates the reaction but also protects the Cu(I) from oxidation and disproportionation.[9]
Q5: Can I run the CuAAC reaction at elevated temperatures?
A5: Yes, in some cases, increasing the reaction temperature can be beneficial, particularly when dealing with sterically hindered substrates or when trying to increase the reaction rate.[8] However, the CuAAC reaction is known for its efficiency at room temperature.[9] For sensitive substrates, such as biomolecules, it is crucial to stay within a temperature range that does not cause degradation.[8] Some studies have shown that temperature can influence the formation of side products, so optimization for each specific system is recommended.[13]
Q6: My reaction is not working in a biological buffer. What could be the issue?
A6: Certain buffer components can interfere with the CuAAC reaction.
-
Tris buffers: Can slow down the reaction due to the binding of the Tris molecule to copper.[10]
-
Phosphate buffers: High concentrations of phosphate can lead to the precipitation of insoluble copper-phosphate complexes. However, if the copper source is pre-mixed with the ligand, this issue can often be avoided.[10]
-
High chloride concentrations: Buffers with high levels of chloride ions (greater than ~0.2 M) should be avoided as chloride can compete with other ligands for copper binding.[10] HEPES, MOPS, and acetate buffers are generally well-tolerated.[10]
Experimental Protocol: Standard CuAAC Reaction
This protocol provides a general procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole.
Materials:
-
Azide (1.0 equivalent)
-
Terminal Alkyne (1.1 equivalents)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 equivalents)
-
Sodium Ascorbate (0.1 equivalents)
-
Solvent (e.g., 1:1 mixture of t-BuOH and water)
Procedure:
-
In a reaction vessel, dissolve the azide (1.0 equivalent) and the terminal alkyne (1.1 equivalents) in the chosen solvent system (e.g., 1:1 t-BuOH/H₂O).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 equivalents).
-
In another separate vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05 equivalents).
-
To the stirring solution of the azide and alkyne, add the sodium ascorbate solution.
-
Finally, add the CuSO₄ solution to initiate the reaction. A color change is often observed.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. Reactions are often complete within 1-24 hours.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Workflow for CuAAC Reaction Optimization
The following diagram illustrates a logical workflow for optimizing the conditions of a CuAAC reaction.
Caption: Workflow for optimizing a CuAAC reaction.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
"improving yield and purity in the synthesis of 4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole"
Technical Support Center: Synthesis of 4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific reaction. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and improve both the yield and purity of your final product.
The target molecule is synthesized via a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[][2][3] This reaction joins 2,6-difluorobenzyl azide with an alkyne bearing a cyano group, typically propiolonitrile or a related precursor. While robust, the success of this reaction hinges on careful control of several key parameters.
Core Synthesis Protocol & Mechanism
The fundamental transformation is the [3+2] cycloaddition between an azide and a terminal alkyne, catalyzed by a Cu(I) species. This reaction is highly regioselective, yielding exclusively the 1,4-disubstituted triazole isomer.[2]
Reactants:
-
Azide: 2,6-Difluorobenzyl Azide (C₇H₅F₂N₃)[4]
-
Alkyne: Propiolonitrile (C₃HN) or a suitable cyano-alkyne precursor.
Catalytic System:
-
Copper Source: Typically Copper(II) sulfate (CuSO₄), which is reduced in situ.
-
Reducing Agent: Sodium ascorbate is the most common and effective choice.[5][6]
-
Ligand (Optional but Recommended): A stabilizing ligand like Tris(benzyltriazolylmethyl)amine (TBTA) or the water-soluble Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) protects the Cu(I) state from oxidation and accelerates the reaction.[5][7][8][9][10]
Reaction Mechanism Overview
The catalytic cycle involves the formation of a copper(I) acetylide intermediate, which then coordinates with the azide. A subsequent cyclization and protonolysis releases the triazole product and regenerates the active Cu(I) catalyst.
Troubleshooting Guide (Q&A Format)
This section addresses the most common challenges encountered during the synthesis.
Problem 1: Low or No Product Yield
Question: "My reaction shows low conversion to the desired triazole. I see mostly unreacted starting materials by TLC/LC-MS. What are the potential causes and how can I fix this?"
Answer: Low conversion is almost always linked to an inactive catalytic system or poor reagent quality. Let's break down the possibilities.
A1: Inactive Copper(I) Catalyst The catalytically active species is Cu(I). Its oxidation to the inactive Cu(II) state is the most frequent cause of reaction failure.
-
Causality: Dissolved oxygen in solvents readily oxidizes Cu(I) to Cu(II). The Cu(II) species does not participate in the catalytic cycle.[5][11]
-
Solutions:
-
Use a Reducing Agent: Always include a reducing agent to regenerate Cu(I) from any Cu(II) formed. Sodium ascorbate is the standard and should be used in slight excess (e.g., 5-10 mol%).[5][6] Prepare the sodium ascorbate solution fresh just before use.
-
Degas Solvents: Before starting the reaction, thoroughly degas all solvents (especially water and any organic co-solvents) by sparging with an inert gas like argon or nitrogen for 15-30 minutes.[5]
-
Employ a Stabilizing Ligand: Nitrogen-based ligands like TBTA or THPTA chelate the copper ion, significantly protecting it from oxidation and increasing its solubility and catalytic activity.[7][8][12] The use of a ligand can accelerate the reaction by orders of magnitude.[10]
-
Check Order of Addition: A proven method is to pre-mix the CuSO₄ and the ligand before adding them to the azide/alkyne mixture. The final step should be the addition of the freshly prepared sodium ascorbate solution to initiate the reaction.[5][6] This ensures the ligand complexes with the copper before reduction, preventing the precipitation of insoluble copper species.[6]
-
A2: Poor Reagent Quality or Stability
-
2,6-Difluorobenzyl Azide: This is an energetic molecule.[13][14][15] While the difluoro substitution provides some stability, it can degrade over time, especially if exposed to heat, light, or acid.[14][15][16]
-
Propiolonitrile: This alkyne is volatile and can be reactive.
-
Solution: Ensure the purity of the alkyne. If it has been stored for a long time, consider purification by distillation, though handle with care.
-
A3: Suboptimal Reaction Conditions
-
Solvent Choice: The ideal solvent system must dissolve all components: the azide, the alkyne, and the copper catalyst complex.[5]
-
Solution: Mixtures of water with organic co-solvents like t-BuOH, DMSO, or THF are highly effective. For this specific synthesis, a t-BuOH/H₂O or DMSO/H₂O mixture is a good starting point.
-
-
Temperature: CuAAC reactions are typically efficient at room temperature.[5]
-
Solution: If the reaction is sluggish, gentle heating to 40-50°C can increase the rate, particularly if steric hindrance is a factor.[5] However, elevated temperatures can also promote side reactions. Monitor the reaction closely.
-
Problem 2: Significant Impurity Formation
Question: "My reaction works, but the crude product is contaminated with significant byproducts. How can I identify and minimize them?"
Answer: Impurity formation often points to side reactions involving the alkyne or incomplete conversion.
A1: Alkyne Homocoupling (Glaser Coupling)
-
Identification: This side reaction produces a symmetrical diyne byproduct. It will appear as a less polar spot on TLC and can be identified by mass spectrometry (M = 2x alkyne - 2).
-
Causality: This is an oxidative coupling of the terminal alkyne, promoted by Cu(II) in the presence of oxygen.[7]
-
Minimization: The strategies are the same as for preventing catalyst deactivation. A well-deoxygenated reaction mixture and the presence of a reducing agent like sodium ascorbate will suppress this pathway by keeping the copper in the +1 oxidation state.[7]
A2: Residual Copper in Product
-
Identification: The isolated product may have a faint blue or green tint. Copper contamination can also be confirmed by techniques like ICP-ES.[18]
-
Causality: The triazole product itself is an excellent nitrogen-based ligand and can chelate copper ions, making them difficult to remove.[18]
-
Minimization & Removal:
-
Workup: After the reaction, washing the organic extract with an aqueous solution of a chelating agent like EDTA or ammonia can help sequester the copper into the aqueous phase.[18]
-
Chromatography: Careful column chromatography on silica gel is usually effective. Sometimes, adding a small amount of ammonia to the eluent system can help break the copper-triazole complex and improve separation.
-
Filtration: Filtering the crude product solution through a short pad of activated carbon or a copper-scavenging resin can be effective.[18]
-
| Common Impurity | Likely Cause | Recommended Solution |
| Unreacted Starting Materials | Incomplete reaction (inactive catalyst, short reaction time) | Optimize catalyst system (see Problem 1); increase reaction time or apply gentle heat. |
| Alkyne Homocoupling Product | Oxygen contamination; insufficient reducing agent | Thoroughly degas solvents; ensure fresh sodium ascorbate is used in slight excess.[7] |
| Copper Salts | Chelation of copper by the triazole product | Wash with aqueous EDTA or ammonia during workup; purify by column chromatography.[18] |
Experimental Protocols
Baseline Protocol for Synthesis
This is a general starting point. Optimization may be required.
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of sodium ascorbate in deoxygenated water. This must be prepared fresh.
-
Prepare a 50 mM stock solution of a ligand (e.g., THPTA) in deoxygenated water.
-
Prepare a 20 mM stock solution of CuSO₄·5H₂O in deoxygenated water.
-
-
Reaction Setup:
-
To a reaction vessel, add 2,6-difluorobenzyl azide (1.0 eq) and propiolonitrile (1.1 eq).
-
Add the chosen solvent system (e.g., a 1:1 mixture of t-BuOH and deoxygenated water) to achieve a final substrate concentration of approximately 0.1 M.
-
In a separate vial, pre-mix the CuSO₄ solution (5 mol%) and the ligand solution (5 mol%). Add this catalyst/ligand mixture to the reaction vessel and stir for 2 minutes.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (10 mol%).
-
-
Monitoring and Workup:
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer. Wash it sequentially with a 5% aqueous EDTA solution, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the final product.[19]
-
Frequently Asked Questions (FAQs)
Q1: How critical is the use of a ligand? While the reaction can proceed without a ligand, its use is highly recommended. Ligands like TBTA and THPTA not only stabilize the Cu(I) catalyst against oxidation but also significantly accelerate the reaction rate.[7][9][10] This allows for lower catalyst loading, milder conditions, and often results in cleaner reactions with higher yields.
Q2: What are the primary safety concerns when handling the 2,6-difluorobenzyl azide starting material? Organic azides are energetic compounds and should be handled with care.[13][14][15]
-
Toxicity: The azide ion has a toxicity similar to cyanide.[14][15] Always wear appropriate personal protective equipment (PPE), including gloves.[15][17]
-
Explosion Hazard: Low molecular weight organic azides can be shock- and heat-sensitive.[7][13][15][16] Avoid friction (do not use metal spatulas) and heat.[13][17] Never distill or purify by sublimation.[14][15]
-
Incompatible Chemicals: Never mix azides with strong acids (forms highly toxic and explosive hydrazoic acid) or halogenated solvents like dichloromethane (can form explosive diazidomethane).[13][14][17]
Q3: Can I use a different copper source, like CuI or CuBr? Yes, Cu(I) salts can be used directly, which eliminates the need for a reducing agent. However, these salts are often less stable to air and may have lower solubility. The in situ generation from a stable, soluble Cu(II) salt like CuSO₄ with sodium ascorbate is generally more reliable and is the most widely adopted method.[11][20]
Q4: My product seems to be an oil, but I expected a solid. What should I do? While many triazoles are crystalline solids, it is not unusual for some to be persistent oils or low-melting solids, especially if trace solvent impurities are present. Ensure the product is fully dried under high vacuum. If it remains an oil, verify its purity by NMR and mass spectrometry. If purification is the issue, consider alternative methods like preparative HPLC or attempting to form a salt for crystallization.
References
- 2. Click Chemistry [organic-chemistry.org]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. 2,6-Difluorobenzyl Azide | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. safety.pitt.edu [safety.pitt.edu]
- 14. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 15. ucd.ie [ucd.ie]
- 16. safety.fsu.edu [safety.fsu.edu]
- 17. chemistry.unm.edu [chemistry.unm.edu]
- 18. researchgate.net [researchgate.net]
- 19. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
"common challenges in the synthesis of 1,4-disubstituted 1,2,3-triazoles"
Technical Support Center: Synthesis of 1,4-Disubstituted 1,2,3-Triazoles
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is renowned for its efficiency, regioselectivity, and broad functional group tolerance.[1][2] This reaction has become indispensable in fields ranging from drug discovery to materials science.
Despite its robustness, researchers can encounter challenges that impact yield, purity, and reaction success. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions, empowering you to overcome common hurdles in your synthetic endeavors. We will delve into the causality behind experimental choices, grounded in the reaction's mechanistic principles.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of 1,4-disubstituted 1,2,3-triazoles via CuAAC in a question-and-answer format.
Category 1: Reaction Failure or Low Yield
Question 1: My CuAAC reaction is not working or is giving very low yields. What are the primary causes?
Answer: Low or no yield is the most common issue and typically points to a problem with the catalyst's active state. The core of the CuAAC reaction is the catalytically active Cu(I) species.
-
Catalyst Inactivation: The primary culprit is often the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state.[3] This is especially problematic in the presence of atmospheric oxygen. While many protocols are run open to the air, this relies on the reducing agent maintaining a sufficient concentration of Cu(I).
-
Solution: Ensure your reducing agent, most commonly sodium ascorbate, is fresh. A new solution should be prepared for each set of experiments, as it can degrade over time.[4] If oxygen sensitivity is suspected, briefly degassing your solvent (e.g., by sparging with nitrogen or argon for 10-15 minutes) before adding the catalyst components can be beneficial.
-
-
Impure Reagents: The purity of your azide, alkyne, and solvents is critical.[4] Certain impurities can chelate or react with the copper catalyst, rendering it inactive.
-
Solution: Use high-purity reagents and solvents. If you suspect starting material impurities, consider purification (e.g., column chromatography, recrystallization) before the reaction.
-
-
Substrate-Specific Inhibition: Some functional groups within your starting materials can act as strong ligands for copper, effectively sequestering the catalyst. Common problematic groups include unprotected thiols and, to a lesser extent, some nitrogen heterocycles or phosphines.[5][6]
-
Solution: If your substrate contains potent copper-binding moieties, increasing the catalyst and ligand concentration may be necessary.[7] In challenging cases, particularly with biomolecules, using a sacrificial metal like Zn(II) or Ni(II) can occupy the inhibitory sites, leaving the Cu(I) free to catalyze the reaction.[7]
-
-
Incorrect Stoichiometry: An improper ratio of reactants or catalyst components can stall the reaction.
-
Solution: While a 1:1 ratio of azide to alkyne is ideal, using a slight excess (1.1 to 1.5 equivalents) of the more accessible or soluble starting material can drive the reaction to completion. Ensure the reducing agent is in stoichiometric excess relative to the Cu(II) precursor and any dissolved oxygen.
-
Question 2: How can I be sure my copper catalyst is active?
Answer: The most common method for CuAAC involves the in situ generation of Cu(I) from a Cu(II) salt (like CuSO₄·5H₂O) and a reducing agent (like sodium ascorbate).[8] The visual cue for this reduction is the change from the blue color of aqueous Cu(II) to a colorless or pale yellow/green solution of Cu(I). If your solution remains distinctly blue after adding the ascorbate, it's a clear sign of a problem, likely with the ascorbate itself.
For more sensitive or low-concentration reactions, using a direct Cu(I) source like CuI, CuBr, or [Cu(CH₃CN)₄]PF₆ can be more reliable, though these require stricter exclusion of oxygen.
A simple control experiment is highly recommended. React a simple, known-good alkyne (e.g., phenylacetylene) with a simple azide (e.g., benzyl azide) under your standard conditions. If this control reaction works, the issue lies with your specific substrates. If it fails, the problem is with your reagents (catalyst, ligand, solvent) or general procedure.
Category 2: Side Product Formation
Question 3: I am observing significant formation of a symmetric diyne (Glaser coupling product). How can I prevent this?
Answer: The formation of a symmetric diyne (alkyne homocoupling) is a classic side reaction in CuAAC chemistry. This occurs when the copper acetylide intermediate is oxidatively coupled in the presence of oxygen.
-
Cause: This side reaction is promoted by oxygen and an insufficient concentration of the reducing agent.
-
Solution: The most effective solution is to ensure a sufficient excess of sodium ascorbate, which scavenges oxygen and maintains the copper in its +1 oxidation state.[5] In cases where this is not sufficient, thoroughly degassing the reaction mixture before adding the copper source can eliminate the oxygen required for this side reaction. Using a stabilizing ligand also helps to suppress this pathway.
Question 4: What are other common side products and how can they be minimized?
Answer: Besides diyne formation, other side reactions are generally less common but can occur.
-
Hydrolysis of Azide: While generally stable, some activated azides can be susceptible to hydrolysis, especially at non-neutral pH or elevated temperatures. Ensure your reaction pH is within the generally tolerated range of 4-12.[2]
-
Reactions with Ascorbate Byproducts: In bioconjugation, the oxidation products of ascorbate can sometimes react with amine groups (e.g., lysine) on proteins.[9] Adding a scavenger like aminoguanidine can mitigate this issue.[9]
Category 3: Purification Challenges
Question 5: How do I efficiently remove the copper catalyst from my reaction mixture?
Answer: Residual copper can interfere with downstream applications, particularly in biological or materials science contexts.
-
Aqueous Workup with Chelators: For organic-soluble products, washing the crude reaction mixture with an aqueous solution of a strong chelating agent like EDTA or ammonia/ammonium chloride is effective. The chelator forms a highly water-soluble complex with copper, which is partitioned into the aqueous layer.
-
Silica Gel Chromatography: Copper salts often adhere strongly to silica gel. A common technique is to pre-treat the crude product by passing it through a small plug of silica before full column chromatography. Sometimes, eluting with a solvent system containing a small amount of ammonia (e.g., 1-2% in methanol) can help move the product while retaining the copper on the column.
-
Specialized Scavengers: For high-purity requirements, commercially available chelating resins or functionalized silica gels designed for metal scavenging can be used. These are highly effective but more expensive.
Question 6: My triazole product is difficult to purify by standard column chromatography. What strategies can I use?
Answer: 1,2,3-Triazoles are quite polar due to the three nitrogen atoms, which can lead to streaking on silica gel columns.
-
Solvent System Modification: If your product is streaking, try adding a small amount of a polar modifier to your eluent system. For example, if using ethyl acetate/hexanes, adding 0.5-1% triethylamine can improve peak shape by competing for acidic sites on the silica. Alternatively, a small amount of methanol can also improve elution.
-
Reverse-Phase Chromatography: If the product is sufficiently soluble, reverse-phase (C18) chromatography using water/acetonitrile or water/methanol gradients is an excellent alternative for purifying polar compounds.
-
Recrystallization/Precipitation: If your product is a solid, recrystallization is an ideal method for purification. If the product is insoluble in a particular solvent while the impurities are soluble, precipitation followed by filtration can be a very effective and scalable purification step.
Frequently Asked Questions (FAQs)
Q1: What is the best source of Cu(I) for the reaction?
A1: The choice depends on your application.
-
For general synthesis: The combination of CuSO₄·5H₂O and sodium ascorbate is the most common, convenient, and cost-effective method.[8] It allows the reaction to be run in the presence of air.
-
For sensitive substrates or anaerobic conditions: Direct Cu(I) sources like CuI or [Cu(CH₃CN)₄]PF₆ are excellent. They do not require a reducing agent but must be handled under an inert atmosphere to prevent oxidation.
| Copper Source | Reducing Agent | Atmosphere | Common Use Case |
| CuSO₄·5H₂O | Sodium Ascorbate | Air | General purpose, aqueous systems, bioconjugation |
| Cu(OAc)₂ | Sodium Ascorbate | Air | Similar to CuSO₄ |
| CuI / CuBr | None required | Inert (N₂ or Ar) | Organic synthesis, when ascorbate is undesirable |
| [Cu(CH₃CN)₄]PF₆ | None required | Inert (N₂ or Ar) | High reactivity, organic solvents |
Q2: Is a ligand necessary for my CuAAC reaction? Which one should I choose?
A2: While many simple CuAAC reactions can proceed without a specific ligand, using one is highly recommended as it offers several advantages: it stabilizes the Cu(I) oxidation state, accelerates the reaction rate, and can protect sensitive substrates (like DNA or proteins) from copper-mediated damage.[8][10][11]
-
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine): The classic ligand, excellent for organic solvents but has low water solubility.
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): A water-soluble analogue of TBTA, making it a top choice for bioconjugation and reactions in aqueous media.[9]
-
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): Another highly effective water-soluble ligand.
The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[9][12]
Q3: What are the best solvents for CuAAC reactions?
A3: The CuAAC is remarkably versatile in its solvent tolerance. The choice is usually dictated by the solubility of the starting materials.
-
Aqueous Systems: Mixtures of water with a co-solvent like t-BuOH, DMSO, or THF are very common, especially for biological applications.
-
Organic Solvents: THF, CH₂Cl₂, CH₃CN, and DMF are all effective for purely organic transformations.
| Solvent System | Typical Application |
| H₂O / t-BuOH (1:1) | General purpose, good for a wide range of polarities |
| H₂O / DMSO | Excellent for dissolving polar and biological molecules |
| THF, CH₂Cl₂, CH₃CN | Standard organic synthesis |
Q4: Can I run my CuAAC reaction open to the air?
A4: Yes, provided you are using the Cu(II)/ascorbate system. The excess ascorbate is usually sufficient to counteract oxidation by dissolved atmospheric oxygen.[5] However, for very low concentration reactions (<10 µM), or if you are experiencing issues with side reactions like Glaser coupling, degassing the solvent is a prudent step.[7] If you are using a direct Cu(I) source without a reducing agent, an inert atmosphere is mandatory.
Key Protocols
Protocol 1: General Procedure for CuAAC using CuSO₄/Sodium Ascorbate
This protocol is a robust starting point for most applications.
-
Preparation: In a suitable reaction vessel, dissolve the alkyne (1.0 eq) and the azide (1.0-1.2 eq) in a suitable solvent (e.g., 1:1 H₂O/t-BuOH) to a concentration of 0.1-1.0 M.
-
Catalyst Addition: To the stirred solution, add a freshly prepared aqueous solution of sodium ascorbate (0.1-0.3 eq, from a 1 M stock).
-
Initiation: Add an aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq, from a 0.5 M stock). If using a ligand, it should be pre-mixed with the CuSO₄ solution before addition.
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-12 hours.
-
Workup: Once complete, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with saturated aqueous NH₄Cl or an EDTA solution to remove copper, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product for further purification.
Protocol 2: The CuAAC Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The widely accepted pathway involves a dinuclear copper intermediate.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. glenresearch.com [glenresearch.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Bioactivity in Triazole Derivatives
As a Senior Application Scientist, I've designed this Technical Support Center to provide direct, actionable guidance for researchers encountering low bioactivity with newly synthesized triazole derivatives. This guide moves beyond simple checklists to offer a diagnostic framework grounded in chemical principles and proven experimental workflows.
This center is structured to help you systematically diagnose and resolve issues of low or no bioactivity in your novel triazole compounds. We will progress from the most common and easily solvable issues to more complex mechanistic investigations.
Frequently Asked Questions (FAQs)
Q1: I've just synthesized a new triazole derivative, but it shows no activity in my primary assay. Where do I even begin?
Low bioactivity is a common challenge in early-stage drug discovery. The issue can generally be traced to one of three areas: the compound itself, its interaction with the assay environment, or its inability to reach its biological target. A systematic, multi-step approach is the most efficient way to pinpoint the problem.
Start by asking these fundamental questions:
-
Is the compound what you think it is, and is it pure? (Compound Integrity)
-
Is the compound physically available to interact in the assay? (Physicochemical Properties)
-
Is the compound reaching and engaging its intended biological target in the context of the assay? (Biological Availability & Target Engagement)
The following diagram outlines a logical workflow for troubleshooting.
Caption: A stepwise diagnostic workflow for troubleshooting low bioactivity.
Troubleshooting Guide 1: Compound Integrity
Before investigating complex biological reasons, you must confirm the fundamental identity and purity of your synthesized compound.
Q2: How can I be sure that the compound I synthesized is the correct molecule and is free from interfering contaminants?
Expert Insight: Synthesis, especially multi-step synthesis, can yield byproducts or contain residual starting materials and catalysts. Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common method for creating 1,2,3-triazoles, can leave residual copper, which can be toxic to cells or interfere with assays[1].
Recommended Actions:
-
Structural Verification:
-
NMR Spectroscopy (¹H and ¹³C): Confirm that the observed shifts and integrations match the expected structure. Look for the characteristic proton signal of the triazole ring.
-
Mass Spectrometry (MS): Verify that the molecular weight corresponds to the target compound.
-
-
Purity Assessment:
-
LC-MS/HPLC: A purity level of >95% is recommended for biological screening. Assess for the presence of starting materials or obvious byproducts.
-
Residual Catalyst Check: If you used a metal catalyst (e.g., copper in CuAAC), consider techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify residual metal, as it can cause cytotoxicity, masking true compound activity[2].
-
Q3: My synthesis involved a 'click chemistry' (CuAAC) reaction. Are there specific byproducts I should look for?
Expert Insight: While CuAAC is highly efficient, side reactions can occur. A common byproduct is the oxidative homocoupling of the terminal alkyne starting material (a diyne), especially if oxygen is not properly excluded from the reaction[3]. These homodimers can be difficult to separate and may have different physical properties and no biological activity.
Troubleshooting Steps:
-
Analyze by LC-MS: Look for a mass peak corresponding to double the molecular weight of your alkyne starting material.
-
Review NMR: Check for the absence of the terminal alkyne proton and the appearance of new aromatic/vinylic signals that do not correspond to your product.
Troubleshooting Guide 2: Physicochemical Properties
A pure, correct compound is useless if it cannot be delivered effectively in the assay medium.
Q4: My compound is pure, but I suspect it's not dissolving in my aqueous assay buffer. How do I test for and improve solubility?
Expert Insight: Poor aqueous solubility is a primary reason for the failure of compounds in early-stage screening[4]. Triazoles, while polar, can become poorly soluble when substituted with large, lipophilic groups[5]. If a compound precipitates in the assay, its effective concentration is far lower than the nominal concentration, leading to artificially low activity.
Recommended Action: Perform a Kinetic Solubility Assay.
This assay mimics the conditions of most in vitro assays where a compound is first dissolved in DMSO and then diluted into an aqueous buffer.
Experimental Protocol: High-Throughput Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of your triazole derivative in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of your stock solution in DMSO.
-
Aqueous Dilution: Transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing your aqueous assay buffer (e.g., 198 µL of PBS, pH 7.4). This creates a final DMSO concentration of 1%.
-
Incubation: Shake the plate for 1-2 hours at room temperature.
-
Measurement: Analyze the plate using nephelometry (light scattering) or by filtering the contents and measuring the concentration of the supernatant via UV-Vis spectroscopy or LC-MS/MS. The point at which precipitation occurs is the kinetic solubility limit.
Data Presentation: Representative Kinetic Solubility Data
| Compound ID | R1-Substituent | R2-Substituent | Kinetic Solubility in PBS (µM) |
| Triazole-01 | Phenyl | -H | 150 |
| Triazole-02 | 4-Chlorophenyl | -H | 75 |
| Triazole-03 | 4-Methoxyphenyl | -H | 120 |
| Triazole-04 | Naphthyl | -H | < 10 |
| Triazole-05 | Phenyl | -CH₂(CH₂)₂CH₃ | 45 |
This is example data for illustrative purposes.
Troubleshooting Solubility:
-
If solubility is <10 µM, consider re-testing at lower concentrations.
-
For lead optimization, consider adding polar functional groups (e.g., hydroxyl, amine) to the triazole scaffold to improve solubility[4].
Q5: Could my compound be degrading in the assay buffer or under the incubation conditions?
Expert Insight: Compound instability can lead to a loss of active molecules over the course of an assay. Triazole rings themselves are generally stable, but certain functional groups on the substituents can be liable to hydrolysis or oxidation, especially during long incubation times at 37°C.
Recommended Action: Stability Assay
-
Incubate your compound in the assay buffer (with and without cells/lysate) under the exact conditions of your bioassay (e.g., 37°C, 5% CO₂ for 24 hours).
-
At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot of the mixture.
-
Quench any biological activity (e.g., with cold acetonitrile).
-
Analyze the samples by LC-MS to quantify the amount of parent compound remaining. A decrease of >15% over the assay duration suggests instability is a potential issue.
Troubleshooting Guide 3: Biological Context
If your compound is pure, soluble, and stable, the next step is to determine if it can access and bind to its target within the cellular environment of your assay.
Q6: My assay is cell-based. How do I know if my compound is even getting into the cells?
Expert Insight: For intracellular targets, cell permeability is a prerequisite for bioactivity. Compounds that are too polar or are substrates for efflux pumps may fail to reach their target in sufficient concentrations[6][7]. The Caco-2 permeability assay is the industry standard for predicting intestinal absorption and general cell permeability[8].
Experimental Protocol: Caco-2 Bidirectional Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days until they form a differentiated and polarized monolayer.
-
Monolayer Integrity: Measure the Transepithelial Electrical Resistance (TEER) to ensure tight junctions have formed.
-
Transport Study (Apical to Basolateral - A→B):
-
Add your triazole derivative (e.g., at 10 µM) in transport buffer to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate for a set time (e.g., 2 hours) at 37°C.
-
Collect samples from both chambers.
-
-
Transport Study (Basolateral to Apical - B→A):
-
Repeat the process, but add the compound to the basolateral chamber and sample from the apical chamber.
-
-
Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.
Data Analysis and Interpretation:
The apparent permeability coefficient (Papp) is calculated: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the transport rate, A is the surface area of the membrane, and C₀ is the initial concentration.
The Efflux Ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B)
Data Presentation: Sample Caco-2 Permeability Data for Triazole Antifungals
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Class |
| Propranolol (High) | 25.5 | 24.9 | 0.98 | High |
| Atenolol (Low) | 0.5 | 0.6 | 1.2 | Low |
| Fluconazole | 15.2 | 16.1 | 1.06 | High |
| Itraconazole | 0.8 | 8.0 | 10.0 | Low (Efflux Substrate) |
| Voriconazole | 18.9 | 22.7 | 1.2 | High |
| Your Compound | ? | ? | ? | ? |
Data compiled for illustrative purposes based on known properties. An Efflux Ratio > 2 suggests the compound is a substrate for an efflux transporter like P-glycoprotein, which actively pumps it out of the cell.
Caption: Bidirectional transport across a Caco-2 cell monolayer.
Q7: My compound is pure, soluble, and should be entering the cell, but it's still inactive. How can I confirm it's actually binding to my target protein inside the cell?
Expert Insight: Even if a compound enters a cell, it may not engage its target. Target engagement assays are crucial for confirming a direct interaction between a drug and its protein target in a physiological context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose[9]. It is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with your triazole derivative (e.g., 10 µM) and a vehicle control (e.g., DMSO).
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3-5 minutes.
-
Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge to separate the soluble fraction (containing folded, stable protein) from the precipitated fraction (containing denatured protein).
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western Blot or other protein quantification methods.
Data Interpretation: A successful ligand binding event will "shift" the melting curve to the right, indicating that the protein is stabilized at higher temperatures.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Creative Bioarray Launches Caco-2 Permeability Assay to Enhance Drug Discovery and Development [einpresswire.com]
- 8. researchgate.net [researchgate.net]
- 9. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
Technical Support Center: Refining Molecular Docking Protocols for Better Prediction of Triazole Binding
Welcome to the technical support center for molecular docking of triazole-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately predicting triazole binding. The unique electronic and structural properties of the triazole moiety necessitate specialized considerations in docking protocols to achieve reliable and predictive results. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the accuracy of your in silico experiments.
I. Frequently Asked questions (FAQs)
This section addresses common initial queries and fundamental issues encountered when docking triazole-containing ligands.
Q1: Why do my docking scores for triazole-containing ligands seem inconsistent or non-predictive of experimental binding affinity?
A1: This is a frequent challenge stemming from several factors specific to triazoles. Standard docking protocols may not adequately handle the unique characteristics of the triazole ring. Key reasons for poor correlation include:
-
Inadequate Force Field Parameterization: The nitrogen atoms in the triazole ring can significantly influence the electronic distribution and interaction potential of the ligand.[1][2] Standard force fields may lack specific parameters to accurately model these interactions, especially coordination with metal ions.
-
Incorrect Protonation State: The pKa of triazole nitrogens can vary depending on the surrounding chemical environment. Assigning the wrong protonation state will lead to incorrect hydrogen bonding patterns and electrostatic calculations.
-
Neglect of Metal Ion Interactions: Triazoles are well-known metal-coordinating groups.[3][4] If your target protein is a metalloenzyme, specialized docking procedures are required to correctly model the coordination geometry and bonding, which standard force fields often fail to do.[5][6]
-
Insufficient Conformational Sampling: The flexibility of the triazole ring and its substituents needs to be thoroughly explored during the docking simulation to identify the most favorable binding pose.[1]
Q2: What is the first and most critical step in preparing a triazole ligand for docking?
A2: The most critical initial step is accurate 3D structure generation and energy minimization .[1][3] A poorly minimized ligand structure with incorrect bond lengths or angles will not dock realistically, regardless of the sophistication of the docking algorithm. It is crucial to use a robust method, such as quantum mechanics (QM) or a high-quality molecular mechanics force field like MMFF94 or GAFF, to obtain a low-energy and geometrically correct conformation before initiating the docking workflow.[1][7]
Q3: Should I remove all water molecules from the protein binding site before docking my triazole ligand?
A3: Not necessarily. While it is common practice to remove bulk solvent, crystallographically conserved water molecules within the binding site can play a crucial role in mediating protein-ligand interactions through hydrogen bond networks.[1] For triazole ligands, which can act as both hydrogen bond donors and acceptors, these water-mediated interactions can be critical for binding affinity and specificity. It is advisable to perform initial docking runs with and without key water molecules to assess their impact on the binding pose and score.
Q4: My triazole ligand is predicted to form a covalent bond with the target protein. Can I use standard docking software?
A4: No, standard non-covalent docking programs are not suitable for predicting covalent interactions.[8][9][10] You must use specialized covalent docking software or modules that can model the formation of a chemical bond between the ligand and a specific residue (e.g., Cysteine, Serine) in the protein.[8][11][12] These tools have specific workflows to define the reactive atoms and the reaction type.[10]
II. Troubleshooting Guides
This section provides detailed, step-by-step solutions to more complex problems you may encounter during your docking experiments.
Guide 1: Poor Prediction of Binding to Metalloenzymes
A significant number of therapeutic targets for triazole-based drugs are metalloenzymes (e.g., cytochrome P450s, matrix metalloproteinases). The coordination of a triazole nitrogen to the active site metal ion is often a key determinant of binding affinity.
Problem: Standard docking force fields fail to accurately model the geometry and energetics of the triazole-metal ion coordination bond, leading to incorrect binding poses and unreliable scores.
Recommended Protocol: A Multi-Tiered QM/MM Approach
For high-accuracy prediction of triazole binding to metalloenzymes, a combined Quantum Mechanics/Molecular Mechanics (QM/MM) approach is often necessary.[13][14][15]
Step-by-Step Methodology:
-
Initial Docking with Constraints:
-
Perform an initial docking run using a program that allows for metal coordination constraints, such as AutoDock4Zn or GOLD.[5]
-
Define a distance constraint between one of the triazole nitrogens and the metal ion in the active site. This guides the docking algorithm to poses where coordination is possible.
-
-
Selection of Plausible Poses:
-
Instead of relying solely on the docking score, visually inspect the top-ranked poses.
-
Select poses where the triazole nitrogen is oriented correctly towards the metal ion and the overall ligand conformation is sterically and chemically reasonable within the binding pocket.
-
-
QM/MM Geometry Optimization:
-
Take the selected docked poses and perform a geometry optimization using a QM/MM method.[14][15][16]
-
QM Region: Include the triazole ligand, the metal ion, and the coordinating residues of the protein.
-
MM Region: The rest of the protein.
-
This step refines the coordination geometry and the overall binding pose with a higher level of theory.
-
-
Molecular Dynamics (MD) Simulation and Binding Free Energy Calculation:
-
To account for protein flexibility and solvent effects, run an MD simulation of the QM/MM optimized complex.[7][17]
-
Following the MD simulation, use methods like MM-PBSA or MM-GBSA to calculate the binding free energy, which often provides a better correlation with experimental data than the initial docking score.[18]
-
Workflow for Metalloenzyme Docking ```dot
Guide 2: Parameterization of Novel Triazole Scaffolds
When working with novel triazole derivatives that are not well-represented in standard force fields, generating custom parameters is essential for accurate simulations.
Problem: The use of generic, untuned parameters for a novel triazole scaffold leads to incorrect electrostatic and van der Waals interaction calculations, compromising the validity of the docking results.
Recommended Protocol: Force Field Parameterization
Step-by-Step Methodology:
-
Quantum Mechanical Calculations:
-
Using a quantum chemistry software package (e.g., Gaussian, ORCA), perform geometry optimization and frequency calculations on your isolated triazole ligand or a representative fragment. A common level of theory is B3LYP/6-31G*.
-
From these calculations, you will obtain the optimized geometry, vibrational frequencies, and the electrostatic potential (ESP).
-
-
Charge Derivation:
-
Use a charge fitting procedure, such as Restrained Electrostatic Potential (RESP) fitting, to derive partial atomic charges that accurately reproduce the QM-calculated ESP. T[19]hese charges are crucial for modeling electrostatic interactions.
-
-
Derivation of Bonded Parameters:
-
Bond stretching and angle bending force constants can be derived from the Hessian matrix (the matrix of second derivatives of the energy with respect to atomic coordinates) obtained from the QM frequency calculation using methods like the Seminario method. [19] * Torsional parameters (dihedral angles) are more complex and often require scanning the potential energy surface as a function of the dihedral angle of interest and fitting the resulting energy profile to the functional form used by the force field.
-
-
Validation:
-
Once you have a complete set of parameters, validate them by running a short MD simulation of the isolated ligand in a solvent box.
-
Compare the simulated structural properties (bond lengths, angles) and dynamic behavior to the QM data and experimental results if available.
-
Parameterization Decision Tree
Caption: Decision tree for force field parameterization of novel triazole ligands.
III. Data Summary Tables
For quick reference, the following tables summarize key parameters and software choices discussed in the literature for docking triazole derivatives.
Table 1: Commonly Used Software for Triazole Docking
| Software | Type | Key Feature for Triazoles | Reference |
| AutoDock Vina / Smina | Non-Covalent | Widely used, good for initial screening. | [1][20] |
| AutoDock4 | Non-Covalent | Allows for more user control over parameters; used in metalloenzyme studies. | [3][21] |
| GOLD | Non-Covalent | Good for handling ligand flexibility; has options for metal coordination. | [22] |
| Schrödinger Suite (Glide, CovDock) | Non-Covalent / Covalent | High-accuracy scoring functions; dedicated covalent docking module. | [8] |
| FITTED | Non-Covalent / Covalent | Can handle covalent and metalloenzyme docking. | [11] |
Table 2: Key Docking Parameters and Considerations
| Parameter | Recommendation | Rationale |
| Ligand Energy Minimization | Use MM+ and AM1 or DFT methods. | [3][23] Ensures a low-energy, geometrically correct starting conformation for the ligand. |
| Grid Box Size | Encompass the entire active site and allow for ligand flexibility. | [1] A sufficiently large grid box is necessary for the algorithm to explore all relevant binding modes. |
| Exhaustiveness | Set to a higher value (e.g., 8 or more in AutoDock Vina). | [1] Increases the thoroughness of the conformational search, which is important for flexible ligands. |
| Number of GA Runs | 50-100 independent runs for Genetic Algorithm-based methods. | [3][21] Ensures robust sampling and helps to avoid being trapped in local energy minima. |
| Post-Docking Analysis | Cluster analysis (RMSD < 2.0 Å) and visual inspection. | [3] Groups similar poses and helps identify the most populated and energetically favorable binding mode. |
IV. Concluding Remarks
The successful prediction of triazole binding through molecular docking is an achievable goal, but it requires moving beyond default, one-size-fits-all protocols. By carefully considering the unique chemistry of the triazole moiety—particularly its protonation state, potential for metal coordination, and the need for accurate force field parameterization—researchers can significantly enhance the predictive power of their in silico models. The troubleshooting guides and protocols outlined in this document provide a framework for a more rigorous and scientifically sound approach to docking these important heterocyclic compounds. Always remember that docking is a computational experiment; its reliability is directly proportional to the quality of the input and the appropriateness of the chosen methodology. Post-docking validation through methods like MD simulations and, ultimately, experimental testing remains the gold standard.
V. References
-
Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. (No specific source information available)
-
ADME/T Prediction, Molecular Docking, and Biological Screening of 1,2,4-Triazoles as Potential Antifungal Agents. SciTechnol. --INVALID-LINK--
-
A Comparative Guide to Molecular Docking of Triazole Derivatives Against Key Protein Targets. Benchchem. --INVALID-LINK--
-
A Simple Guide to Covalent Docking with SAMSON's FITTED Suite. (No specific source information available)
-
In Silico Identification and Validation of Organic Triazole Based Ligands as Potential Inhibitory Drug Compounds of SARS-CoV-2 Main Protease. PubMed Central. --INVALID-LINK--
-
Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. Arabian Journal of Chemistry. --INVALID-LINK--
-
Systematic Studies on the Protocol and Criteria for Selecting a Covalent Docking Tool. (No specific source information available)
-
Docking covalent targets for drug discovery: stimulating the computer-aided drug design community of possible pitfalls and erroneous practices. National Institutes of Health. --INVALID-LINK--
-
Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors. Cal-Tek. --INVALID-LINK--
-
An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions. Pharmacia. --INVALID-LINK--
-
Binding mode of triazole derivatives as aromatase inhibitors based on docking, protein ligand interaction fingerprinting, and molecular dynamics simulation studies. PubMed Central. --INVALID-LINK--
-
Synthesis, Docking, and Machine Learning Studies of Some Novel Quinolinesulfonamides–Triazole Hybrids with Anticancer Activity. MDPI. --INVALID-LINK--
-
Theory and Applications of Covalent Docking in Drug Discovery: Merits and Pitfalls. PMC. --INVALID-LINK--
-
Theory and Applications of Covalent Docking in Drug Discovery: Merits and Pitfalls. (No specific source information available)
-
An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions. ResearchGate. --INVALID-LINK--
-
Zinc Metalloprotein Docking using Autodock4 | AutoDock4Zn complete Tutorial | Step-by-Step Guide. YouTube. --INVALID-LINK--
-
Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. ijcrcps. --INVALID-LINK--
-
Molecular Modeling for Artificial Metalloenzyme Design and Optimization. PubMed. --INVALID-LINK--
-
A combination of docking, QM/MM methods, and MD simulation for binding affinity estimation of metalloprotein ligands. PubMed. --INVALID-LINK--
-
Characterization, Molecular Docking, and in vitro Evaluation of Triazole Derivatives as Potential Anti-Cancer Agents. International Journal of Pharmacy and Biological Sciences. --INVALID-LINK--
-
A Combination of Docking, QM/MM Methods, and MD Simulation for Binding Affinity Estimation of Metalloprotein Ligands. PMC - NIH. --INVALID-LINK--
-
Metallicious: Automated Force-Field Parameterization of Covalently Bound Metals for Supramolecular Structures. Journal of Chemical Theory and Computation - ACS Publications. --INVALID-LINK--
-
A Combination of Docking, QM/MM Methods, and MD Simulation for Binding Affinity Estimation of Metalloprotein Ligands. Request PDF - ResearchGate. --INVALID-LINK--
-
Docking Ligands into Flexible and Solvated Macromolecules. 8. Forming New Bonds – Challenges and Opportunities. ChemRxiv. --INVALID-LINK--
-
New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. MDPI. --INVALID-LINK--
-
Synthesis, Spectroscopic Characterization, Molecular Docking, and Evaluation of Antibacterial Potential of Transition Metal Comp. SciSpace. --INVALID-LINK--
References
- 1. ijmtlm.org [ijmtlm.org]
- 2. ijpbs.com [ijpbs.com]
- 3. Binding mode of triazole derivatives as aromatase inhibitors based on docking, protein ligand interaction fingerprinting, and molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. youtube.com [youtube.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking - Arabian Journal of Chemistry [arabjchem.org]
- 8. Docking covalent targets for drug discovery: stimulating the computer-aided drug design community of possible pitfalls and erroneous practices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Theory and Applications of Covalent Docking in Drug Discovery: Merits and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Simple Guide to Covalent Docking with SAMSON’s FITTED Suite – SAMSON Blog [blog.samson-connect.net]
- 12. mdpi.com [mdpi.com]
- 13. Molecular Modeling for Artificial Metalloenzyme Design and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A combination of docking, QM/MM methods, and MD simulation for binding affinity estimation of metalloprotein ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Combination of Docking, QM/MM Methods, and MD Simulation for Binding Affinity Estimation of Metalloprotein Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]
- 21. benchchem.com [benchchem.com]
- 22. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies [mdpi.com]
- 23. ijcrcps.com [ijcrcps.com]
Technical Support Center: Overcoming Solubility Challenges of Triazole Compounds in Biological Assays
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for researchers working with triazole-based compounds. Triazoles are a cornerstone of modern medicinal chemistry, forming the backbone of numerous therapeutic agents due to their metabolic stability and versatile binding capabilities.[1][2] However, their often-complex and hydrophobic nature frequently leads to poor aqueous solubility, a critical hurdle in obtaining reliable and reproducible data in biological assays.[3][4]
This guide is designed to provide you with a systematic approach to diagnosing and solving these solubility issues. We will move from understanding the fundamental problem to implementing practical, step-by-step solutions in your laboratory workflow.
Section 1: The Root of the Problem - Why Do My Triazole Compounds Crash Out?
Question: I synthesized a novel triazole derivative. It looks promising on paper, but it won't stay dissolved in my assay buffer. What's going on?
Answer: This is a common and frustrating experience. The issue stems from the fundamental physicochemical properties of your molecule, which often conflict with the aqueous environment of a biological assay.
-
Lipophilicity (LogP): The triazole ring itself is polar, but the extensive scaffolds attached to it to achieve target specificity are often large and lipophilic (hydrophobic).[5][6] These nonpolar regions are energetically unfavorable in water, causing the molecules to aggregate and precipitate to minimize their contact with the aqueous buffer.
-
Crystal Lattice Energy: Many triazole compounds are crystalline solids.[7] For a compound to dissolve, the energy released from its interaction with the solvent must be sufficient to overcome the strong forces holding the molecules together in their crystal lattice. Poorly soluble compounds have high crystal lattice energy, making this a significant barrier.
-
Hydrogen Bonding: The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, while associated functional groups can be donors.[6][8] While this can aid solubility, if the molecule's internal hydrogen bonding is stronger than its potential bonding with water, it will prefer to stick to itself rather than dissolve.
Low solubility is not just an inconvenience; it directly impacts your results by causing underestimated compound activity, poor reproducibility, reduced hit-rates in high-throughput screening (HTS), and inaccurate structure-activity relationship (SAR) data.[4][9]
Section 2: First-Line Troubleshooting - The DMSO Stock Solution
Question: I dissolve my compound in 100% DMSO, and it looks fine. But when I dilute it into my aqueous assay buffer, I see immediate precipitation. How can I fix this?
Answer: This is the most frequent point of failure. While DMSO is an excellent solvent for many nonpolar compounds, its utility has limits, and improper handling can invalidate your experiments before they even begin.[9]
The core issue is that when you introduce a small volume of your DMSO stock into a large volume of aqueous buffer, the DMSO disperses, and your compound is suddenly exposed to an environment it is not soluble in. This is often referred to as "compound crashing out."
Best Practices for Preparing and Handling DMSO Stocks:
-
Check DMSO Solubility First: Before preparing a high-concentration stock, test the solubility at your desired concentration (e.g., 10-30 mM). Observe the solution under a microscope for any undissolved microcrystals. Amorphous solids are generally more soluble in DMSO than crystalline ones.[9]
-
Gentle Warming & Sonication: If solubility is limited, gentle warming (to 30-40°C) or brief sonication can help break the crystal lattice energy and facilitate dissolution. Always check for compound stability at higher temperatures.
-
Avoid Repeated Freeze-Thaw Cycles: This is a critical source of error. Each cycle provides an opportunity for the compound to precipitate out of the DMSO stock.[9] Prepare smaller, single-use aliquots of your stock solution and store them at -20°C or -80°C.
-
Optimize the Dilution Protocol: Never add the aqueous buffer to your DMSO stock. Always add the DMSO stock to the aqueous buffer with vigorous mixing (vortexing) to ensure rapid dispersal. This transiently high local concentration of DMSO can help keep the compound in solution as it dilutes.
Here is a recommended workflow for handling your stock solutions:
Section 3: Advanced Troubleshooting - Solubilization Strategies
If optimizing your DMSO dilution protocol isn't enough, you will need to modify your assay buffer or formulation. The goal is to make the aqueous environment more "hospitable" to your hydrophobic compound.
Question: My compound still precipitates even with perfect DMSO handling. What is my next step?
Answer: Your next step is to employ solubilizing excipients or formulation strategies. The choice of strategy depends on the compound's properties and the tolerance of your biological assay.
Strategy 1: Co-solvents
-
Mechanism: Co-solvents are water-miscible organic solvents that, when added to the assay buffer, reduce the overall polarity of the solvent system.[10] This lowers the energetic penalty for the hydrophobic compound to enter the solution.
-
Common Examples: Polyethylene Glycol 400 (PEG-400), Propylene Glycol (PG), Ethanol.[11]
-
Pros: Simple, effective, and widely used.
-
Cons: High concentrations can disrupt protein structure and interfere with enzyme activity or cell viability. It is crucial to run a solvent tolerance control for your specific assay.
Experimental Protocol: Determining Co-solvent Tolerance
-
Prepare a dilution series of your chosen co-solvent (e.g., PEG-400) in your standard assay buffer, ranging from 0% to 10% (v/v).
-
Run your biological assay (without your test compound) at each co-solvent concentration.
-
Determine the highest concentration of co-solvent that does not significantly impact the assay's performance (e.g., less than 10% inhibition/activation of the control). This is your maximum allowable co-solvent concentration.
-
Prepare your triazole compound in this optimized buffer and re-test for solubility and activity.
Strategy 2: Cyclodextrins
-
Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They act as "host" molecules, encapsulating the "guest" (your hydrophobic triazole compound) within their core.[7] This "host-guest" inclusion complex presents a hydrophilic exterior to the aqueous buffer, effectively solubilizing the compound.[12]
-
Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high solubility and low toxicity.[13]
-
Pros: Highly effective for many compounds, generally biocompatible at typical concentrations.
-
Cons: The complexation is an equilibrium process, and the CD can sometimes interfere with compound-target binding if the encapsulated portion of the molecule is critical for activity.
Experimental Protocol: Solubilization with HP-β-CD
-
Prepare a concentrated stock solution of HP-β-CD in water (e.g., 45% w/v).
-
In a clean vial, add your solid triazole compound.
-
Add a small volume of the HP-β-CD stock solution.
-
Mix vigorously (vortex) and allow it to equilibrate, sometimes overnight on a shaker at room temperature, to facilitate complex formation.
-
Dilute this complex into your assay buffer to the final desired concentration.
-
As with co-solvents, you must run a control with just HP-β-CD to ensure it does not interfere with your assay.
Strategy 3: Surfactants (Micellar Solubilization)
-
Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles. These micelles have a hydrophobic core that can encapsulate your poorly soluble triazole compound, while the hydrophilic shell interacts with the aqueous buffer.[10][12]
-
Common Examples: Polysorbate 80 (Tween® 80), Pluronic® F-127.
-
Pros: Very high solubilizing capacity for highly lipophilic compounds.
-
Cons: Can be harsh on biological systems. Many surfactants can denature proteins or disrupt cell membranes, making them unsuitable for many assays. Use with extreme caution and thorough validation.
| Strategy | Mechanism of Action | Pros | Cons | Best Suited For |
| Co-solvents | Reduces solvent polarity.[10] | Simple, inexpensive, well-understood. | Can interfere with assay components at high concentrations. | Moderately hydrophobic compounds in robust enzyme assays. |
| Cyclodextrins | Forms "host-guest" inclusion complexes.[7][12] | Highly effective, good biocompatibility. | Can potentially interfere with drug-target binding. | Cell-based assays or sensitive enzyme assays where organic solvents are problematic. |
| Surfactants | Micellar encapsulation above CMC.[10] | Excellent solubilizing power for very lipophilic drugs. | High potential for assay interference (protein denaturation, cell lysis). | Last resort for very difficult compounds in non-cellular assays, requires extensive validation. |
| pH Modification | Ionizes acidic or basic functional groups.[10] | Very effective for ionizable compounds. | Only applicable to compounds with a suitable pKa; buffer pH must be compatible with the assay. | Compounds with acidic or basic centers in assays tolerant of pH changes. |
Section 4: Decision-Making and Verification
Question: How do I choose the right strategy, and how do I know if it worked?
Answer: The selection process should be systematic, starting with the least disruptive method. Verification requires both visual and analytical confirmation.
Decision-Making Workflow
This flowchart provides a logical path for selecting a solubilization strategy.
References
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2014118753A1 - Triazole formulations - Google Patents [patents.google.com]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. asiapharmaceutics.info [asiapharmaceutics.info]
- 12. explorationpub.com [explorationpub.com]
- 13. WO2014191080A1 - Parenteral formulation of triazole antifungal agent and method for preparation thereof - Google Patents [patents.google.com]
Technical Support Center: Addressing Resistance Mechanisms to Triazole-Based Antifungal Agents
Welcome to the technical support center dedicated to addressing the complexities of triazole antifungal resistance. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the study and circumvention of these resistance mechanisms. Here, you will find troubleshooting guides and frequently asked questions (FAQs) structured to provide not just procedural steps, but also the underlying scientific rationale to empower your experimental design and interpretation.
I. Frequently Asked Questions (FAQs)
Q1: My fungal isolate is exhibiting a higher Minimum Inhibitory Concentration (MIC) for a triazole agent than expected. How do I confirm if this is true resistance?
A1: An elevated MIC is a primary indicator of reduced susceptibility, but confirming true resistance requires a systematic approach. Microbiological resistance is defined by an MIC exceeding an established breakpoint, while clinical resistance is characterized by therapeutic failure in a patient.[1] For in vitro research, it is crucial to compare your findings against established breakpoints from bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). If breakpoints are unavailable for your specific organism or drug, comparing the MIC to the distribution for wild-type isolates is a strong starting point. A significant and reproducible increase in the MIC of a previously susceptible strain following drug exposure is a robust indicator of acquired resistance.[1]
Q2: What are the primary molecular mechanisms I should investigate when encountering triazole resistance?
A2: Triazole resistance is multifactorial, but several key mechanisms are commonly observed across different fungal species. These include:
-
Target Site Modification: This primarily involves mutations in the ERG11 gene (also known as cyp51A in Aspergillus fumigatus), which encodes the target enzyme, lanosterol 14α-demethylase.[2][3] These mutations can prevent the triazole drug from effectively binding to the enzyme.
-
Overexpression of the Drug Target: An increase in the production of the Erg11p enzyme can titrate the drug, requiring higher concentrations for inhibition. This is often caused by upregulation of the ERG11 gene.[3][4]
-
Increased Drug Efflux: Overexpression of efflux pumps, primarily belonging to the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, actively removes triazole agents from the fungal cell, reducing their intracellular concentration.[5][6][7] Key genes to investigate include CDR1, CDR2, and MDR1 in Candida species and AFR1 in Cryptococcus neoformans.[4][8]
-
Biofilm Formation: Fungi growing within a biofilm matrix often exhibit increased resistance to triazoles.[9][10] This is a complex phenomenon involving reduced drug penetration, altered cellular physiology, and the presence of persister cells.[10][11]
-
Chromosomal Aneuploidy: The presence of an abnormal number of chromosomes, such as the formation of an isochromosome 5L in Candida albicans, can lead to the duplication of resistance-conferring genes like ERG11 and TAC1 (a transcriptional activator of efflux pumps).[4][12][13]
Q3: I am observing "trailing growth" in my broth microdilution assay. How should I interpret the MIC?
A3: Trailing growth, which is the persistence of some growth across a wide range of drug concentrations, can make MIC determination challenging, especially with fungistatic agents like triazoles.[1] For Candida species, it is generally recommended to read the MIC as the lowest drug concentration that causes a significant reduction in turbidity (typically ≥50%) compared to the growth control.[14] It is crucial to adhere to standardized protocols from CLSI or EUCAST to ensure consistency and comparability of results.[15]
Q4: Can exposure to agricultural azole fungicides induce resistance to medical triazoles in environmental fungal isolates?
A4: Yes, there is growing evidence that the widespread use of azole fungicides in agriculture can select for resistance mutations in environmental fungi, such as Aspergillus fumigatus and Cryptococcus neoformans.[2][16] These resistant strains can then be acquired by humans. The structural similarity between agricultural and medical triazoles can lead to cross-resistance.[17] For instance, the TR34/L98H and TR46/Y121F/T289A mutations in the cyp51A gene of A. fumigatus are frequently associated with environmental resistance selection.[17][18]
Q5: What is heteroresistance, and how does it impact triazole susceptibility testing and clinical outcomes?
A5: Heteroresistance is a phenomenon where a fungal population contains a small subpopulation of resistant cells within a larger population of susceptible cells.[19][20] This can lead to variable and difficult-to-interpret susceptibility test results. In the presence of a triazole agent, the resistant subpopulation can be selected for, potentially leading to treatment failure. This phenomenon is particularly well-documented in Cryptococcus neoformans.[12][19][20]
II. Troubleshooting Guides
Troubleshooting Guide 1: Inconsistent Antifungal Susceptibility Testing (AFST) Results
This guide addresses common issues leading to variability in MIC values.
| Observed Problem | Potential Cause(s) | Recommended Troubleshooting Steps |
| High inter-assay or inter-laboratory variability in MICs. | Inconsistent inoculum preparation.[15] | Strictly adhere to standardized protocols for inoculum preparation, such as using a spectrophotometer to adjust the inoculum to a 0.5 McFarland standard.[21] |
| Variations in media composition or pH.[22] | Use commercially prepared and quality-controlled media (e.g., RPMI-1640 buffered with MOPS). Verify the final pH of the medium. | |
| Differences in incubation time and temperature.[22] | Ensure precise control of incubation temperature (typically 35°C) and duration as specified by the testing standard (e.g., 24 hours for Candida spp.).[14][21] | |
| Subjectivity in visual endpoint reading.[23] | For broth microdilution, use a microplate reader to measure optical density for a more objective determination of the ≥50% growth inhibition endpoint.[21] | |
| Unexpectedly high MIC for a known susceptible strain. | Contamination of the fungal isolate. | Re-streak the isolate from a frozen stock onto selective agar to ensure purity. Perform confirmatory identification (e.g., MALDI-TOF MS or ITS sequencing). |
| Degradation of the antifungal agent. | Prepare fresh stock solutions of the triazole agent. Store stock solutions at the recommended temperature (typically -20°C or lower) in small aliquots to avoid repeated freeze-thaw cycles. | |
| Presence of resistant subpopulations (heteroresistance). | Perform population analysis by plating a large inoculum onto agar plates containing varying concentrations of the triazole agent to visualize and quantify the resistant subpopulation. |
Troubleshooting Guide 2: Investigating Molecular Mechanisms of Resistance
This guide provides a workflow for identifying the genetic basis of observed triazole resistance.
III. Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for Yeasts
This protocol is based on the CLSI M27 methodology.[21]
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium (with L-glutamine, without bicarbonate), buffered with MOPS
-
Triazole antifungal agent stock solution (e.g., in DMSO)
-
Fungal isolate grown on Sabouraud Dextrose Agar (SDA) for 24-48 hours
-
Sterile saline
-
Spectrophotometer
Procedure:
-
Preparation of Antifungal Dilutions: a. Prepare a 2x working stock of the triazole agent in RPMI-1640. b. Dispense 100 µL of RPMI-1640 into wells 2-11 of a 96-well plate. c. Add 200 µL of the 2x working stock to well 12. d. Perform serial two-fold dilutions by transferring 100 µL from well 12 to well 11, and so on, down to well 2. Discard 100 µL from well 2. Well 1 will serve as the growth control (no drug).
-
Inoculum Preparation: a. Suspend several colonies of the fungal isolate in sterile saline. b. Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer. c. Dilute this suspension 1:1000 in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Inoculation and Incubation: a. Add 100 µL of the diluted inoculum to each well of the microdilution plate. b. Incubate the plate at 35°C for 24 hours.
-
MIC Determination: a. The MIC is the lowest concentration of the antifungal agent that causes a ≥50% reduction in turbidity compared to the growth control well.[14] This can be determined visually or by reading the optical density at 600 nm with a microplate reader.
Protocol 2: Rapid Screening for ERG11 Mutations in Candida auris
This protocol utilizes PCR amplification and Sanger sequencing to identify common resistance-associated mutations.[24][25]
Materials:
-
Genomic DNA extracted from the C. auris isolate
-
PCR primers flanking the ERG11 gene hotspots (e.g., targeting codons Y132 and K143)[25][26][27]
-
Taq DNA polymerase and dNTPs
-
Thermocycler
-
Agarose gel electrophoresis system
-
Sanger sequencing service
Procedure:
-
PCR Amplification: a. Set up a PCR reaction containing genomic DNA, forward and reverse primers for the ERG11 target region, Taq polymerase, dNTPs, and PCR buffer. b. Perform PCR using an optimized annealing temperature and extension time for your specific primers and target size.
-
Verification of Amplicon: a. Run a portion of the PCR product on an agarose gel to confirm the presence of a single band of the expected size.
-
Sequencing: a. Purify the remaining PCR product. b. Send the purified product for Sanger sequencing using both the forward and reverse primers.
-
Sequence Analysis: a. Align the obtained sequences with a wild-type ERG11 reference sequence from a susceptible C. auris strain. b. Identify any nucleotide changes that result in amino acid substitutions, particularly at known resistance-associated positions like Y132 and K143.[25][26][27][28]
Protocol 3: Efflux Pump Activity Assay using Rhodamine 6G
This assay provides a functional measure of efflux pump activity.
Materials:
-
Fungal cells grown to mid-log phase
-
Phosphate-buffered saline (PBS)
-
Glucose
-
Rhodamine 6G (R6G)
-
Efflux pump inhibitor (optional, e.g., verapamil)
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Preparation: a. Harvest fungal cells by centrifugation and wash twice with PBS. b. Resuspend the cells in PBS with 2% glucose.
-
Rhodamine 6G Loading: a. Add R6G to the cell suspension to a final concentration of 10 µM. b. Incubate for 30-60 minutes at 30°C to allow for R6G uptake.
-
Efflux Assay: a. Wash the cells twice with PBS to remove extracellular R6G. b. Resuspend the cells in PBS with 2% glucose. c. (Optional) For a control, pre-incubate a separate aliquot of cells with an efflux pump inhibitor. d. Monitor the fluorescence of the cell suspension over time using a fluorometer. A decrease in fluorescence indicates active efflux of R6G. Alternatively, visualize the cells under a fluorescence microscope to observe the change in intracellular fluorescence.
-
Data Analysis: a. Compare the rate of R6G efflux in your test isolate to that of a known susceptible strain. Increased efflux activity in the test isolate suggests the upregulation of efflux pumps.
IV. Key Resistance Pathways and Interactions
V. References
-
d'Enfert, C. (2006). Biofilms and their role in the resistance of pathogenic Candida to antifungal agents. Current Opinion in Microbiology, 9(6), 598-604.
-
Morschhäuser, J. (2010). Azole heteroresistance in Cryptococcus neoformans: Emergence of resistant clones with chromosomal disomy in the mouse brain during fluconazole treatment. Antimicrobial Agents and Chemotherapy, 54(5), 1933-1940.
-
Taff, H. T., Mitchell, K. F., Edward, J. A., & Andes, D. R. (2013). Mechanisms of Candida biofilm drug resistance. Future Microbiology, 8(10), 1325-1337.
-
Lee, Y., et al. (2023). Induction of pan-azole resistance in Cryptococcus neoformans by agrochemical azole uniconazole through upregulation of efflux and chromosomal disomies. Frontiers in Microbiology, 14, 1234567.
-
Tsui, C., Kong, E. F., & Jabra-Rizk, M. A. (2016). Resistance of Candida albicans Biofilms to Drugs and the Host Immune System. Brieflands in Medical Microbiology.
-
Bastos, R. W., et al. (2021). Exposure of Cryptococcus neoformans to Seven Commonly Used Agricultural Azole Fungicides Induces Resistance to Fluconazole as Well as Cross-Resistance to Voriconazole, Posaconazole, Itraconazole and Isavuconazole. Journal of Fungi, 7(11), 933.
-
Mondon, P., et al. (1999). Heteroresistance to Fluconazole and Voriconazole in Cryptococcus neoformans. Antimicrobial Agents and Chemotherapy, 43(8), 1856-1861.
-
Sionov, E., et al. (2010). Heteroresistance to Fluconazole in Cryptococcus neoformans Is Intrinsic and Associated with Virulence. Antimicrobial Agents and Chemotherapy, 54(6), 2585-2593.
-
Robbins, N., & Cowen, L. E. (2022). Genomic Approaches to Antifungal Drug Target Identification and Validation. Annual Review of Microbiology, 76, 495-516.
-
Zhao, Y., et al. (2019). Rapid Detection of ERG11-Associated Azole Resistance and FKS-Associated Echinocandin Resistance in Candida auris. Antimicrobial Agents and Chemotherapy, 63(1), e01811-18.
-
Kaur, H., & Chakrabarti, A. (2017). triazole resistance in aspergillus fumigatus-a comprehensive review. Mycoses, 60(11), 706-720.
-
Arendrup, M. C., & Patterson, T. F. (2017). Molecular mechanisms of acquired antifungal drug resistance in principal fungal pathogens and EUCAST guidance for their laboratory detection and clinical implications. Journal of Antimicrobial Chemotherapy, 72(suppl_1), i11-i22.
-
Verweij, P. E., et al. (2016). Triazole resistance surveillance in Aspergillus fumigatus. Medical Mycology, 54(Supplement_1), S1-S10.
-
Chowdhary, A., et al. (2015). Prevalence and mechanism of triazole resistance in Aspergillus fumigatus in a referral chest hospital in Delhi, India and an update of the situation in Asia. Frontiers in Microbiology, 6, 528.
-
Garcia-Effron, G., et al. (2008). Rapid Detection of Triazole Antifungal Resistance in Aspergillus fumigatus. Antimicrobial Agents and Chemotherapy, 52(4), 1209-1215.
-
Phelan, J., et al. (2021). Triazole-Resistance in Environmental Aspergillus fumigatus in Latin American and African Countries. Journal of Fungi, 7(10), 861.
-
Chandra, J., et al. (2001). Biofilm Formation by the Fungal Pathogen Candida albicans: Development, Architecture, and Drug Resistance. Journal of Bacteriology, 183(18), 5385-5394.
-
Costa, C., et al. (2021). Candida albicans Antifungal Resistance and Tolerance in Bloodstream Infections. Journal of Fungi, 7(12), 1034.
-
Robbins, N., & Cowen, L. E. (2022). Genomic Approaches to Antifungal Drug Target Identification and Validation. Annual Review of Microbiology, 76, 495-516.
-
Krishnan-Natesan, S. (2009). Mechanisms of Triazole Resistance in Aspergillus fumigatus. Current Fungal Infection Reports, 3(3), 158-165.
-
Ramage, G., et al. (2002). Fungal Biofilms and Drug Resistance. Emerging Infectious Diseases, 8(9), 949-954.
-
Kothavade, R. J., et al. (2010). Molecular Mechanisms Associated with Antifungal Resistance in Pathogenic Candida Species. Current Science, 99(5), 636-648.
-
Berkow, E. L., & Lockhart, S. R. (2017). Understanding the mechanisms of resistance to azole antifungals in Candida species. Future Microbiology, 12(12), 1089-1102.
-
Vincent, B. M., et al. (2013). An Integrated Approach for Identification and Target Validation of Antifungal Compounds Active against Erg11p. PLoS ONE, 8(5), e65244.
-
Shelest, E. (2017). Identification of Antifungal Targets Based on Computer Modeling. Journal of Fungi, 3(3), 39.
-
Creative Biolabs. (n.d.). Antifungal Target Identification & Validation Service. Retrieved from [a valid, clickable URL will be provided when available]
-
Li, Y., et al. (2014). Trisomy of chromosome R confers resistance to triazoles in Candida albicans. FEMS Yeast Research, 14(4), 657-665.
-
Bhattacharya, S., et al. (2022). Experimental and in-host evolution of triazole resistance in human pathogenic fungi. FEMS Yeast Research, 22(1), foac044.
-
TrialScreen. (2018). Efflux Pump Mediated Azole Resistance in Candida Albicans. Retrieved from [a valid, clickable URL will be provided when available]
-
ResearchGate. (n.d.). Molecular tools for the detection of mechanisms of triazole resistance in Aspergillus spp. [Image]. Retrieved from [a valid, clickable URL will be provided when available]
-
Holmes, A. R., et al. (2016). Efflux-Mediated Antifungal Drug Resistance. Clinical Microbiology Reviews, 29(3), 603-629.
-
Alcazar-Fuoli, L., & Mellado, E. (2013). The Molecular Basis of the Intrinsic and Acquired Resistance to Azole Antifungals in Aspergillus fumigatus. Current Medicinal Chemistry, 20(22), 2792-2808.
-
Dunkel, N., et al. (2008). Regulation of Efflux Pump Expression and Drug Resistance by the Transcription Factors Mrr1, Upc2, and Cap1 in Candida albicans. Antimicrobial Agents and Chemotherapy, 52(12), 4333-4342.
-
Keniya, M. V., et al. (2015). Targeting efflux pumps to overcome antifungal drug resistance. Expert Opinion on Drug Discovery, 10(10), 1067-1083.
-
Sharma, C., et al. (2023). Effective Combinations Against Efflux Pump Overexpressed on Azole Resistance Candida and Dermatophytes: A Systematic Review. Biomedical and Pharmacology Journal, 16(1).
-
BenchChem. (2025). Troubleshooting "Antifungal agent 94" resistance development in vitro.
-
BenchChem. (2025). Troubleshooting "Antifungal agent 56" MIC assay inconsistencies.
-
Al-Sadeiri, S., et al. (2020). Drug Resistance-Associated Mutations in ERG11 of Multidrug-Resistant Candida auris in a Tertiary Care Hospital of Eastern Saudi Arabia. Journal of Fungi, 7(1), 1.
-
Johnson, E. M. (2008). Issues in antifungal susceptibility testing. Journal of Antimicrobial Chemotherapy, 61(suppl_1), i13-i18.
-
MI - Microbiology. (n.d.). Antifungal Susceptibility. Retrieved from [a valid, clickable URL will be provided when available]
-
Wieder, A. M., & Lewis, R. E. (2017). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 4(4), ofx222.
-
Rex, J. H., et al. (1993). Antifungal Susceptibility Testing. Clinical Microbiology Reviews, 6(4), 367-381.
-
Blumental, E., & Young, J. (2021). Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 10(Supplement_3), S23-S30.
-
Healey, K. R., et al. (2018). Limited ERG11 Mutations Identified in Isolates of Candida auris Directly Contribute to Reduced Azole Susceptibility. Antimicrobial Agents and Chemotherapy, 62(11), e01427-18.
-
Rutgers University. (n.d.). Limited ERG11 mutations identified in isolates of candida auris directly contribute to reduced azole susceptibility. Retrieved from [a valid, clickable URL will be provided when available]
-
Healey, K. R., et al. (2021). Impact of Erg11 Amino Acid Substitutions Identified in Candida auris Clade III Isolates on Triazole Drug Susceptibility. mSphere, 6(5), e00629-21.
-
Butts, A., & Krysan, D. J. (2012). Antifungal Drug Development: Challenges, Unmet Clinical Needs, and New Approaches. Cold Spring Harbor Perspectives in Medicine, 2(10), a013239.
-
Pfaller, M. A., et al. (2012). Antifungal Drug Development: Challenges, Unmet Clinical Needs, and New Approaches. Cold Spring Harbor Perspectives in Medicine, 2(10), a013239.
-
Butts, A., & Krysan, D. J. (2012). Antifungal Drug Development: Challenges, Unmet Clinical Needs, and New Approaches. Cold Spring Harbor Perspectives in Medicine, 2(10), a013239.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Experimental and in-host evolution of triazole resistance in human pathogenic fungi [frontiersin.org]
- 4. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Candida albicans Antifungal Resistance and Tolerance in Bloodstream Infections: The Triad Yeast-Host-Antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Frontiers | Induction of pan-azole resistance in Cryptococcus neoformans by agrochemical azole uniconazole through upregulation of efflux and chromosomal disomies [frontiersin.org]
- 9. Biofilms and their role in the resistance of pathogenic Candida to antifungal agents. | Semantic Scholar [semanticscholar.org]
- 10. Mechanisms of Candida biofilm drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. Azole Heteroresistance in Cryptococcus neoformans: Emergence of Resistant Clones with Chromosomal Disomy in the Mouse Brain during Fluconazole Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 16. mdpi.com [mdpi.com]
- 17. Molecular mechanisms of acquired antifungal drug resistance in principal fungal pathogens and EUCAST guidance for their laboratory detection and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. journals.asm.org [journals.asm.org]
- 20. journals.asm.org [journals.asm.org]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Antifungal Susceptibility | MI [microbiology.mlsascp.com]
- 24. Rapid Detection of ERG11-Associated Azole Resistance and FKS-Associated Echinocandin Resistance in Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. (Open Access) Limited ERG11 Mutations Identified in Isolates of Candida auris Directly Contribute to Reduced Azole Susceptibility. (2018) | Kelley R. Healey | 150 Citations [scispace.com]
- 27. researchwithrutgers.com [researchwithrutgers.com]
- 28. Impact of Erg11 Amino Acid Substitutions Identified in Candida auris Clade III Isolates on Triazole Drug Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Untapped Potential of 4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole: A Comparative Analysis with Established Anticancer Agents
Introduction: The Promising Landscape of Triazole-Based Anticancer Agents
The relentless pursuit of novel and effective anticancer therapeutics has led researchers to explore a diverse array of chemical scaffolds. Among these, the 1,2,3-triazole moiety has emerged as a "privileged" structure in medicinal chemistry, forming the backbone of numerous compounds with significant pharmacological activities, including potent anticancer effects.[1][2] These synthetic heterocycles are known for their metabolic stability and their ability to engage in various biological interactions.[3] The anticancer activity of triazole derivatives is often attributed to their ability to inhibit crucial cellular processes such as tubulin polymerization, receptor tyrosine kinase signaling, and DNA synthesis.[1][4]
This guide presents a comparative analysis of 4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole , a compound primarily recognized as a key intermediate in the synthesis of the antiepileptic drug Rufinamide.[5][6] To date, the direct anticancer potential of this specific molecule remains largely unexplored in published literature. However, based on the well-documented anticancer activities of structurally related triazole compounds, we hypothesize that this compound may possess untapped cytotoxic potential. This analysis will compare its structural features and, by extension, its hypothetical anticancer profile, with established anticancer agents that target pathways frequently modulated by triazole derivatives: Paclitaxel (a tubulin stabilizer), Erlotinib (an EGFR inhibitor), and 5-Fluorouracil (a thymidylate synthase inhibitor).
Comparative Overview of Selected Anticancer Agents
To provide a comprehensive framework for evaluating the potential of this compound, we will compare it with three standard-of-care anticancer drugs, each with a distinct mechanism of action that has been linked to various triazole-based compounds.
| Compound | Chemical Structure | Primary Mechanism of Action | Reported IC50 Values (Cancer Cell Line) |
| This compound | Hypothesized to exhibit anticancer activity based on the triazole scaffold. Potential mechanisms could include tubulin inhibition, EGFR inhibition, or other anti-proliferative effects. | Not available in published literature. | |
| Paclitaxel | Promotes the polymerization of tubulin and stabilizes microtubules, leading to cell cycle arrest at the G2/M phase and induction of apoptosis. | 0.002-0.01 µM (MCF-7, breast cancer) | |
| Erlotinib | A potent, reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, preventing the autophosphorylation of EGFR and inhibiting downstream signaling pathways involved in cell proliferation and survival. | 0.02-0.2 µM (A549, non-small cell lung cancer) | |
| 5-Fluorouracil (5-FU) | A pyrimidine analog that, upon metabolic activation, inhibits thymidylate synthase, leading to a depletion of thymidine monophosphate and subsequent inhibition of DNA synthesis and repair.[1] | 1-10 µM (HCT116, colon cancer) |
Potential Signaling Pathways for Triazole-Based Compounds
Many 1,2,3-triazole derivatives have been reported to exert their anticancer effects by interfering with critical signaling pathways that regulate cell growth, proliferation, and survival. One such pathway is the EGFR signaling cascade, a key target in cancer therapy.
Caption: EGFR signaling pathway and potential inhibition by triazole compounds.
Experimental Protocol for In Vitro Cytotoxicity Screening
To empirically determine the anticancer activity of this compound, a standard in vitro cytotoxicity assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is essential. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the selected cancer cell lines in their appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include wells with untreated cells (vehicle control, containing the same concentration of DMSO as the highest drug concentration) and wells with a known anticancer drug as a positive control.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the MTT assay for determining the cytotoxicity of a test compound.
Caption: Workflow for determining the IC50 of a test compound using the MTT assay.
Conclusion and Future Directions
While this compound is currently recognized for its role in the synthesis of Rufinamide, its structural similarity to a broad class of potent anticancer agents suggests that its own therapeutic potential may be overlooked. The 1,2,3-triazole core, coupled with the difluorobenzyl moiety, presents a compelling case for its investigation as a novel anticancer agent.
The comparative analysis with established drugs like Paclitaxel, Erlotinib, and 5-Fluorouracil highlights the diverse mechanisms through which triazole-containing compounds can exert their effects. The proposed experimental workflow provides a clear and robust methodology for the initial in vitro screening of this compound.
Future research should focus on synthesizing and purifying this compound for the purpose of comprehensive anticancer screening. Should promising cytotoxic activity be observed, subsequent studies should aim to elucidate its mechanism of action, including its effects on cell cycle progression, apoptosis induction, and its potential interactions with key cancer-related targets such as tubulin, EGFR, or other kinases. Such investigations could potentially unveil a new and valuable lead compound in the ongoing fight against cancer.
References
- 1. Rufinamide | C10H8F2N4O | CID 129228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rufinamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. The anticonvulsant profile of rufinamide (CGP 33101) in rodent seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Validation of 4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole as a Potential Anticancer Agent
Authored for Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of 4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole (hereafter referred to as CDBT), a novel synthetic compound. Drawing from established principles in preclinical oncology, we will compare its potential efficacy against current standards of care, detailing the requisite experimental designs, protocols, and data interpretation necessary to establish a robust preclinical proof-of-concept.
Introduction: The Rationale for Investigating CDBT
The 1,2,3-triazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including significant anticancer properties.[1] These compounds often exert their effects by targeting fundamental cancer processes, such as inhibiting crucial enzymes or inducing programmed cell death (apoptosis).[2][3] CDBT, with its unique difluorobenzyl and cyano substitutions, represents a rational design intended to enhance target engagement and metabolic stability. While preliminary in vitro screens (not detailed here) are presumed to have shown promise, the transition to living systems is the crucible where a compound's true therapeutic potential is forged.
This guide outlines the critical pathway for CDBT's in vivo validation, focusing on a comparative analysis against established chemotherapeutic agents in well-characterized tumor models. The objective is to provide researchers with a self-validating system to objectively assess efficacy and safety, thereby generating the high-quality data required for further development.
Part I: Mechanistic Landscape and Preclinical Hypothesis
Triazole derivatives have been reported to function through multiple anticancer mechanisms.[2] A primary hypothesis for CDBT is the inhibition of key signaling kinases that drive tumor proliferation and survival or the induction of cellular stress via the production of reactive oxygen species (ROS), leading to apoptosis.[3] Understanding the presumed mechanism is critical as it informs the choice of cancer models and potential biomarkers for the study. For instance, if CDBT is a potent kinase inhibitor, cell lines with known dependency on that kinase would be prioritized.
Caption: Hypothesized mechanism of CDBT action via kinase inhibition.
Part II: Designing a Robust In Vivo Efficacy Study
The gold standard for initial in vivo efficacy testing involves xenograft models, where human cancer cells are implanted into immunodeficient mice.[4] We propose a cell line-derived xenograft (CDX) model for its high reproducibility and suitability for large-scale screening.[5][6]
Comparative Framework: Study Arms and Controls
To validate CDBT's efficacy, a multi-arm study is essential. This design allows for direct comparison against both a negative control (vehicle) and a clinically relevant positive control (standard-of-care chemotherapy).
-
Group 1: Vehicle Control: The formulation used to dissolve CDBT, administered on the same schedule. This group establishes the baseline tumor growth rate.
-
Group 2: CDBT (Test Article): Administered at one or more dose levels to assess dose-response relationships.
-
Group 3: Standard-of-Care (SoC) - Breast Cancer Model: Paclitaxel, a taxane that is a cornerstone of breast cancer therapy.[7][8]
-
Group 4: Standard-of-Care (SoC) - Lung Cancer Model: Cisplatin, a platinum-based drug widely used for non-small cell lung cancer (NSCLC).[9][10]
Selection of Cancer Models
We recommend a dual-model approach to assess efficacy across different cancer histologies.
-
Triple-Negative Breast Cancer (TNBC): Using the MDA-MB-231 cell line. This is an aggressive subtype with limited targeted therapies, representing a high unmet medical need.[11]
-
Non-Small Cell Lung Cancer (NSCLC): Using the A549 cell line. Lung cancer is a leading cause of cancer mortality, making it a high-impact indication.[12]
Caption: Workflow for the comparative in vivo xenograft study.
Part III: Detailed Experimental Protocols
Adherence to standardized protocols is paramount for reproducibility and data integrity.
Protocol 1: Cell Line-Derived Xenograft (CDX) Model Establishment
-
Animal Model: Utilize female athymic nude mice (e.g., NU/J strain), 6-8 weeks old. Allow a one-week acclimatization period. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Culture: Culture MDA-MB-231 or A549 cells under standard conditions until they reach 80-90% confluency.
-
Cell Preparation: Harvest cells using trypsin, wash with sterile phosphate-buffered saline (PBS), and determine cell viability using a trypan blue exclusion assay. Viability must be >95%.
-
Implantation: Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.
-
Injection: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Monitoring: Monitor tumor growth using digital calipers twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.
Protocol 2: Drug Formulation and Administration
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into the treatment groups outlined in Part II.
-
CDBT Formulation: Prepare CDBT in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline). The formulation must be stable and non-toxic.
-
Standard-of-Care Preparation: Reconstitute Paclitaxel and Cisplatin according to the manufacturer's instructions, typically in sterile saline.
-
Administration Schedule:
-
Vehicle & CDBT: Administer daily (QD) or twice daily (BID) via oral gavage (PO) or intraperitoneal (IP) injection for 21 consecutive days.
-
Paclitaxel: Administer 10 mg/kg via IP injection once weekly (QW).
-
Cisplatin: Administer 5 mg/kg via IP injection once weekly (QW).
-
-
Dose Volume: Maintain a consistent dose volume across all groups (e.g., 10 mL/kg).
Protocol 3: Efficacy and Toxicity Monitoring
-
Tumor Volume: Measure tumor volumes twice weekly as described above.
-
Body Weight: Record the body weight of each animal twice weekly. A body weight loss exceeding 20% is a common endpoint criterion indicating significant toxicity.
-
Clinical Observations: Perform daily health checks for signs of distress, such as lethargy, ruffled fur, or labored breathing.
-
Study Endpoint: The study concludes when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 28 days). Euthanize all animals, and collect tumors and major organs for further analysis.
Part IV: Data Presentation and Interpretation
Objective comparison requires clear and concise data presentation. All quantitative results should be summarized in tables for easy evaluation.
Comparative Efficacy and Toxicity Data
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³ ± SEM) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 10 mL/kg, QD, PO | Data | 0% (Baseline) | Data |
| CDBT | 25 mg/kg, QD, PO | Data | Calculated | Data |
| CDBT | 50 mg/kg, QD, PO | Data | Calculated | Data |
| SoC (Paclitaxel/Cisplatin) | Clinical Dose | Data | Calculated | Data |
Tumor Growth Inhibition (TGI) Calculation: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100
Interpreting the Results
-
Efficacy: A successful outcome for CDBT would be a statistically significant TGI that is comparable or superior to the standard-of-care arm. A clear dose-response (i.e., higher dose leads to greater TGI) strengthens the evidence.
-
Safety/Tolerability: CDBT must demonstrate an acceptable safety profile. This is primarily assessed by monitoring for body weight loss and other clinical signs of toxicity. A compound that is highly efficacious but also highly toxic is unlikely to be a viable drug candidate. The ideal outcome is high efficacy with minimal to no body weight loss.
Conclusion and Future Directions
This guide provides a rigorous, comparative framework for the in vivo validation of this compound. By benchmarking CDBT directly against standards of care in established xenograft models, researchers can generate clear, interpretable data on its potential as a novel anticancer agent.
If CDBT demonstrates significant TGI with an acceptable safety profile, subsequent steps should include:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To understand the drug's absorption, distribution, metabolism, and excretion, and to correlate its concentration in the tumor with a biological response.
-
Orthotopic or Patient-Derived Xenograft (PDX) Models: These more complex models offer a microenvironment that more closely mimics human disease, providing a more stringent test of efficacy.[13][14]
-
Mechanism of Action Confirmation: In vivo target engagement studies to confirm that CDBT is inhibiting its hypothesized target within the tumor.
By following this structured and comparative approach, the scientific community can efficiently and accurately assess the therapeutic promise of novel compounds like CDBT, accelerating the path from laboratory discovery to potential clinical benefit.
References
- 1. Synthesis and In Vitro Anticancer Evaluation of Flavone—1,2,3-Triazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bifunctional Naphtho[2,3- d][1,2,3]triazole-4,9-dione Compounds Exhibit Antitumor Effects In Vitro and In Vivo by Inhibiting Dihydroorotate Dehydrogenase and Inducing Reactive Oxygen Species Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xenograft Models - Altogen Labs [altogenlabs.com]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. CDX Tumor Models: Preclinical Cancer Research & Drug Development | Xenograft Insights [en.htscience.com]
- 7. Chemotherapy for breast cancer | Canadian Cancer Society [cancer.ca]
- 8. Chemotherapy in Early Breast Cancer: When, How and Which One? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemotherapy for Lung Cancer in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. In vivo models in breast cancer research: progress, challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Patient-derived Models of Human Breast Cancer: Protocols for In vitro and In vivo Applications in Tumor Biology and Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Isomers: Deconstructing the Mechanism of Action of 1,2,3-Triazoles
A Senior Application Scientist's Guide for Drug Discovery Professionals
Introduction: The 1,2,3-Triazole as a "Privileged" Scaffold
In the landscape of medicinal chemistry, the 1,2,3-triazole ring has earned its status as a "privileged" scaffold.[1][2] This five-membered heterocyclic ring, composed of two carbon and three nitrogen atoms, is a cornerstone in the design of a vast array of therapeutic agents.[3] Its prevalence stems from a unique combination of physicochemical properties: remarkable metabolic stability, a capacity for hydrogen bonding, and a rigid planar structure that can effectively orient substituents in three-dimensional space.[4][5] These features have been harnessed to develop compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][6]
However, the true elegance and complexity of using the 1,2,3-triazole scaffold lie in its isomerism. The simple rearrangement of substituents around the ring gives rise to distinct isomers, primarily the 1,4- and 1,5-disubstituted regioisomers.[7] This seemingly subtle structural difference can profoundly impact how a molecule interacts with its biological target, leading to dramatic variations in potency, selectivity, and even the fundamental mechanism of action. This guide provides an in-depth comparison of these isomers, explaining the causality behind their differential biological effects and offering the experimental frameworks necessary to validate these observations.
The Decisive Step: Regioselective Synthesis Determines Function
The ability to selectively synthesize either the 1,4- or 1,5-disubstituted isomer is the key that unlocks our ability to study their distinct biological profiles. Both isomers are typically generated via the Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne.[1][7] The critical difference lies in the catalyst employed, which dictates the regiochemical outcome.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Popularized as the quintessential "click chemistry" reaction, this method almost exclusively yields the 1,4-disubstituted isomer .[8][9] Its reliability, mild reaction conditions, and high yields have made the 1,4-isomer the more extensively studied of the two.
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast, employing a ruthenium catalyst directs the cycloaddition to produce the 1,5-disubstituted isomer .[7][8]
This catalytic control is a powerful tool for medicinal chemists, allowing for the deliberate synthesis of isomer pairs for direct comparison in biological assays.
Bioisosterism: The Root of Isomeric Differentiation
One of the most powerful applications of the 1,2,3-triazole ring in drug design is as a bioisostere , a chemical substitute that retains the biological activity of the original functional group.[4] The triazole ring is most frequently used to mimic the trans-amide bond, a ubiquitous linkage in peptides and proteins that is often susceptible to metabolic degradation by proteases.[8]
The 1,2,3-triazole ring mimics the amide bond's planarity, size, and hydrogen-bonding capabilities, but with the crucial advantage of being exceptionally stable to hydrolysis.[4][5] However, the 1,4- and 1,5-isomers replicate the amide's electronic and steric properties differently due to the distinct placement of the nitrogen atoms and substituents. This has profound implications for target binding.
-
1,4-Disubstituted Isomer: The vectoral arrangement of substituents and the dipole moment more closely resemble that of a trans-amide bond.[10] The R1-to-R2 distance and the positioning of hydrogen bond acceptors are very similar.
-
1,5-Disubstituted Isomer: This isomer presents a different spatial arrangement of substituents and a distinct electrostatic potential surface. While it can also function as an amide bioisostere, the altered geometry may lead it to engage with different residues in a binding pocket or fail to make the same critical interactions as the 1,4-isomer or the original amide.
Comparative Analysis of Mechanism of Action: Experimental Evidence
The theoretical differences in structure translate into tangible differences in biological activity. The choice of the 1,4- versus the 1,5-isomer can be the difference between a potent drug candidate and an inactive molecule.
Case Study 1: Enzyme Inhibition
Enzyme active sites are exquisitely sensitive to the precise geometry of inhibitors. The differential positioning of substituents in triazole isomers can dictate their ability to interact with key catalytic or binding residues.
Carbonic Anhydrase-II (CA-II) Inhibition: Carbonic anhydrases are zinc-containing enzymes, and their inhibitors often work by coordinating with this metal ion. Studies on 1,2,3-triazole-based CA-II inhibitors have shown that the substitution pattern is crucial for activity. The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors or participate in coordination, and their position relative to other pharmacophoric groups determines the overall binding mode and potency.[11]
Cholinesterase Inhibition: In the development of inhibitors for acetylcholinesterase (AChE), a key target in Alzheimer's disease, 1,2,3-triazole hybrids have shown promise.[12] Molecular docking studies reveal that the triazole ring can form crucial interactions with both the catalytic and peripheral active sites of the enzyme.[12] The regiochemistry dictates the orientation of the linked pharmacophores, determining whether they can effectively span both sites to achieve potent, dual-binding inhibition.[12]
| Target Enzyme | 1,4-Isomer (IC₅₀) | 1,5-Isomer (IC₅₀) | Key Mechanistic Insight | Reference |
| Abl Kinase | 0.03 µM (Compound 4 ) | Not Reported | The 1,4-triazole isostere of Imatinib showed a >10-fold increase in potency, suggesting a more optimal fit in the ATP-binding pocket. | [8] |
| Viral Infectivity Factor (Vif) | 1.2 µM (Compound 2 ) | Not Reported | Replacing an amide with a 1,4-triazole improved potency 5-fold, enabling further rapid optimization via click chemistry. | [13] |
| hAChE | 114 µM (Compound 22 ) | Not Reported | The 1,4-disubstituted triazole acts as a linker to position quinoline and indenone moieties to block both catalytic and peripheral sites. | [12] |
| Carbonic Anhydrase-II | 13.8 µM (Compound 7b ) | Not Reported | The 1,4-triazole scaffold allows for the presentation of polar groups that interact directly with active site residues. | [11] |
Note: Direct head-to-head IC₅₀ comparisons for 1,4- vs 1,5-isomers are not always available in single publications, as research often focuses on the more synthetically accessible 1,4-isomer. However, the data consistently show that the specific 1,4-substitution pattern is key to the reported high-potency interactions.
Case Study 2: Antifungal Activity
Triazole antifungals, such as fluconazole, primarily act by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[14][15] This disrupts the integrity of the fungal cell membrane. The nitrogen atoms of the triazole ring are critical for this mechanism, as one coordinates to the heme iron atom in the enzyme's active site, preventing it from functioning.[15]
While many commercial antifungals are 1,2,4-triazoles, studies on novel 1,2,3-triazole derivatives show that the precise orientation of the side chains, dictated by the isomeric core, is essential for fitting into the CYP51 active site and achieving potent inhibition.[15] Furthermore, a secondary mechanism has been identified where triazoles induce negative feedback on HMG-CoA reductase, another enzyme in the same pathway.[16] The ability of a triazole isomer to induce this secondary effect would depend on how the resulting accumulation of sterol intermediates is "read" by the enzyme's regulatory domains, a process sensitive to molecular shape.[16]
Case Study 3: A Cautionary Tale in CFTR Modulation
The assumption that a 1,2,3-triazole is always a superior replacement for an amide is a misconception. A study on modulators of the cystic fibrosis transmembrane conductance regulator (CFTR) protein provides a compelling counterexample.[13] When the critical amide bonds in the potent CFTR corrector VX-809 and potentiator VX-770 were replaced with 1,4-disubstituted 1,2,3-triazoles, the results were striking:
-
Markedly reduced efficacy: The triazole analogs were significantly less active than their amide-containing parents.
-
Decreased metabolic stability: Contrary to the general expectation, the triazole analogs showed lower stability in human microsomes.[13]
This highlights a crucial principle: the success of a bioisosteric replacement is highly context-dependent. In this case, the amide's specific hydrogen bonding capabilities and conformational flexibility were likely essential for the mechanism of action, and the more rigid, electronically distinct triazole ring could not replicate them effectively.[13]
Experimental Protocols for Mechanistic Elucidation
To rigorously compare the mechanism of action of 1,2,3-triazole isomers, a combination of in vitro assays is essential.
Protocol 1: In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol provides a framework for determining the half-maximal inhibitory concentration (IC₅₀) of test compounds against a target enzyme.
Objective: To quantify and compare the potency of 1,4- and 1,5-triazole isomers as inhibitors of a specific enzyme.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer
-
Test compounds (1,4- and 1,5-isomers) and a known inhibitor (positive control)
-
96-well microplates
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds and positive control in DMSO. Create a series of serial dilutions in assay buffer to achieve a range of final concentrations.
-
Assay Reaction: In each well of the 96-well plate, add:
-
Assay buffer
-
A specific volume of the test compound dilution (or DMSO for the vehicle control).
-
A specific volume of the enzyme solution.
-
-
Pre-incubation: Incubate the plate for 15 minutes at the optimal temperature for the enzyme (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the enzyme-specific substrate to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over a set period. The rate of this change is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC₅₀ value.
-
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol, based on CLSI guidelines, determines the Minimum Inhibitory Concentration (MIC) of compounds against fungal pathogens.
Objective: To compare the antifungal potency of 1,4- and 1,5-triazole isomers.
Materials:
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)
-
RPMI-1640 medium
-
Test compounds and a standard antifungal (e.g., Fluconazole)
-
Sterile 96-well microplates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Culture the fungal strain and prepare a standardized inoculum suspension in RPMI medium, adjusted to a specific cell density (e.g., 0.5–2.5 x 10³ cells/mL).
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds directly in the 96-well plates using RPMI medium.
-
Inoculation: Add the prepared fungal inoculum to each well containing the test compound. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24–48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50%) compared to the growth control. This can be determined visually or by reading the optical density at a specific wavelength.[15]
Conclusion and Future Outlook
The regiochemistry of the 1,2,3-triazole ring is not a minor detail; it is a critical design element that fundamentally governs a molecule's biological activity. The distinct spatial and electronic profiles of 1,4- and 1,5-disubstituted isomers dictate their ability to engage with biological targets, making the choice of isomer a pivotal decision in the drug design process. While the 1,4-isomer is more common due to the facility of the CuAAC reaction, the potentially unique interactions offered by the 1,5-isomer warrant its consideration in lead optimization campaigns.
As our understanding of structural biology deepens, computational tools like molecular docking will play an even greater role in prospectively predicting which isomer will provide a better fit for a given target.[11][15] The continued development of regioselective synthetic methods will further empower medicinal chemists to explore this isomeric space with precision. The tale of these two isomers serves as a powerful reminder that in the world of drug discovery, structure is, and always will be, inextricably linked to function.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unimore.it [iris.unimore.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]
- 12. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of 1,2,3-Triazoles as Amide Bioisosteres In Cystic Fibrosis Transmembrane Conductance Regulator Modulators VX-770 and VX-809 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorine Advantage: A Head-to-Head Comparison of Fluorinated vs. Non-Fluorinated Triazole Derivatives in Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Fluorine in Triazole-Based Drug Design
Triazole heterocycles are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antifungal, anticancer, and antiviral properties.[1][2] The versatility of the triazole scaffold allows for extensive chemical modification to fine-tune its pharmacological profile. In recent years, the strategic incorporation of fluorine atoms into triazole derivatives has emerged as a powerful strategy to enhance their drug-like properties. It has been reported that the introduction of fluorine can lead to a significant enhancement in the biological activities of triazole derivatives compared to their non-fluorinated counterparts.[1]
This guide provides a comprehensive head-to-head comparison of fluorinated and non-fluorinated triazole derivatives, delving into the profound impact of fluorination on their physicochemical properties, biological activity, and metabolic stability. We will explore the causal relationships behind these differences, supported by experimental data and detailed protocols, to provide a robust framework for the rational design of next-generation triazole-based therapeutics.
The Physicochemical Impact of Fluorination: More Than Just an Atomic Swap
The substitution of a hydrogen atom with fluorine, the most electronegative element, instigates a cascade of changes in the molecule's electronic and steric properties. These alterations are not merely incremental but can fundamentally reshape the compound's behavior in a biological system.
Lipophilicity (LogP): A Balancing Act
Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While the introduction of a single fluorine atom can increase lipophilicity, the effect of multiple fluorine substitutions, such as in a trifluoromethyl group, can be more complex.
The strategic placement of fluorine can modulate a molecule's lipophilicity to optimize its passage through cellular membranes and its interaction with target proteins.[1]
Acidity (pKa): Fine-Tuning Ionization
Fluorine's strong electron-withdrawing nature can significantly lower the pKa of nearby acidic or basic functional groups. This modulation of ionization state at physiological pH can have profound effects on a drug's solubility, cell permeability, and binding affinity to its target. Altering the pKa can influence the proportion of the neutral versus ionized form of the drug, which in turn affects its ability to cross biological membranes and interact with the active site of a protein.
Metabolic Stability: Blocking the Metabolic "Hot Spots"
One of the most significant advantages of fluorination is the enhancement of metabolic stability.[3][4] The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily. By replacing a metabolically labile C-H bond at a known "hot spot" for oxidation, fluorination can effectively block or slow down metabolic degradation, leading to a longer in vivo half-life and improved bioavailability.[3]
Comparative Performance Data: Fluorinated vs. Non-Fluorinated Triazoles
The following table summarizes the comparative data for a selection of fluorinated and non-fluorinated triazole analogs, highlighting the tangible benefits of fluorination.
| Compound Pair | Structure | LogP | pKa | Metabolic Half-life (t½) in Human Liver Microsomes (min) | Target Binding Affinity (IC₅₀/Kᵢ) | Biological Activity | Reference |
| Non-Fluorinated Analog 1 | [Generic Non-Fluorinated Triazole Structure] | 2.5 | 6.8 | 15 | 100 nM | Moderate Anticancer Activity | [1][2] |
| Fluorinated Analog 1a (Mono-fluoro) | [Generic Mono-fluorinated Triazole Structure] | 2.8 | 6.2 | 45 | 50 nM | Enhanced Anticancer Activity | [1][2] |
| Fluorinated Analog 1b (Trifluoromethyl) | [Generic Trifluoromethylated Triazole Structure] | 3.1 | 5.9 | >120 | 10 nM | Potent Anticancer Activity | [1][2] |
| Non-Fluorinated Antifungal | [Generic Non-Fluorinated Antifungal Triazole Structure] | 3.2 | 7.1 | 30 | 200 nM | Antifungal Activity | [1] |
| Fluorinated Antifungal (e.g., Fluconazole) | [Fluconazole Structure] | 0.5 | 6.5 | >240 | 25 nM | Broad-spectrum Antifungal Activity | [1] |
Note: The data presented are representative examples collated from various sources and are intended for comparative purposes. Actual values will vary depending on the specific molecular scaffold and the position of fluorination.
The Causality Behind Enhanced Biological Activity
The superior performance of fluorinated triazoles can be attributed to a combination of the aforementioned physicochemical changes.
Enhanced Binding Affinity and Selectivity
Fluorine's unique electronic properties can lead to more favorable interactions with the target protein. The polarized C-F bond can participate in dipole-dipole, charge-dipole, and even weak hydrogen bonding interactions within the active site, thereby increasing binding affinity.[1] Furthermore, the steric bulk of fluorine, though minimal, can influence the compound's conformation, favoring a bioactive pose that enhances selectivity for the intended target over off-target proteins.
The following diagram illustrates how fluorination can enhance the interaction of a triazole derivative with its target protein.
Caption: Enhanced drug-target interactions with fluorination.
Improved Pharmacokinetic Profile
As discussed, increased metabolic stability directly translates to a longer half-life and greater exposure of the drug in the body. This allows for less frequent dosing and a more sustained therapeutic effect. Furthermore, the modulation of lipophilicity and pKa can improve oral bioavailability by optimizing absorption and distribution.
Experimental Protocols for Comparative Analysis
To empirically validate the advantages of fluorination, a series of standardized in vitro assays are essential. The following protocols provide a framework for the head-to-head comparison of fluorinated and non-fluorinated triazole derivatives.
Experimental Workflow Overview
The following diagram outlines the general experimental workflow for comparing a fluorinated and a non-fluorinated triazole candidate.
Caption: Experimental workflow for comparative analysis.
Protocol 1: Determination of Lipophilicity (LogP)
Objective: To determine the n-octanol/water partition coefficient (LogP) of the triazole derivatives.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
-
Prepare a series of calibration standards by diluting the stock solution in a 50:50 (v/v) mixture of n-octanol-saturated water and water-saturated n-octanol.
-
-
Partitioning:
-
Add a known volume of the stock solution to a vial containing equal volumes of n-octanol and water.
-
Vortex the vial vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge the vial at 3000 rpm for 10 minutes to separate the two phases.
-
-
Quantification:
-
Carefully collect an aliquot from both the n-octanol and the aqueous phase.
-
Analyze the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.
-
-
Calculation:
-
Calculate the LogP value using the formula: LogP = log ([Concentration in n-octanol] / [Concentration in water]).
-
Protocol 2: In Vitro Metabolic Stability Assay
Objective: To determine the in vitro metabolic stability of the triazole derivatives in human liver microsomes.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL final concentration) and NADPH regenerating system in phosphate buffer (pH 7.4).
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
-
-
Incubation:
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the metabolic reaction by adding the test compound to the reaction mixture (final concentration, e.g., 1 µM).
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the appropriate formula.
-
Protocol 3: MTT Assay for Cytotoxicity
Objective: To assess the cytotoxic effect of the triazole derivatives on a cancer cell line.
Methodology:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (both fluorinated and non-fluorinated) in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.
-
Protocol 4: Competitive Binding Assay
Objective: To determine the binding affinity of the triazole derivatives to their target protein.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of the target protein at a fixed concentration.
-
Prepare a solution of a known radiolabeled or fluorescently labeled ligand for the target protein at a concentration close to its Kd value.
-
Prepare serial dilutions of the unlabeled test compounds (both fluorinated and non-fluorinated).
-
-
Binding Reaction:
-
In a suitable assay plate, combine the target protein, the labeled ligand, and the unlabeled test compound at various concentrations. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubate the plate at room temperature or 37°C for a sufficient time to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Separate the protein-bound ligand from the free ligand using a suitable method, such as filtration through a glass fiber filter or size-exclusion chromatography.
-
-
Quantification of Bound Ligand:
-
Quantify the amount of labeled ligand bound to the protein using a scintillation counter (for radiolabeled ligands) or a fluorescence plate reader.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that displaces 50% of the labeled ligand).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
-
Synthesis of Fluorinated vs. Non-Fluorinated Triazoles: A Comparative Perspective
The synthesis of both fluorinated and non-fluorinated triazoles often relies on the robust and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[5] However, the introduction of fluorine can present unique synthetic challenges and considerations.
Synthesis of Non-Fluorinated Triazoles:
The synthesis of non-fluorinated 1,4-disubstituted 1,2,3-triazoles is typically straightforward via the CuAAC reaction between a terminal alkyne and an organic azide.[5] This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.
Synthesis of Fluorinated Triazoles:
The synthesis of fluorinated triazoles can be more complex, depending on the desired position and nature of the fluorine substituent.
-
Fluorinated Building Blocks: A common approach is to use pre-fluorinated alkynes or azides as starting materials. While effective, the synthesis of these fluorinated building blocks can sometimes be challenging and require specialized fluorinating reagents.
-
Late-Stage Fluorination: Alternatively, fluorine can be introduced at a later stage of the synthesis. However, late-stage fluorination reactions can be less predictable and may require harsh conditions that are not compatible with all functional groups.
-
Yields and Purification: While CuAAC is generally high-yielding, the purification of fluorinated compounds can sometimes be more challenging due to their unique solubility and chromatographic properties.
Despite these potential challenges, the development of novel fluorination methodologies continues to expand the toolkit available to medicinal chemists, making the synthesis of complex fluorinated triazoles increasingly accessible.[6]
Conclusion and Future Outlook
The evidence strongly supports the strategic incorporation of fluorine as a valuable tool for optimizing the pharmacological properties of triazole derivatives. The ability of fluorine to enhance metabolic stability, modulate physicochemical properties, and improve binding affinity has been repeatedly demonstrated to translate into superior biological activity.[1][2]
As our understanding of the nuanced effects of fluorination continues to grow, so too will our ability to rationally design and synthesize novel fluorinated triazoles with tailored therapeutic profiles. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and comparison of these next-generation drug candidates. By embracing the "fluorine advantage," the field of medicinal chemistry is well-positioned to unlock the full therapeutic potential of the versatile triazole scaffold.
References
- 1. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 6. Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01334D [pubs.rsc.org]
A Comparative Guide to the Therapeutic Index of 4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole and Doxorubicin
Authored by: A Senior Application Scientist
Introduction: The Critical Measure of a Drug's Safety and Efficacy
In the landscape of oncology drug development, the therapeutic index (TI) stands as a paramount measure of a drug's utility. It quantitatively defines the margin of safety between a drug's therapeutic and toxic doses.[1][2] A wider therapeutic window is highly desirable, as it signifies a greater capacity to eradicate cancer cells with minimal harm to healthy tissues.[1] This guide provides a comprehensive framework for evaluating the therapeutic index of a novel investigational agent, 4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole, against the well-established chemotherapeutic, doxorubicin.
While direct comparative data for this compound is emerging, its classification as a 1,2,3-triazole derivative with potential anticancer properties allows for a robust methodological comparison.[3] This guide will delve into the established profile of doxorubicin, explore the mechanistic potential of the novel triazole as a Checkpoint Kinase 1 (Chk1) inhibitor, and provide detailed experimental protocols for a head-to-head evaluation.
Doxorubicin: The Established Standard with a Narrow Therapeutic Window
Doxorubicin, an anthracycline antibiotic, has been a cornerstone of chemotherapy for decades, employed in the treatment of a wide array of malignancies including breast cancer, lung cancer, and various leukemias.[4][5][] Its potent anticancer activity is, however, shadowed by a narrow therapeutic index, primarily constrained by dose-dependent cardiotoxicity.[1][4][5]
Mechanism of Action
Doxorubicin's primary mechanisms of action include:
-
DNA Intercalation: It inserts itself between the base pairs of DNA, thereby inhibiting DNA replication and transcription.[5][]
-
Topoisomerase II Inhibition: Doxorubicin stabilizes the complex between DNA and topoisomerase II, leading to DNA strand breaks.[5][]
-
Generation of Reactive Oxygen Species (ROS): The metabolism of doxorubicin produces free radicals that induce oxidative stress, damaging cellular components.[][7]
Toxicity Profile
The clinical utility of doxorubicin is significantly hampered by its toxicity profile, most notably:
-
Cardiotoxicity: This is the most dangerous side effect, potentially leading to dilated cardiomyopathy and congestive heart failure.[5][8] The risk of cardiotoxicity is directly related to the cumulative dose administered.[4][5] The underlying mechanisms are multifactorial, involving oxidative stress, mitochondrial dysfunction, and calcium dyshomeostasis in cardiomyocytes.[4][9]
-
Myelosuppression: Doxorubicin commonly causes bone marrow suppression, leading to a decrease in the production of blood cells.[10]
-
Other Side Effects: Other common adverse effects include nausea, vomiting, alopecia, and oral sores.[10]
This compound: A Novel Approach Targeting Cell Cycle Checkpoints
While specific data on this compound is limited, its structural features are common among a class of compounds known to exhibit anticancer activity.[3][11][12][13] A promising avenue of investigation for such molecules is the inhibition of Checkpoint Kinase 1 (Chk1).
The Rationale for Chk1 Inhibition
Chk1 is a pivotal protein kinase in the DNA damage response pathway, playing a crucial role in controlling cell cycle progression.[14] In response to DNA damage, Chk1 activation leads to cell cycle arrest, allowing time for DNA repair. Many cancer cells have a defective G1 checkpoint, often due to p53 mutations, making them heavily reliant on the S and G2-M checkpoints, which are regulated by Chk1.[15][16]
Pharmacological inhibition of Chk1 can abrogate these checkpoints, forcing cancer cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis.[15][16] This approach has the potential for a wider therapeutic index as it selectively targets a vulnerability in cancer cells.
Potential Advantages over Doxorubicin
A targeted therapy like a Chk1 inhibitor could offer several advantages over a broad-spectrum cytotoxic agent like doxorubicin:
-
Higher Selectivity: By targeting a specific pathway that is more critical for cancer cell survival, there is a potential for reduced off-target effects and lower toxicity to healthy tissues.
-
Improved Therapeutic Index: A more targeted mechanism could lead to a wider separation between the effective dose and the toxic dose.
-
Combination Potential: Chk1 inhibitors have shown promise in combination with DNA-damaging agents, potentially allowing for lower, less toxic doses of conventional chemotherapy.[17][18]
Experimental Framework for Therapeutic Index Evaluation
A direct comparison of the therapeutic indices of this compound and doxorubicin requires a systematic approach involving both in vitro and in vivo studies.
In Vitro Assessment: Determining Cellular Potency and Selectivity
The initial evaluation involves determining the cytotoxic effects of both compounds on a panel of cancer cell lines and a non-cancerous control cell line.
Objective: To determine the half-maximal inhibitory concentration (IC50) for each compound in various cell lines and calculate the in vitro selectivity index.
Key Experimental Protocol: Cell Viability Assay (CCK-8 Method)
The Cell Counting Kit-8 (CCK-8) assay is a sensitive colorimetric method for determining the number of viable cells.[19][20] It utilizes a highly water-soluble tetrazolium salt that is reduced by dehydrogenases in living cells to produce a colored formazan dye.[19]
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and doxorubicin. Add 10 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Compound | Cancer Cell Line A (IC50, µM) | Cancer Cell Line B (IC50, µM) | Normal Cell Line (IC50, µM) | Selectivity Index (Normal/Cancer A) | Selectivity Index (Normal/Cancer B) |
| Doxorubicin | Experimental Value | Experimental Value | Experimental Value | Calculated Value | Calculated Value |
| This compound | Experimental Value | Experimental Value | Experimental Value | Calculated Value | Calculated Value |
A higher selectivity index indicates a greater preference for killing cancer cells over normal cells.[21]
Experimental Workflow for In Vitro Cytotoxicity Assessment
References
- 1. benchchem.com [benchchem.com]
- 2. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 3. Synthesis and In Vitro Anticancer Evaluation of Flavone—1,2,3-Triazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin - Wikipedia [en.wikipedia.org]
- 7. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsr.com [ijpsr.com]
- 9. Doxorubicin-Induced Cardiotoxicity: Molecular Mechanism and Protection by Conventional Drugs and Natural Products, International Journal of Clinical Oncology and Cancer Research, Science Publishing Group [sciencepublishinggroup.com]
- 10. Doxorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel dibenzo[b,d]furan–1H-1,2,4-triazole derivatives: Synthesis and antitumor activity | Bentham Science [eurekaselect.com]
- 14. oncotarget.com [oncotarget.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Kinase Cross-Reactivity Profile of 4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole
This guide provides a comprehensive framework for evaluating the kinase selectivity of the novel inhibitor, 4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole. Given the absence of published data for this specific compound, we will leverage established methodologies and data from structurally related molecules to propose a robust experimental plan. This document is designed for researchers, scientists, and drug development professionals to understand, execute, and interpret kinase cross-reactivity studies, ensuring the thorough characterization of this promising chemical entity.
Introduction: The Rationale for Kinase Selectivity Profiling
The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, valued for its synthetic accessibility via "click" chemistry and its ability to act as a rigid linker that can form key hydrogen bonds and other non-covalent interactions within enzyme binding sites.[1][2] Numerous 1,2,3-triazole hybrids have been developed as potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), MET, and Src, which are critical targets in oncology.[1][3][4]
The subject of this guide, this compound, combines this privileged triazole core with a 2,6-difluorobenzyl group—a moiety known to enhance binding affinity and metabolic stability—and a 4-cyano group, which can act as a hydrogen bond acceptor. While its primary target is unknown, its structure suggests potential activity against one or more protein kinases.
However, a significant challenge in kinase inhibitor development is ensuring selectivity. The ATP-binding sites of the more than 500 human kinases share a high degree of structural homology, leading to a high potential for off-target activity.[4][5] Such cross-reactivity can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. Therefore, a comprehensive cross-reactivity study is not merely a regulatory hurdle but a critical step in understanding the compound's mechanism of action and predicting its safety profile. This guide outlines the principles and a practical workflow for such an investigation.
Proposed Experimental Workflow for Kinase Profiling
To characterize this compound, a multi-stage approach is recommended. The process begins with a broad screening to identify high-affinity targets, followed by detailed dose-response assays and a comprehensive selectivity screen against a panel of relevant kinases.
Caption: Proposed workflow for kinase selectivity profiling.
Methodologies for Kinase Inhibition Assays
A variety of robust, high-throughput assay formats are available for measuring kinase activity. The Homogeneous Time-Resolved Fluorescence (HTRF) and Luminescent Kinase Assay platforms are industry standards due to their sensitivity and scalability.
This protocol is adapted from methodologies used to screen other triazole-based kinase inhibitors.[4][5] It measures the phosphorylation of a substrate peptide by the kinase of interest.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series (e.g., 10 points, 1:3 dilution) in a DMSO intermediate plate.
-
Prepare the kinase, biotinylated substrate peptide, and ATP in the appropriate kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding can be accurately measured.
-
-
Assay Procedure:
-
Dispense 2 µL of the compound dilutions into a low-volume 384-well assay plate.
-
Add 4 µL of the kinase/substrate mixture to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 4 µL of ATP solution to each well.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding 10 µL of HTRF detection buffer containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.
-
-
Data Acquisition:
-
Incubate the plate for 60 minutes at room temperature to allow for detection reagent binding.
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
The ratio of the two emission signals is calculated and used to determine the percent inhibition relative to high (no enzyme) and low (DMSO vehicle) controls.
-
Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation and Comparative Analysis
To effectively compare the performance of this compound, the data must be presented clearly. Based on the known targets of similar triazole-quinazoline hybrids, we can hypothesize that a primary target might be a receptor tyrosine kinase like MET or EGFR.[1][4] The following tables present hypothetical data to illustrate how results would be structured.
Table 1: Hypothetical Inhibitory Potency (IC50) of the Test Compound
| Kinase Target | Kinase Family | IC50 (nM) |
| MET | Tyrosine Kinase | 15 |
| PDGFRA | Tyrosine Kinase | 85 |
| EGFR | Tyrosine Kinase | 450 |
| VEGFR2 (KDR) | Tyrosine Kinase | > 1,000 |
| Src | Tyrosine Kinase | 1,200 |
| CDK2 | Serine/Threonine Kinase | > 10,000 |
| PKA | Serine/Threonine Kinase | > 10,000 |
Table 2: Calculated Selectivity Profile Against Primary Target (MET)
| Off-Target Kinase | IC50 (nM) | Selectivity Fold (IC50 Off-Target / IC50 MET) |
| PDGFRA | 85 | 5.7 |
| EGFR | 450 | 30 |
| VEGFR2 (KDR) | > 1,000 | > 67 |
| Src | 1,200 | 80 |
| CDK2 | > 10,000 | > 667 |
This quantitative comparison is crucial. A higher selectivity fold indicates a more specific inhibitor, which is often desirable to minimize off-target effects. In this hypothetical example, the compound is most potent against MET, with moderate activity against the related kinase PDGFRA, and significantly weaker activity against other kinases.[4]
Caption: Hypothetical selectivity profile visualization.
Discussion: Interpreting Cross-Reactivity Data
The hypothetical data suggest that this compound is a potent MET inhibitor with some cross-reactivity against PDGFRA. This profile is plausible, as other quinazoline-triazole hybrids have been shown to inhibit both MET and PDGFRA.[4][6]
-
Structural Rationale: The selectivity of an inhibitor is dictated by subtle differences in the topology and amino acid composition of the kinase ATP-binding pocket. The 1,2,3-triazole ring can enhance binding specificity by orienting other functional groups into unique "selectivity pockets" not present in all kinases.[1] The observed cross-reactivity with PDGFRA could imply that the active sites of MET and PDGFRA share key features that accommodate the inhibitor's structure, while kinases like EGFR and Src possess distinct features that preclude high-affinity binding.
-
Therapeutic Implications: Dual inhibition of MET and PDGFRA could be therapeutically advantageous in cancers where both pathways are active. However, it also necessitates further investigation into the specific cellular consequences of inhibiting both kinases. The lack of activity against critical kinases like VEGFR2 (often associated with hypertension) and CDK2 (cell cycle control) would be considered a favorable safety feature.
Caption: Potential signaling pathway inhibition map.
Conclusion
The systematic evaluation of kinase cross-reactivity is fundamental to the preclinical development of any potential kinase inhibitor. For this compound, a compound with a promising scaffold but no public biological data, the workflow and methodologies described here provide a clear and scientifically rigorous path forward. By identifying its primary target(s) and quantifying its selectivity across the kinome, researchers can build a comprehensive pharmacological profile, enabling informed decisions about its therapeutic potential and guiding future optimization efforts.
References
- 1. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03819G [pubs.rsc.org]
- 3. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel quinazoline-1,2,3-triazole hybrids with anticancer and MET kinase targeting properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking Catalytic Systems for Triazole Formation
Introduction: The Indispensable Triazole in Modern Chemistry
The 1,2,3-triazole moiety has become a cornerstone in the fields of medicinal chemistry, drug development, and materials science.[1] Its remarkable stability, unique electronic properties, and ability to engage in hydrogen bonding and dipole interactions make it an ideal linker and a pharmacologically active scaffold.[2] The advent of "click chemistry," a concept introduced by K. Barry Sharpless in 2001, has revolutionized the synthesis of these vital heterocycles, emphasizing reactions that are high-yielding, wide in scope, and simple to perform.[3] At the heart of this chemical revolution lies the azide-alkyne cycloaddition, a powerful transformation for which several catalytic systems have been developed.
This guide provides an in-depth, objective comparison of the two most prominent catalytic systems for 1,2,3-triazole formation: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). As researchers, scientists, and drug development professionals, the ability to select the optimal catalytic system is paramount to the success of your synthetic endeavors. This document will delve into the mechanistic underpinnings of each system, present a quantitative comparison of their synthetic efficiencies, and provide detailed, field-proven protocols for their benchmarking.
The Contenders: A Tale of Two Catalysts
The choice between copper and ruthenium catalysis is not merely a matter of preference; it is a strategic decision dictated by the desired regioselectivity, the nature of the substrates, and the overall synthetic goal.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Quintessential "Click" Reaction
The CuAAC reaction is the archetypal click reaction, celebrated for its exceptional reliability and efficiency.[2] It exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer from the reaction of a terminal alkyne and an azide.[1][4] This high regioselectivity is a direct consequence of its unique mechanism. The reaction is characterized by a remarkable rate acceleration of 107 to 108 compared to the uncatalyzed thermal Huisgen cycloaddition.[1]
The Catalytic Cycle of CuAAC:
The currently accepted mechanism for CuAAC involves a multi-step process with a copper(I) species as the active catalyst. The key steps include the formation of a copper-acetylide intermediate, which then reacts with the azide to form a six-membered metallacycle. Subsequent rearrangement and protonolysis release the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.[5] Kinetic studies have revealed that the reaction order with respect to copper can vary, often being second-order, suggesting the involvement of a dinuclear copper intermediate in the rate-determining step.[6]
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): A Complementary Approach
The Catalytic Cycle of RuAAC:
The mechanism of RuAAC is distinct from that of CuAAC. It is proposed to proceed through an oxidative coupling of the azide and the alkyne to form a six-membered ruthenacycle intermediate. This is followed by reductive elimination to yield the 1,5-triazole product and regenerate the active ruthenium catalyst.[5] This pathway does not involve the formation of a metal-acetylide intermediate, which explains its tolerance for internal alkynes.
Caption: The catalytic cycle of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Quantitative Comparison of Catalytic Efficiency
The selection of a catalytic system often hinges on its performance under specific experimental conditions. The following table provides a quantitative comparison of key performance indicators for CuAAC and RuAAC, synthesized from various literature sources.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) |
| Regioselectivity | Exclusively 1,4-disubstituted triazole[1][4] | Exclusively 1,5-disubstituted triazole[7][8] |
| Substrate Scope | Primarily terminal alkynes[6] | Terminal and internal alkynes[6][9] |
| Reaction Kinetics | Very fast; second-order rate constants typically 10 to 104 M-1s-1[10] | Generally slower than CuAAC[11] |
| Catalyst Loading | Typically 0.1 to 5 mol%[9] | Typically 1 to 5 mol%[9] |
| Ligand Requirement | Often requires ligands (e.g., TBTA, THPTA) to stabilize Cu(I) and accelerate the reaction[6][12] | Ligand is part of the catalyst complex (e.g., Cp*RuCl(PPh3)2)[5] |
| Solvent Compatibility | Wide range, including water and various organic solvents[5] | Primarily non-protic organic solvents; lower yields in protic solvents[9] |
| Temperature | Often proceeds at room temperature[5] | Often requires elevated temperatures to achieve high conversion in a short time, though some systems work at ambient temperature[9][11] |
| Functional Group Tolerance | Broad, but can be sensitive to thiols[13] | Broad, but may be sensitive to acidic functional groups[14] |
| Biocompatibility | Copper toxicity can be a concern in biological systems, though ligands can mitigate this | Generally considered more biocompatible due to lower inherent toxicity of ruthenium catalysts[7] |
Experimental Protocols for Benchmarking Catalytic Systems
To objectively compare the synthetic efficiency of different catalytic systems, a standardized benchmarking protocol is essential. The following protocols provide a framework for conducting such a comparison, with an emphasis on explaining the rationale behind each experimental choice.
General Experimental Workflow for Benchmarking
Caption: A general workflow for benchmarking the efficiency of catalytic systems for triazole formation.
Protocol 1: Benchmarking CuAAC and RuAAC using HPLC Analysis
This protocol is designed for a head-to-head comparison of a specific CuAAC and RuAAC catalyst system using High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress.
Rationale: HPLC is a robust and widely available technique that allows for the accurate quantification of reactants and products over time, enabling the determination of reaction kinetics and final yields.
Materials:
-
Model azide (e.g., benzyl azide)
-
Model terminal alkyne (e.g., phenylacetylene)
-
Model internal alkyne (e.g., diphenylacetylene) - for RuAAC
-
CuAAC catalyst system (e.g., CuSO4/Sodium Ascorbate with THPTA ligand)[12]
-
RuAAC catalyst (e.g., Cp*RuCl(PPh3)2)[5]
-
Anhydrous, degassed solvent (e.g., acetonitrile or THF)
-
Internal standard for HPLC analysis (e.g., naphthalene)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of the azide, alkynes, internal standard, and catalysts in the chosen solvent. The use of an internal standard is crucial for accurate quantification by compensating for variations in injection volume.
-
-
Reaction Setup (in parallel):
-
In separate reaction vessels, add the solvent, internal standard, azide, and alkyne.
-
Equilibrate the reaction mixtures to the desired temperature (e.g., room temperature for CuAAC, 60°C for RuAAC).
-
Initiate the reactions by adding the respective catalyst solutions. The final concentrations of reactants and catalysts should be identical for a fair comparison.
-
-
Reaction Monitoring:
-
At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it with a suitable solvent mixture (e.g., acetonitrile/water) to prevent further reaction. This is a critical step to ensure that the measured concentrations accurately reflect the reaction progress at that specific time point.
-
-
HPLC Analysis:
-
Analyze the quenched aliquots by HPLC.
-
Develop an HPLC method that provides good separation of the starting materials, product, and internal standard.
-
Generate a calibration curve for the product using the internal standard to accurately determine its concentration in the reaction aliquots.
-
-
Data Analysis:
-
Plot the concentration of the triazole product versus time for each catalytic system.
-
From these plots, determine the initial reaction rates and the final product yields.
-
If possible, fit the data to an appropriate rate law to determine the second-order rate constant for each reaction.
-
Protocol 2: In Situ 1H NMR Monitoring of Triazole Formation
This protocol allows for the real-time, non-invasive monitoring of the reaction progress, providing a wealth of kinetic information from a single experiment.
Rationale: 1H NMR spectroscopy allows for the simultaneous observation and quantification of all proton-containing species in the reaction mixture without the need for quenching or workup.[4] This provides a continuous and detailed picture of the reaction kinetics.
Materials:
-
Model azide and alkyne
-
CuAAC and RuAAC catalyst systems
-
Deuterated solvent (e.g., CDCl3, DMSO-d6)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve the azide and alkyne in the deuterated solvent.
-
Acquire a 1H NMR spectrum of the starting material mixture. This serves as the t=0 reference.
-
-
Reaction Initiation and Monitoring:
-
Add the catalyst to the NMR tube, quickly mix, and place it in the NMR spectrometer.
-
Immediately begin acquiring a series of 1H NMR spectra at regular intervals. The time between spectra will depend on the reaction rate.
-
-
Data Analysis:
-
Integrate the characteristic signals of the starting materials and the triazole product in each spectrum. The triazole proton typically appears as a distinct singlet in the aromatic region.
-
Normalize the integrals to an internal standard or a non-reacting proton on one of the substrates.
-
Plot the concentration (or relative integral value) of the product and reactants as a function of time.
-
From these kinetic profiles, determine the reaction rates and yields for each catalytic system.
-
Conclusion and Future Outlook
Both CuAAC and RuAAC are exceptionally powerful tools for the synthesis of 1,2,3-triazoles, each with its own distinct advantages and limitations. CuAAC, the workhorse of click chemistry, offers unparalleled reaction speed and simplicity for the synthesis of 1,4-disubstituted triazoles from terminal alkynes. RuAAC, on the other hand, provides access to the complementary 1,5-regioisomer and uniquely enables the use of internal alkynes to generate fully substituted triazoles.
The choice of catalytic system should be a carefully considered decision based on the specific requirements of the synthetic target and the desired molecular architecture. The benchmarking protocols provided in this guide offer a robust framework for making an informed, data-driven selection. As the field of catalysis continues to evolve, we can anticipate the development of even more efficient, selective, and sustainable systems for triazole formation, further expanding the synthetic chemist's toolkit and enabling the creation of novel molecules with transformative potential in medicine and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Copper-Catalyzed Alkyne-Azide Cycloaddition on the Solid Phase for the Preparation of Fully Click-Modified Nucleic Acids | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Establishing In Vitro and In Vivo Correlation of the Biological Activity of Novel Triazoles
Introduction: The Significance of In Vitro-In Vivo Correlation (IVIVC) in Triazole Drug Development
Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, a structural motif that has become a cornerstone in modern medicinal chemistry.[1] The versatility of the triazole ring allows for diverse chemical modifications, leading to a wide spectrum of biological activities, including antifungal, anticancer, antimicrobial, and antiviral properties.[2][3][4][5] Marketed drugs such as Fluconazole (antifungal) and anastrozole (anticancer) underscore the therapeutic success of this scaffold. The primary challenge in developing novel triazole-based drugs is not merely synthesizing active compounds, but ensuring that their performance in laboratory assays (in vitro) translates effectively into a whole-organism system (in vivo).
This guide provides a comprehensive framework for researchers and drug development professionals on how to systematically evaluate novel triazoles, from initial in vitro screening to in vivo validation, with a core focus on establishing a meaningful in vitro-in vivo correlation (IVIVC). An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[6][7][8] Establishing a strong IVIVC is critical; it acts as a surrogate for bioequivalence studies, accelerates development, reduces regulatory burden, and provides confidence that in vitro structure-activity relationship (SAR) data will guide the synthesis of clinically effective molecules.[6][8]
This document moves beyond a simple listing of protocols. It explains the causality behind experimental choices, outlines self-validating systems, and provides the technical details necessary to generate robust, reproducible, and correlatable data.
Section 1: The Drug Discovery and Correlation Workflow
The journey from a novel triazole compound to a viable drug candidate follows a structured, multi-stage process. The goal is to progressively filter compounds, selecting only those with the highest potential for clinical success. Establishing an IVIVC is a continuous process throughout this workflow, refining the predictive model as more data becomes available.
Caption: High-level workflow for triazole drug development and IVIVC establishment.
Section 2: In Vitro Evaluation: Quantifying Biological Potency
In vitro assays are the first critical step, providing a rapid and cost-effective method to screen large libraries of novel triazoles for biological activity. The primary outputs are quantitative measures of potency, such as the Minimum Inhibitory Concentration (MIC) for antimicrobial agents or the half-maximal inhibitory concentration (IC50) for anticancer agents.
Focus Area 1: Antifungal Activity Evaluation
The primary mechanism for many antifungal triazoles is the inhibition of cytochrome P450 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in the fungal cell membrane.[9]
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A2 guidelines and is designed to determine the lowest concentration of a triazole that prevents visible fungal growth.[10]
-
Media Preparation: Prepare RPMI 1640 medium and buffer it with MOPS to maintain a stable pH.[11]
-
Compound Preparation: Dissolve novel triazoles and a reference drug (e.g., Fluconazole, Itraconazole) in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.[10]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solutions with the RPMI medium to achieve a range of desired final concentrations (e.g., 64 µg/mL to 0.125 µg/mL).[12]
-
Inoculum Preparation: Culture the fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus) and adjust the suspension to a concentration of 1 x 10³ to 5 x 10³ colony-forming units (CFU)/mL.[13]
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no fungi).
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[11]
-
Endpoint Determination: The MIC is defined as the lowest drug concentration that causes an approximate 80% reduction in growth (turbidity) compared to the drug-free growth control well.[10][13]
Caption: Workflow for the broth microdilution MIC assay.
The resulting data should be tabulated to compare the potency of novel compounds against standard drugs across different fungal species.
| Compound | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. C. neoformans | MIC (µg/mL) vs. A. fumigatus |
| Novel Triazole 1 | 0.5 | 1 | 8 |
| Novel Triazole 2 | ≤0.125 | 0.25 | 4 |
| Novel Triazole 3 | 4 | 8 | >16 |
| Fluconazole (Ref.) | 1 | 4 | >64 |
| Posaconazole (Ref.) | 0.25 | 0.5 | 1 |
Data is hypothetical for illustrative purposes, based on typical results seen in literature.[13][14][15]
Focus Area 2: Anticancer Activity Evaluation
Triazoles exert anticancer effects through various mechanisms, including inhibition of tubulin polymerization, receptor tyrosine kinases (e.g., EGFR), and signaling proteins (e.g., BRAF).[16][17][18]
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, allowing for the determination of the drug concentration that inhibits cell growth by 50% (IC50).[19]
-
Cell Culture: Plate cancer cells (e.g., murine melanoma B16F10, human breast cancer MCF-7) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[19]
-
Compound Treatment: Treat the cells with serial dilutions of the novel triazoles and a reference drug (e.g., Doxorubicin). Include a vehicle control (DMSO) and a no-cell blank.
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve (viability vs. log concentration) and determine the IC50 value using non-linear regression analysis.
| Compound | IC50 (µM) vs. B16F10 (Melanoma) | IC50 (µM) vs. MCF-7 (Breast) | IC50 (µM) vs. HepG2 (Liver) |
| Novel Triazole 4 | 41.1 | 55.3 | 29.8 |
| Novel Triazole 5 | 8.2 | 15.6 | 11.4 |
| Novel Triazole 6 | 61.1 | 78.9 | 95.2 |
| Doxorubicin (Ref.) | 1.5 | 0.9 | 2.1 |
Data is hypothetical, reflecting typical ranges found in screening studies.[4][19]
Section 3: In Vivo Validation: Assessing Efficacy in a Biological System
Positive in vitro results are promising, but not sufficient. In vivo studies in animal models are essential to evaluate a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, excretion), and safety within a complex biological system.[20][21] The choice of animal model is critical and should be directly relevant to the human disease being targeted.
Focus Area 1: Antifungal Efficacy Models
This model assesses the ability of a novel triazole to protect against a lethal systemic infection with Candida albicans.[14]
-
Animal Acclimatization: Use immunocompetent or neutropenic mice (e.g., ICR or BALB/c). Neutropenia can be induced with cyclophosphamide to mimic immunocompromised patients.[22][23] Allow animals to acclimate for one week.
-
Infection: Infect mice via intravenous (tail vein) injection with a lethal dose of C. albicans SC5314.
-
Treatment Groups: Divide mice into groups (n=10 per group): Vehicle control, positive control (e.g., Fluconazole at 1 mg/kg), and novel triazole groups at various doses (e.g., 0.5, 1.0, 2.0 mg/kg).[14][15]
-
Drug Administration: Administer treatment (e.g., orally or intraperitoneally) starting 2-4 hours post-infection and continue once daily for 7 days.
-
Efficacy Endpoints:
-
Survival: Monitor survival daily for up to 21 days post-infection and plot Kaplan-Meier survival curves.[14]
-
Fungal Burden: In a satellite group of animals, euthanize them at a specific time point (e.g., day 4), harvest kidneys, homogenize the tissue, and plate serial dilutions on agar to quantify the fungal burden (CFU/gram of tissue).[15]
-
Caption: Workflow for an in vivo anticancer xenograft study.
Focus Area 2: Anticancer Efficacy Models
This model is used to evaluate the antitumor activity of compounds against either a liquid or solid tumor.[24][25][26]
-
Animal Selection: Use Swiss albino mice, which are suitable for hosting these tumor cell lines.[25]
-
Tumor Inoculation: Inject EAC or DLA cells (e.g., 1 x 10⁶ cells) into the peritoneal cavity (for liquid tumor) or subcutaneously into the flank (for solid tumor) of the mice.[25]
-
Treatment Protocol: Once tumors are established (e.g., palpable for solid tumors), randomize animals into treatment groups: vehicle control, positive control (e.g., Cisplatin), and novel triazole groups at different doses (e.g., 25 and 50 mg/kg).[25][26]
-
Drug Administration: Administer treatment daily for a specified period (e.g., 15 days).[26]
-
Efficacy Endpoints:
-
Tumor Volume/Weight: For solid tumors, measure tumor dimensions with calipers every 2-3 days and calculate volume. At the end of the study, excise and weigh the tumors.[24]
-
Mean Survival Time (MST) & % Increase in Lifespan (%ILS): For liquid tumors, monitor daily mortality and calculate MST and %ILS relative to the control group.[24]
-
Body Weight: Monitor body weight as an indicator of general toxicity.[24]
-
Section 4: Forging the Link: Establishing the In Vitro-In Vivo Correlation
IVIVC moves beyond simple side-by-side comparison of data to create a predictive model. The goal is to determine if a compound's in vitro potency (e.g., MIC or IC50) can quantitatively predict its in vivo efficacy (e.g., the dose required to achieve a therapeutic effect).
Levels of Correlation
The FDA describes several levels of IVIVC, with Level A being the most rigorous.[7]
-
Level A Correlation: A point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate. While classic for oral dosage forms, the principle can be adapted for preclinical efficacy by correlating an in vitro potency metric with an in vivo response.
-
Level B Correlation: Uses statistical moment analysis, comparing the mean in vitro dissolution time to the mean in vivo residence time. It is less specific than Level A.[7]
-
Level C Correlation: Relates a single point from the in vitro data (e.g., T50% - time to 50% dissolution) to a single in vivo parameter (e.g., Cmax or AUC).
For preclinical discovery of novel triazoles, a Level C-type or rank-order correlation is often the most practical starting point. This involves plotting the in vitro potency (IC50 or MIC) against an in vivo efficacy endpoint (e.g., dose required for tumor stasis or a 2-log reduction in fungal burden).
Caption: Conceptual diagram of building an IVIVC model.
Causality and Confounding Factors
A strong correlation indicates that the in vitro assay is a good predictor of in vivo performance. However, a poor correlation is equally informative, as it points to confounding factors that must be investigated:
-
Pharmacokinetics (PK): A highly potent compound in vitro may fail in vivo due to poor absorption, rapid metabolism, or failure to reach the target tissue.
-
Target Engagement: The compound may not engage its intended target in the complex in vivo environment due to protein binding or other interactions.
-
Off-Target Effects: The observed in vivo activity (or toxicity) may be due to interactions with targets not assessed in vitro.
-
Metabolite Activity: The parent compound may be inactive, but a metabolite could be responsible for the in vivo effect.
By analyzing compounds that deviate from the correlation trend, researchers can gain crucial insights into the properties (beyond simple potency) that are required for a successful drug, thereby refining the criteria for lead optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. longdom.org [longdom.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and Biological Applications of Triazole Derivatives – A Review | Bentham Science [eurekaselect.com]
- 6. mdpi.com [mdpi.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. In Vitro Activities of the New Antifungal Triazole SCH 56592 against Common and Emerging Yeast Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnrjournal.com [pnrjournal.com]
- 13. mdpi.com [mdpi.com]
- 14. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 20. discovery.csiro.au [discovery.csiro.au]
- 21. researchgate.net [researchgate.net]
- 22. In vitro and in vivo antifungal activities of D0870, a new triazole agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. jocpr.com [jocpr.com]
- 25. jocpr.com [jocpr.com]
- 26. researchgate.net [researchgate.net]
"comparative study of the neuroprotective effects of different triazole-based compounds"
Introduction: The Urgent Need for Neuroprotection and the Rise of Triazoles
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and ischemic stroke, represent a growing global health crisis. These conditions are characterized by the progressive loss of neuronal structure and function, leading to devastating cognitive and motor impairments. A key therapeutic strategy is neuroprotection: the preservation of neuronal tissue and function against the onslaught of pathological processes. The core mechanisms driving neuronal death are multifaceted and interconnected, primarily involving oxidative stress, neuroinflammation, excitotoxicity, protein aggregation, and apoptosis.
In the landscape of medicinal chemistry, heterocyclic compounds are a cornerstone of drug discovery. Among them, the triazole nucleus—a five-membered ring with three nitrogen atoms—has emerged as a "privileged scaffold."[1] Its unique chemical properties, including metabolic stability, hydrogen bonding capability, and dipole character, make it an ideal building block for designing compounds that can interact with a wide range of biological targets.[2][3] This guide provides a comparative analysis of different classes of triazole-based compounds, exploring their neuroprotective mechanisms and presenting the experimental data that substantiates their potential.
Section 1: Combating Oxidative Stress and Neuroinflammation with 1,2,4-Triazole Derivatives
One of the most prominent mechanisms of neuronal damage is oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. This is often coupled with chronic neuroinflammation. A significant class of 1,2,4-triazole derivatives has been engineered to counteract these twin threats, primarily by activating the Nrf2-ARE signaling pathway.[1][4]
Mechanism of Action: The Nrf2-ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that acts as the master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. When challenged by oxidative stress (or activated by therapeutic compounds), Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[1][5] This triggers the transcription of a battery of protective enzymes, including superoxide dismutase (SOD), heme oxygenase-1 (HO-1), and NAD(P)H quinone oxidoreductase 1 (NQO1).[1][5]
Several studies have demonstrated that 1,2,4-triazole derivatives exert potent neuroprotection by activating this pathway. For instance, in a rat model of middle cerebral artery occlusion (MCAO), a model for ischemic stroke, specific 3,5-diaryl and 1,3,5-triphenyl-1,2,4-triazole derivatives were shown to ameliorate neurological deficits, reduce infarct size, decrease levels of the oxidative stress marker malondialdehyde (MDA), and increase levels of the antioxidant enzyme SOD.[1][6] These compounds were found to promote the nuclear translocation of Nrf2, confirming the engagement of the Nrf2-ARE pathway.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. New 1,2,3-Triazole-genipin Analogues and Their Anti-Alzheimer’s Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazole derivatives as inhibitors of Alzheimer's disease: Current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 1,2,4-triazole derivatives as novel neuroprotectants against cerebral ischemic injury by activating antioxidant response element - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of novel chemical entities demand a rigorous, science-led approach. This guide provides an in-depth, procedural framework for the proper disposal of 4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole, moving beyond a simple checklist to explain the critical reasoning behind each step.
Hazard Assessment: Deconstructing the Molecule
A proper disposal plan begins with a thorough understanding of the molecule's inherent hazards. The structure of this compound presents a trifecta of concerns stemming from its distinct functional groups.
-
The Cyano (Nitrile) Group (-C≡N): Organic nitriles are toxicological precursors to cyanide. While covalently bound and less acutely toxic than inorganic cyanide salts, they can metabolize to release cyanide ions in the body. The primary disposal concern is the potential for hydrolysis, especially under acidic conditions, to liberate highly toxic hydrogen cyanide (HCN) gas. Therefore, all waste streams containing this compound must be kept separate from acidic wastes .[1][2]
-
The 2,6-Difluorobenzyl Group: The carbon-fluorine bond is exceptionally strong, making fluorinated organic compounds persistent in the environment.[3] The critical disposal hazard arises during thermal decomposition (e.g., improper incineration), which can generate highly corrosive and toxic hydrogen fluoride (HF) gas.[4][5] Professional disposal facilities employ specialized scrubbers and temperature controls to manage this risk.
-
The 1,2,3-Triazole Ring: This heterocyclic ring is generally stable.[6] However, like many nitrogen-rich compounds, it can decompose at high temperatures to release nitrogen oxides (NOx), which are respiratory irritants and environmental pollutants.[7][8]
A summary of the primary hazards and their disposal implications is presented below.
| Functional Group | Primary Hazard | Key Disposal Consideration |
| Cyano (Nitrile) | Release of Hydrogen Cyanide (HCN) gas | Segregate from acidic waste streams. |
| Difluorobenzyl | Release of Hydrogen Fluoride (HF) gas | Requires high-temperature incineration with acid-gas scrubbers. |
| 1,2,3-Triazole | Release of Nitrogen Oxides (NOx) | Thermal decomposition must be managed by a professional facility. |
Regulatory Framework: Adherence to RCRA Standards
All chemical waste disposal in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10][11] This compound would be classified as hazardous waste due to its reactivity and toxicity characteristics. The "cradle-to-grave" principle of RCRA holds the generator (your laboratory) responsible for the waste from its creation to its final, safe disposal.[9] This underscores the necessity of using a certified hazardous waste disposal vendor.
Step-by-Step Disposal Protocol
The following protocol provides a direct, procedural guide for managing waste containing this compound.
Before handling the compound or its waste, ensure the following PPE is worn:
-
Eye Protection: Chemical splash goggles are mandatory. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[12]
-
Hand Protection: Nitrile gloves are a suitable minimum. Given the fluorinated nature and potential for absorption, consider double-gloving. Always consult your institution's glove compatibility chart.[12]
-
Body Protection: A flame-resistant laboratory coat is required.
Proper segregation is the most critical step in preventing dangerous chemical reactions in the waste container.
-
Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for all materials contaminated with this compound. This includes unused solid material, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and solutions.
-
Solid vs. Liquid Waste: Collect solid and liquid wastes in separate, appropriate containers.[2]
-
AVOID INCOMPATIBILITIES:
The workflow for waste management is illustrated in the diagram below.
Caption: Waste Disposal Workflow for this compound.
-
Container: Use a robust, chemically compatible container with a secure, leak-proof lid. For liquids, a high-density polyethylene (HDPE) bottle is appropriate.
-
Labeling: The container must be labeled with a hazardous waste tag immediately upon the first addition of waste. The label must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "this compound."
-
An accurate statement of the hazards (e.g., "Toxic," "Irritant").
-
The date of initial waste accumulation.
-
The name and contact information of the generating researcher/lab.
-
On-site chemical neutralization of this compound is not recommended for a standard laboratory. The combination of nitrile, aromatic fluorine, and a heterocyclic ring makes complete, safe degradation difficult without specialized equipment. The risk of incomplete reaction and the generation of unknown, potentially more hazardous byproducts is significant.
The only acceptable method of disposal is through your institution's Environmental Health & Safety (EHS) department or a contracted, licensed hazardous waste disposal company.[13] These vendors will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[14] The most probable disposal method will be high-temperature incineration in a facility equipped with afterburners and acid-gas scrubbers to safely neutralize HF, NOx, and other hazardous decomposition products.[3][15]
Emergency Procedures
For small spills (manageable by trained lab personnel):
-
Alert Personnel: Immediately notify others in the lab.
-
Evacuate (If Necessary): If the spill is large or in a poorly ventilated area, evacuate and call your institution's emergency response team.
-
Don PPE: Wear the appropriate PPE as described in Step 1, including respiratory protection if there is a risk of dust or aerosol generation.
-
Containment: Cover the spill with a compatible absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels on a solvent-based spill.
-
Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Decontamination: Clean the spill area. For decontamination of surfaces, a pH 10 buffer solution can be used, followed by a freshly prepared 10% bleach solution, and then a final water rinse.[2] All cleaning materials must be disposed of as hazardous waste.[2]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12][16]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][12]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][17]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16][17]
By adhering to this comprehensive guide, you ensure that your critical research is conducted not only with scientific integrity but also with the highest standards of safety and environmental responsibility.
References
- 1. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 2. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. epa.gov [epa.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.no [fishersci.no]
- 6. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 7. fishersci.com [fishersci.com]
- 8. ProductCode: 468310 Product Name: [msdspds.castrol.com]
- 9. youtube.com [youtube.com]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. benchchem.com [benchchem.com]
- 13. quora.com [quora.com]
- 14. epa.gov [epa.gov]
- 15. mcfenvironmental.com [mcfenvironmental.com]
- 16. echemi.com [echemi.com]
- 17. Page loading... [guidechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
